molecular formula C16H18Br2N4O3S B1257506 3,5-DiBr-PAESA

3,5-DiBr-PAESA

カタログ番号: B1257506
分子量: 506.2 g/mol
InChIキー: DQANXBWQUCOGLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3,5-DiBr-PAESA, also known as this compound, is a useful research compound. Its molecular formula is C16H18Br2N4O3S and its molecular weight is 506.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C16H18Br2N4O3S

分子量

506.2 g/mol

IUPAC名

3-[4-[(3,5-dibromopyridin-2-yl)diazenyl]-N-ethylanilino]propane-1-sulfonic acid

InChI

InChI=1S/C16H18Br2N4O3S/c1-2-22(8-3-9-26(23,24)25)14-6-4-13(5-7-14)20-21-16-15(18)10-12(17)11-19-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25)

InChIキー

DQANXBWQUCOGLQ-UHFFFAOYSA-N

正規SMILES

CCN(CCCS(=O)(=O)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=N2)Br)Br

同義語

4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline
DiBr-PAESA

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-DiBr-PAESA: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-DiBr-PAESA, a highly sensitive chromogenic agent. The document details its chemical structure, physicochemical properties, a method for its synthesis, and its primary application in the quantitative determination of metal ions, particularly copper. While direct biological activity beyond metal chelation is not extensively documented, this guide also touches upon the toxicological context of related chemical classes.

Chemical Structure and Identity

Chemical Name: 4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulphopropyl)aniline, monosodium salt, monohydrate[1]

Synonyms: this compound, Dibr-paesa[1]

CAS Number: 100743-65-5[1]

The molecular structure of this compound features a pyridylazo group, which is key to its function as a chelating agent. The presence of bromine atoms and a sulfopropyl group enhances its sensitivity and solubility in aqueous media, respectively.

Physicochemical and Spectroscopic Properties

This compound is a dark reddish-brown to black-purple powder.[2][3] Its properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₆H₁₇Br₂N₄NaO₃S·H₂O[2][4]
Molecular Weight 546.21 g/mol [2][4]
Appearance Dark reddish-brown or black-purple powder[2][3]
Solubility Soluble in water (forms a clear, red solution)[4]
Molar Absorptivity (Free Ligand) > 32,000 M⁻¹cm⁻¹ (at ~503 nm)[2][4]
Molar Absorptivity (Cu(II) Chelate) > 124,000 M⁻¹cm⁻¹ (at 637 nm)[2][4]

Synthesis of this compound

The synthesis of this compound is a two-step process involving a diazotization reaction followed by an azo coupling.

Experimental Protocol:

Step 1: Diazotization of 3,5-dibromo-2-aminopyridine

  • Dissolve 3,5-dibromo-2-aminopyridine in a cooled aqueous acidic solution (e.g., hydrochloric acid).

  • Slowly add a chilled aqueous solution of sodium nitrite while maintaining a low temperature (0-5 °C) with constant stirring.

  • Continue stirring for a short period to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling with N-ethyl-N-(3-sulfopropyl)aniline

  • In a separate vessel, dissolve N-ethyl-N-(3-sulfopropyl)aniline in an alkaline medium.

  • Slowly add the freshly prepared diazonium salt solution to the N-ethyl-N-(3-sulfopropyl)aniline solution, again maintaining a low temperature and ensuring efficient mixing.

  • Allow the reaction to proceed to completion. The product, this compound, will precipitate from the solution.

  • Isolate the product by filtration, wash with cold water, and dry under vacuum.

  • Purification can be achieved by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling cluster_purification Purification 3,5-dibromo-2-aminopyridine 3,5-dibromo-2-aminopyridine Diazonium_Salt 3,5-dibromo-2-pyridyldiazonium salt 3,5-dibromo-2-aminopyridine->Diazonium_Salt Diazotization HCl_NaNO2 HCl, NaNO2 (0-5°C) Crude_Product Crude this compound Diazonium_Salt->Crude_Product Azo Coupling Coupling_Partner N-ethyl-N-(3-sulfopropyl)aniline Coupling_Partner->Crude_Product Alkaline_Medium Alkaline Medium Purification_Steps Filtration, Washing, Recrystallization Crude_Product->Purification_Steps Final_Product Pure this compound Purification_Steps->Final_Product

Caption: Synthesis workflow for this compound.

Principle of Metal Ion Determination

This compound is an ultra-sensitive chelating agent primarily used for the colorimetric determination of copper (Cu⁺ and Cu²⁺) and silver (Ag⁺) ions.[5] The underlying principle involves the formation of a stable, colored complex between this compound and the target metal ion. This complex exhibits a significant shift in its maximum absorbance wavelength compared to the free ligand, allowing for quantitative measurement using spectrophotometry.

In a typical copper assay, the sample is treated under weakly acidic conditions to dissociate copper from proteins like ceruloplasmin.[6][7] An ascorbic acid solution is often used to reduce Cu²⁺ to Cu⁺, which then forms a highly colored chelate with this compound.[6] The intensity of the color, measured at approximately 580 nm, is directly proportional to the total copper concentration in the sample.[6][7]

Experimental Protocol: Quantitative Determination of Copper

The following is a detailed protocol for a microplate-based colorimetric assay for the quantitative determination of copper in biological samples.

Sample Preparation
  • Serum or Plasma: Centrifuge to remove any insoluble material. Note that EDTA-plasma should not be used as EDTA will interfere with the assay.[6]

  • Urine, Saliva, or other Biological Fluids: If turbid, centrifuge to clarify. Adjust the pH to 2.0-3.0 with 6M HCl if necessary.[6]

  • Tissue Extracts or Cell Lysates: Homogenize the sample in an appropriate buffer. To remove proteins and lipids that may interfere, precipitation with 5% trichloroacetic acid (TCA) followed by centrifugation is recommended.[6] The supernatant should have a pH between 2.0 and 8.0.[6]

Reagent Preparation
  • Working Solution: Prepare a working solution by mixing the provided buffer and the this compound chromogen solution. A typical ratio is 240 µL of buffer to 5 µL of chromogen per well.[6] This solution should be prepared fresh and can be stored at 4°C for up to one month.[6]

  • Copper Calibrator: A standard solution of known copper concentration (e.g., 200 µg/dL) is used to generate a standard curve.[6]

Assay Procedure (Microplate)
  • Bring all reagents and samples to room temperature before use.

  • Pipette 12 µL of the blank (purified water), copper calibrator, or sample into individual wells of a 96-well microplate.[6]

  • Add 240 µL of the working solution to each well.[6]

  • Mix gently using a pipette. Avoid foaming.

  • Incubate at room temperature for 10 minutes.[6]

  • Read the absorbance at 580 nm using a microplate reader. A reference wavelength between 700-800 nm can be used to correct for background absorbance.[6]

  • Calculate the copper concentration in the samples by comparing their absorbance to the standard curve generated from the calibrators.

Copper_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Prepare Samples (Serum, Plasma, etc.) Add_Samples Pipette Blank, Standards, & Samples into Microplate (12 µL) Sample_Prep->Add_Samples Reagent_Prep Prepare Working Solution (Buffer + this compound) Add_Reagent Add Working Solution to each well (240 µL) Reagent_Prep->Add_Reagent Add_Samples->Add_Reagent Incubate Incubate at Room Temperature for 10 minutes Add_Reagent->Incubate Read_Absorbance Read Absorbance at 580 nm Incubate->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Concentration Calculate Copper Concentration Standard_Curve->Calculate_Concentration

Caption: Workflow for copper determination using this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the biological activities of this compound beyond its well-established role as a metal ion chelator. No specific signaling pathways have been identified as being directly modulated by this compound.

However, it is prudent to consider the broader context of its chemical class. This compound is both a dibrominated aromatic compound and an azo dye. Some compounds within these classes have been reported to exhibit biological effects, including cytotoxicity. For instance, studies on various azo dyes have shown that they can induce cytotoxic and genotoxic effects in different cell lines.[2][8] The metabolism of azo dyes by intestinal microbiota can lead to the formation of aromatic amines, some of which are known to be carcinogenic.[3] It is important to note that these are general characteristics of the chemical class, and the specific toxicological profile of this compound has not been extensively studied.

Conclusion

This compound is a valuable and highly sensitive reagent for the quantitative determination of copper and other metal ions in a variety of biological and environmental samples. Its chemical structure is optimized for high molar absorptivity upon chelation, leading to a robust and reproducible colorimetric assay. While its direct biological effects and interactions with cellular signaling pathways remain largely unexplored, its utility in analytical chemistry is well-documented. Researchers using this compound should adhere to standard laboratory safety protocols, particularly given the general toxicological considerations for brominated aromatic compounds and azo dyes. Further research is warranted to fully elucidate the biological interaction profile of this compound.

References

An In-depth Technical Guide to 3,5-DiBr-PAESA in Biochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-pyridylazo-N-ethyl-N-(3-sulfopropyl)aniline, monosodium salt, monohydrate, commonly known as 3,5-DiBr-PAESA, is a highly sensitive chromogenic chelating agent. In the field of biochemistry, its primary application lies in the quantitative determination of metal ions, particularly copper (Cu²⁺ and Cu⁺) and silver (Ag⁺), in a variety of biological samples.[1][2] Its high molar absorptivity upon chelation allows for precise colorimetric assays, making it a valuable tool for researchers studying metal ion homeostasis and its role in health and disease.[3][4] This guide provides a comprehensive overview of the core principles, experimental protocols, and technical data associated with the use of this compound in biochemical research.

Core Principle of Metal Ion Determination

The utility of this compound in biochemical assays is based on its ability to form a stable, colored complex with specific metal ions. The general mechanism for copper determination involves the following steps:

  • Dissociation: In an acidic buffer, copper ions are released from carrier proteins, such as ceruloplasmin, and other copper-containing molecules within the biological sample.[2][4]

  • Reduction (for total copper): An optional reduction step, often using ascorbic acid, can be included to reduce Cu²⁺ to Cu⁺, allowing for the determination of total copper content.[5]

  • Chelation and Color Formation: this compound selectively chelates the free copper ions, resulting in the formation of a distinctively colored complex.[6][7]

  • Spectrophotometric Quantification: The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample. This is quantified by measuring the absorbance at a specific wavelength using a spectrophotometer or microplate reader.[4][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and its metal complexes, compiled from various sources.

ParameterValueMetal IonConditionsSource(s)
Molar Absorptivity (ε) > 32,000 M⁻¹cm⁻¹This compound (free)at ~503 nm[3]
> 124,000 M⁻¹cm⁻¹Cu(II) chelateat 637 nm[3]
134,000 M⁻¹cm⁻¹Cu(I) chelateat 639 nm[2]
80,000 M⁻¹cm⁻¹Ag(I) chelateat 618 nm[2]
Maximum Wavelength (λmax) ~503 nmThis compound (free)[3]
637 nmCu(II) chelate[3]
639 nmCu(I) chelate[2]
618 nmAg(I) chelate[2]
580 nm (assay)Copper chelateAssay conditions[4][6]
582 nm (assay)Copper chelateAssay conditions[5]
Assay Range 3 - 400 µg/dLCopper[4]
1.84 - 60 µmol/LCopper[7]
Reaction Time ~10 minutesCopperRoom temperature[4][6]
4-5 minutesCopper37°C[5]

Detailed Experimental Protocols

The following are generalized protocols for the determination of copper in biological samples using this compound. Specific assay kits may have variations in reagent composition and incubation times.

Sample Preparation

Proper sample preparation is critical for accurate results.

  • Serum/Plasma: Use non-hemolyzed samples. Heparin is a suitable anticoagulant; however, EDTA must be avoided as it will interfere with the assay by chelating copper ions.[6][7] Insoluble materials should be removed by centrifugation.[6]

  • Urine and other Biological Fluids: If samples are turbid, clarify by centrifugation at approximately 6,000 rpm for 15 minutes. The pH of the sample should be between 2.0 and 8.0. If necessary, adjust the pH with a small amount of 6M HCl.[6]

  • Tissue Extracts: Homogenize the tissue sample and then deproteinize using a 5% trichloroacetic acid (TCA) solution. After incubation, centrifuge to pellet the precipitated protein and use the supernatant for the assay.[6]

  • Cell Lysates: Similar to other biological fluids, cell lysates should be clarified by centrifugation to remove cellular debris before use in the assay.[6]

Colorimetric Assay Protocol (Microplate Format)

This protocol is adapted from commercially available copper assay kits utilizing this compound.[6][7]

Reagent Preparation:

  • Working Solution: Prepare a working solution by mixing the provided buffer and the this compound chromogen solution according to the kit's instructions. This solution is typically stable for a limited time.[6]

  • Standards: Use the provided copper calibrator/standard solution to prepare a standard curve.

Assay Procedure:

  • Pipette samples, standards, and a blank (e.g., purified water) into the wells of a microplate.[6]

  • Add the prepared Working Solution containing this compound to each well.[6]

  • Mix gently, avoiding the formation of bubbles.[6]

  • Incubate the plate at room temperature for approximately 10 minutes, or as specified by the kit manufacturer.[6]

  • Measure the absorbance at the recommended wavelength, typically around 580 nm. A reference wavelength (e.g., 750 nm) may also be used to correct for background absorbance.[6]

  • Calculate the copper concentration in the samples by comparing their absorbance values to the standard curve.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of copper in biological samples using a this compound based colorimetric assay.

G cluster_sample_prep Sample Preparation cluster_assay Colorimetric Assay cluster_analysis Data Analysis serum Serum/Plasma (No EDTA) centrifuge1 Centrifuge serum->centrifuge1 urine Urine/Biofluids urine->centrifuge1 tissue Tissue Extract tca TCA Precipitation tissue->tca cell_lysate Cell Lysate cell_lysate->centrifuge1 add_sample Add Prepared Sample, Standards, and Blank to Plate centrifuge1->add_sample centrifuge2 Centrifuge tca->centrifuge2 centrifuge2->add_sample add_reagent Add this compound Working Solution add_sample->add_reagent incubate Incubate (e.g., 10 min at RT) add_reagent->incubate read_abs Read Absorbance (e.g., 580 nm) incubate->read_abs std_curve Generate Standard Curve read_abs->std_curve calc_conc Calculate Copper Concentration std_curve->calc_conc

Caption: Workflow for Copper Determination using this compound.

Signaling Pathways and Logical Relationships

Current literature does not indicate a role for this compound in the direct modulation or investigation of specific biochemical signaling pathways. Its function is primarily that of an analytical tool for the quantification of metal ions. The logical relationship in its use is a direct correlation between the concentration of the target metal ion and the intensity of the color produced by the resulting chelate complex. This relationship forms the basis of its application in quantitative biochemical analysis.

The following diagram illustrates the principle of the colorimetric assay.

G cluster_reactants Reactants cluster_product Product cluster_measurement Measurement Cu Copper Ions (Cu²⁺/Cu⁺) (from sample) Complex [Cu-(this compound)] Complex (Intensely Colored) Cu->Complex + PAESA This compound (colorless/faint color) PAESA->Complex + Absorbance Absorbance at λmax (e.g., 580 nm) Complex->Absorbance is proportional to

Caption: Principle of this compound Colorimetric Assay.

Conclusion

This compound is a robust and sensitive tool for the quantitative determination of copper in a wide range of biological samples. Its application is straightforward, relying on the principles of colorimetric analysis. For researchers in biochemistry and drug development, particularly those investigating metal metabolism, oxidative stress, and diseases associated with copper dysregulation, this compound-based assays offer a reliable and efficient method for obtaining critical quantitative data. While it does not directly probe signaling pathways, the data it generates can provide valuable insights into the physiological and pathological roles of copper.

References

Unraveling the 3,5-DiBr-PAESA Copper Chelation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the copper chelation mechanism of 3,5-Dibromosalicylaldehyde-2-pyridylhydrazone (3,5-DiBr-PAESA), a chromogenic agent widely utilized in quantitative copper assays. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on its application in copper determination, outlines detailed experimental protocols, and visualizes the underlying processes.

Core Chelation Principle

The fundamental application of this compound lies in its ability to form a stable, colored complex with cuprous ions (Cu⁺). This reaction serves as the basis for a direct colorimetric assay for the quantitative determination of copper in various biological samples. The process is initiated by the dissociation of copper from copper-containing proteins, such as ceruloplasmin, under weakly acidic conditions. Subsequently, ascorbic acid reduces the released cupric ions (Cu²⁺) to cuprous ions (Cu⁺). These Cu⁺ ions then react with this compound to form a distinct blue chelate. The intensity of this colored complex, which is directly proportional to the copper concentration in the sample, is measured spectrophotometrically at approximately 580 nm.[1][2][3][4]

The chelation reaction is specific for both Cu²⁺ and Cu⁺ ions.[3] In acidic conditions, a denaturing agent facilitates the release of copper from proteins, making it available for complexation with this compound.[3]

Quantitative Assay Parameters

Commercial assay kits utilizing the this compound method provide key performance metrics that are crucial for experimental design and data interpretation. The following table summarizes these quantitative specifications.

ParameterValueSource
Sensitivity 200 µg/dL standard O.D. = 0.03 - 0.1[3]
1.84 µmol/L[4]
Accuracy ±10% of known concentration[3]
Intra-assay CV < 5%[3]
Assay Range 3 - 400 µg/dL[3]
1.84 - 60 µmol/L[4]
Measurement Time ~10 minutes[3]
Absorbance Max 580 nm (acceptable range: 570-590 nm)[1][3][4]
Sub-wavelength 750 nm (acceptable range: 700-800 nm)[1]

Experimental Protocols

The following sections detail the methodologies for the quantitative determination of copper using the this compound chromogenic method, as compiled from various assay kit manuals.

Sample Preparation

Proper sample preparation is critical to ensure accurate measurements. The following protocols are recommended for different biological matrices.

  • Serum or Plasma: Insoluble substances should be removed by centrifugation. It is important to note that EDTA-plasma samples are not suitable for this assay as EDTA interferes with the copper chelation.[1][5] Heparin is the recommended anticoagulant.[2][4]

  • Tissue Extracts, Cell Lysates, and other Biological Fluids: If the sample is turbid, it should be centrifuged at 6,000 rpm for 15 minutes, and the supernatant collected for the assay.[1][5] The pH of the sample should be between 2.0 and 8.0.[1] If necessary, the pH can be adjusted to 2.0 - 3.0 by adding small amounts of 6M HCl.[1][5]

  • Tissue Samples: Homogenize the tissue and add a 5% Trichloroacetic acid (TCA) solution. Vortex the mixture for 1 minute and incubate at 4-8°C for 30 minutes. Centrifuge at 6,000 rpm for 15 minutes and collect the supernatant for the assay.[1][5]

Reagent Preparation

The assay typically involves a buffer solution and the this compound chromogen.

  • Working Solution: A working solution is prepared by mixing the provided buffer and chromogen. For instance, for one test, 240 µL of buffer is mixed with 5 µL of chromogen.[1] This working solution should be stored at 4°C and is typically stable for up to one month.[1][5]

  • Copper Calibrator: A standard copper calibrator is usually provided ready to use.[1]

  • All reagents should be brought to room temperature before use.[1]

Assay Protocol (Microplate)
  • Add 12 µL of the blank (purified water), copper calibrator, or prepared sample to each well of a microplate.[1]

  • Add 240 µL of the prepared Working Solution to each well.[1]

  • Mix carefully using a pipette to avoid foaming and incubate at room temperature for 10 minutes.[1] Alternatively, for some protocols, incubation is at 37°C for 4-5 minutes.[2][4]

  • Read the optical density (OD) absorbance at a primary wavelength of 580 nm and a sub-wavelength of 750 nm.[1] The acceptable range for the main wavelength is 570-590 nm.[1]

Visualizing the Process

To better understand the experimental workflow and the proposed chelation mechanism, the following diagrams have been generated using the DOT language.

G cluster_sample Sample Preparation cluster_assay Assay Procedure Serum_Plasma Serum/Plasma Centrifuge1 Centrifuge Serum_Plasma->Centrifuge1 Tissue_Extract Tissue Extract/Cell Lysate Adjust_pH Adjust pH (2.0-3.0) Tissue_Extract->Adjust_pH Tissue Tissue TCA_Precipitation 5% TCA Precipitation Tissue->TCA_Precipitation Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Adjust_pH->Supernatant1 Centrifuge2 Centrifuge TCA_Precipitation->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 Add_Sample Add Sample/Standard/Blank to Well Supernatant1->Add_Sample Supernatant2->Add_Sample Add_Working_Solution Add Working Solution (Buffer + this compound) Add_Sample->Add_Working_Solution Incubate Incubate (RT, 10 min or 37°C, 5 min) Add_Working_Solution->Incubate Read_Absorbance Read Absorbance at 580 nm Incubate->Read_Absorbance

Caption: Experimental workflow for the this compound copper assay.

G Ceruloplasmin_Cu Ceruloplasmin-Cu²⁺ Cu2_plus Cu²⁺ (free) Ceruloplasmin_Cu->Cu2_plus Weak Acidic Buffer Cu1_plus Cu⁺ Cu2_plus->Cu1_plus Reduction Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Cu1_plus Complex [Cu(this compound)]⁺ Complex (Blue) Cu1_plus->Complex DiBr_PAESA This compound DiBr_PAESA->Complex

Caption: Proposed reaction pathway for this compound copper chelation.

Concluding Remarks

This compound serves as a robust and sensitive chromogenic reagent for the quantification of copper in biological samples. The methodology is straightforward, rapid, and adaptable to a microplate format, making it suitable for high-throughput screening. While the provided information from commercial kits offers a solid foundation for its application in copper measurement, further independent research is warranted to fully elucidate the coordination chemistry, stoichiometry, and stability of the copper-3,5-DiBr-PAESA complex. Such studies would not only deepen our fundamental understanding but also potentially broaden the applications of this versatile chelating agent. At present, there is no scientific evidence in the provided search results to support the use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.

References

An In-Depth Technical Guide to the Synthesis and Applications of 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the pyridylazo dye, 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline, often abbreviated as 3,5-diBr-PAESA. This document is intended to serve as a valuable resource for professionals in chemical synthesis and drug development, offering detailed experimental protocols, data presentation, and workflow visualizations.

Compound Overview

4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline is a synthetic organic compound characterized by a pyridylazo functional group, which consists of a pyridine ring linked to an azo group (-N=N-).[1] The presence of dibromo-substituents on the pyridine ring and ethyl and sulfopropyl groups on the aniline moiety imparts specific chemical and physical properties, such as enhanced solubility and stability.[1] While its primary application lies in analytical chemistry as a colorimetric reagent for metal ion detection, particularly cobalt and cadmium, the broader class of pyridylazo dyes has demonstrated various biological activities, suggesting potential avenues for exploration in drug discovery and diagnostics.[1][2][3]

Chemical Properties

A summary of the key chemical properties of 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₈Br₂N₄O₃S[1][4]
Molecular Weight 506.2 g/mol [1][4]
IUPAC Name 3-[4-[(3,5-dibromopyridin-2-yl)diazenyl]-N-ethylanilino]propane-1-sulfonic acid[1][4]
Synonyms This compound, 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline[1][4]
CAS Number 100743-65-5[4]

Synthesis Protocol

Step 1: Diazotization of 3,5-dibromo-2-aminopyridine

This initial step involves the conversion of the primary aromatic amine, 3,5-dibromo-2-aminopyridine, into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.

Materials and Reagents:

  • 3,5-dibromo-2-aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Experimental Procedure:

  • In a flask, dissolve a specific molar equivalent of 3,5-dibromo-2-aminopyridine in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to maintain a temperature of 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

  • Continue stirring the mixture in the ice bath for approximately 30 minutes after the addition of sodium nitrite is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for immediate use in the subsequent coupling reaction.

Step 2: Azo Coupling with N-ethyl-N-(3-sulfopropyl)aniline

The newly formed diazonium salt is then reacted with the coupling agent, N-ethyl-N-(3-sulfopropyl)aniline, in an alkaline medium to yield the final azo dye.

Materials and Reagents:

  • N-ethyl-N-(3-sulfopropyl)aniline

  • Sodium Hydroxide (NaOH) or other suitable base

  • The diazonium salt solution from Step 1

  • Distilled Water

  • Ice

Experimental Procedure:

  • In a separate beaker, dissolve N-ethyl-N-(3-sulfopropyl)aniline in a cooled, alkaline aqueous solution (e.g., sodium hydroxide solution).

  • While maintaining the temperature at 0-5 °C with an ice bath, slowly add the cold diazonium salt solution from Step 1 to the stirred solution of the coupling agent.

  • A colored precipitate of the azo dye should form. Continue stirring the reaction mixture at a low temperature for a few hours to ensure the completion of the coupling reaction.

  • The crude product can be isolated by filtration, followed by washing with cold water to remove excess salts and other water-soluble impurities.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol-water mixture) to obtain the final product of high purity.

Visualized Workflows and Mechanisms

To better illustrate the processes involved in the synthesis and application of this compound, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling A 3,5-dibromo-2-aminopyridine B HCl, NaNO2 (0-5 °C) A->B Reacts with C Diazonium Salt of 3,5-dibromo-2-aminopyridine B->C Forms E Alkaline Medium (0-5 °C) C->E Couples with D N-ethyl-N-(3-sulfopropyl)aniline D->E Dissolved in F 4-(3,5-dibromo-2-pyridylazo)-N-ethyl- N-(3-sulfopropyl)aniline E->F Yields

Caption: Synthetic workflow for 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline.

Chelation_Mechanism cluster_reactants Reactants cluster_product Product A This compound C Metal-Dye Complex A->C Chelates B Metal Ion (M²⁺) B->C is Chelated by

Caption: Metal ion chelation mechanism of this compound.

Applications and Future Directions

Analytical Chemistry

The primary and well-established application of 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline is in analytical chemistry. Its ability to form stable, colored complexes with metal ions allows for their quantitative determination using spectrophotometry.[1] The mechanism involves the pyridylazo group acting as a chelating agent, binding to metal ions through its nitrogen atoms.[1] This complexation alters the electronic properties of the dye, leading to a measurable color change.[1]

Potential in Drug Development and Diagnostics

While specific biological studies on this compound are limited, the broader family of pyridylazo dyes has shown promise in several areas relevant to drug development and diagnostics:

  • Antimicrobial and Antifungal Activity: Various pyridylazo compounds and their metal complexes have demonstrated notable biological activity against bacteria such as E. coli and Staphylococcus aureus, as well as fungi like Aspergillus niger.[2] This suggests that this compound could be a candidate for antimicrobial screening programs.

  • Anticancer Potential: Some azo dyes of quinoline have exhibited significant cytotoxicity against cancer cell lines, such as MCF-7 (human breast cancer).[3][5] This opens the possibility for evaluating this compound and its derivatives as potential anticancer agents.

  • Enzyme Inhibition and Protein Binding: This class of compounds has been employed in studies involving enzyme inhibition and protein binding, indicating their potential use as biochemical probes or modulators of protein function.[1]

  • Diagnostic Assays: The vibrant colorimetric properties of these dyes make them suitable for the development of diagnostic assays, potentially for detecting metal ion imbalances or as reporters in enzyme-linked immunosorbent assays (ELISAs).[1]

Given these potential applications, a logical next step for researchers would be to screen this compound in a variety of biological assays.

Biological_Screening_Workflow A Synthesized this compound B Primary Screening A->B C Antimicrobial Assays (e.g., MIC determination) B->C D Anticancer Assays (e.g., MTT on cell lines) B->D E Enzyme Inhibition Assays B->E F Hit Identification C->F D->F E->F G Lead Optimization F->G H In vivo Studies G->H

References

3,5-DiBr-PAESA: A Technical Guide to its Spectrophotometric Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-DiBr-PAESA [4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline], a highly sensitive chromogenic agent predominantly used in the quantitative determination of metal ions, particularly copper. This document outlines the core principles of its application, detailed experimental protocols, and the associated physicochemical data.

Core Principles

This compound is a synthetic organic compound that acts as a chelating agent, forming stable, colored complexes with various metal ions.[1] This property makes it a valuable reagent in spectrophotometric analysis. The underlying mechanism involves the pyridylazo group of the this compound molecule binding to metal ions, which alters the electronic properties of the compound and results in a measurable color change.[1]

The most prominent application of this compound is in the colorimetric assay for the determination of copper. In a typical assay, copper ions in a sample react with this compound in a buffered, acidic medium (pH 4.7) to form a stable, colored chelate.[2][3] The intensity of the resulting color is directly proportional to the concentration of copper in the sample and is quantified by measuring the absorbance at the wavelength of maximum absorption (λmax).[2]

Physicochemical and Spectroscopic Data

While extensively used in analytical assays, specific quantitative values for the molar absorptivity and extinction coefficient of this compound and its metal complexes are not consistently reported across publicly available literature. The molar absorptivity of a related compound, 2-(5-bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino) aniline Na salt (5-Br-PSAA), for its copper complex has been reported as 6.5 x 10(4) L/mol·cm at 580 nm.[4] However, for this compound, researchers typically rely on the generation of a standard curve for quantification.

The key spectroscopic parameter for the this compound-copper complex is its maximum absorbance wavelength (λmax).

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) for Copper Complex ~580 nm (acceptable range: 570 - 590 nm)[5][6]
Molar Absorptivity (ε) of Copper Complex Not explicitly found in cited literature.
Extinction Coefficient of Copper Complex Not explicitly found in cited literature.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the spectrophotometric determination of copper, based on protocols from commercially available assay kits and research articles.

Sample Preparation

Proper sample preparation is crucial for accurate results. The following are general guidelines for different sample types:

  • Serum or Plasma: Insoluble substances should be removed by centrifugation. It is important to note that EDTA-plasma samples are not suitable as EDTA interferes with the assay.[6]

  • Tissue Extracts, Cell Lysates, and other Biological Fluids: If the sample is turbid, it should be clarified by centrifugation (e.g., 6,000 rpm for 15 minutes). The pH of the supernatant may need to be adjusted to a range of 2.0 - 3.0.[6]

  • Tissue Samples: Homogenized tissue can be treated with 5% trichloroacetic acid (TCA), vortexed, and incubated at 4 - 8°C. Following centrifugation, the supernatant is collected for the assay. The sample pH should be between 2.0 and 8.0.[6]

Assay Protocol for Copper Determination (Microplate Method)

This protocol is adapted from a common microplate-based assay.

Reagents:

  • Buffer Solution: A weak acidic buffer (e.g., acetate buffer, pH 4.7).[3]

  • Chromogen Solution: this compound reagent.

  • Reducing Agent: Ascorbic acid is often used to reduce Cu2+ to Cu+.[7]

  • Copper Calibrator: A standard solution of known copper concentration (e.g., 200 µg/dL).[6]

  • Working Solution: A mixture of the buffer and chromogen solution, prepared fresh.[6]

  • Blank: Purified water.

Procedure:

  • Prepare a Standard Curve: A series of dilutions of the Copper Calibrator should be prepared to generate a standard curve.

  • Sample Addition: Add 12 µL of the Blank, Copper Calibrator standards, or prepared sample to individual wells of a microplate.[6]

  • Reagent Addition: Add 240 µL of the Working Solution to each well. Mix gently to avoid foaming.[6]

  • Incubation: Incubate the microplate at room temperature for 10 minutes.[6]

  • Absorbance Measurement: Read the optical density (OD) at 580 nm. A reference wavelength (e.g., 750 nm) can also be used for background correction.[6]

  • Calculation: The copper concentration in the samples is determined by comparing their absorbance values to the standard curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the application of this compound.

G Experimental Workflow for Copper Determination using this compound cluster_prep Sample and Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition and Analysis Sample Biological Sample (Serum, Tissue, etc.) Prep_Sample Sample Preparation (Centrifugation, pH adjustment) Sample->Prep_Sample Dispense Dispense Blank, Standards, and Samples into Microplate Prep_Sample->Dispense Reagents Assay Reagents (Buffer, Chromogen, Standard) Working_Sol Prepare Working Solution Reagents->Working_Sol Add_Reagent Add Working Solution to all wells Working_Sol->Add_Reagent Dispense->Add_Reagent Incubate Incubate at Room Temperature Add_Reagent->Incubate Measure_Abs Measure Absorbance at 580 nm Incubate->Measure_Abs Std_Curve Generate Standard Curve Measure_Abs->Std_Curve Calculate Calculate Copper Concentration Std_Curve->Calculate

Caption: Workflow for copper quantification using this compound.

G Principle of this compound Copper Assay Copper_Sample Copper in Sample (Protein-bound Cu2+) Dissociation Dissociation of Copper from Proteins Copper_Sample->Dissociation Acidic_Buffer Weak Acidic Buffer (pH 4.7) Acidic_Buffer->Dissociation Free_Cu2 Free Cu2+ Dissociation->Free_Cu2 Reduction Reduction Free_Cu2->Reduction Ascorbic_Acid Reducing Agent (Ascorbic Acid) Ascorbic_Acid->Reduction Free_Cu1 Free Cu+ Reduction->Free_Cu1 Chelation Chelation Reaction Free_Cu1->Chelation DiBr_PAESA This compound (Chromogen) DiBr_PAESA->Chelation Colored_Complex Colored Cu+-3,5-DiBr-PAESA Complex Chelation->Colored_Complex Spectro Spectrophotometric Measurement (580 nm) Colored_Complex->Spectro

Caption: The chemical principle of the this compound copper assay.

Signaling Pathways

Current scientific literature does not indicate a role for this compound in biological signaling pathways. Its application is consistently reported within the domain of analytical chemistry as a chromogenic agent for the detection of metal ions.

Conclusion

References

Spectroscopic Properties of the 3,5-DiBr-PAESA-Copper Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the copper (II) complex formed with the chromogenic agent 3,5-DiBr-PAESA. The full chemical name for this compound is 4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulphopropyl)aniline, monosodium salt, monohydrate. This document details the available quantitative spectroscopic data, outlines relevant experimental protocols for its synthesis and application in copper quantification, and presents logical workflows through diagrams. This guide is intended to serve as a valuable resource for researchers utilizing this complex in analytical chemistry, environmental monitoring, and clinical diagnostics.

Introduction

The quantification of copper is of significant interest in various scientific fields, from environmental science to clinical diagnostics, due to its essential role in biological systems and its potential toxicity at elevated levels. The this compound-copper complex is a highly sensitive chromogenic system used for the colorimetric determination of copper ions in aqueous samples. The formation of this intensely colored complex allows for the precise measurement of copper concentrations using spectrophotometry. This guide focuses on the spectroscopic characteristics of this complex, providing the foundational information required for its effective application.

Spectroscopic Data

The primary spectroscopic method for characterizing and quantifying the this compound-copper complex is UV-Visible (UV-Vis) absorption spectroscopy. Upon chelation with copper ions, the this compound ligand undergoes a significant shift in its maximum absorption wavelength (λmax), forming an intensely colored complex.

Table 1: UV-Visible Spectroscopic Data

SpeciesMaximum Absorption (λmax)Molar Absorptivity (ε)Notes
This compound (Free Ligand)~503 nm> 32,000 M⁻¹cm⁻¹Appears as a red solution.[1][2][3]
This compound-Copper Complex580 - 637 nm> 124,000 M⁻¹cm⁻¹Forms a blue-colored chelate. The λmax can vary slightly depending on the specific assay conditions. Commercial assays often utilize a measurement wavelength of 580 nm.[1][2][3][4][5]

Infrared (IR) Spectroscopy: Specific infrared spectroscopic data for the isolated this compound-copper complex is not readily available in the reviewed literature. However, based on the structure of the ligand, key vibrational bands would be expected. The IR spectrum of the free ligand would be characterized by bands corresponding to the aromatic C-H stretching, C=C and C=N stretching of the pyridine and aniline rings, the N=N stretching of the azo group, and the S=O stretching of the sulfonate group. Upon complexation with copper, shifts in the vibrational frequencies of the pyridylazo group are anticipated, indicating coordination of the nitrogen atoms to the copper ion.

Fluorescence Spectroscopy: There is a lack of specific fluorescence data for the this compound-copper complex in the available literature. Generally, many azo dyes are known to have their fluorescence quenched upon complexation with paramagnetic metal ions like Cu(II). Computational studies suggest that azo compounds can exhibit strong fluorescence responses to copper (II) ions, though this is highly dependent on the specific molecular structure.[6] Further experimental investigation is required to determine the fluorescence properties of this particular complex.

Experimental Protocols

Synthesis of this compound Ligand (General Procedure)

The synthesis of this compound is typically achieved through a two-step process involving diazotization followed by an azo coupling reaction.[4]

Step 1: Diazotization of 3,5-dibromo-2-aminopyridine

  • Dissolve 3,5-dibromo-2-aminopyridine in a cold aqueous acidic solution (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously.

  • The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper. The completion of the reaction yields the corresponding diazonium salt solution.

Step 2: Azo Coupling

  • Prepare a solution of the coupling agent, N-ethyl-N-(3-sulfopropyl)aniline, in an alkaline medium.

  • Cool this solution in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the coupling agent with constant stirring.

  • Maintain the temperature below 5 °C throughout the addition.

  • A colored precipitate of this compound will form.

  • The product can be isolated by filtration, washed with cold water, and dried. Further purification may be achieved by recrystallization.

Formation of the this compound-Copper Complex for Quantitative Analysis

This protocol is adapted from the principles of commercially available copper assay kits.[4][5]

  • Sample Preparation:

    • For biological samples containing proteins (e.g., serum), copper must be dissociated from proteins like ceruloplasmin. This is achieved by adding a weak acidic buffer to the sample.

    • Ascorbic acid is typically included to reduce any Cu(II) to Cu(I), as the complex formation is often with the Cu(I) ion.

  • Complex Formation:

    • Prepare a working solution containing the this compound chromogen in an appropriate buffer.

    • Add a specific volume of the prepared sample (or copper standard) to the working solution.

    • Mix and incubate at room temperature for a specified time (e.g., 10 minutes) to allow for complete color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting blue-colored solution at the wavelength of maximum absorbance, typically around 580 nm, using a spectrophotometer or microplate reader.

    • A blank sample (without copper) should be used to zero the instrument.

    • The copper concentration in the sample is determined by comparing its absorbance to a standard curve prepared with known concentrations of copper.

Visualizations

Logical Workflow for Copper Quantification

Copper_Quantification_Workflow Workflow for Copper Quantification using this compound cluster_sample_prep Sample Preparation cluster_reaction Complexation Reaction cluster_analysis Data Analysis Sample Biological Sample (e.g., Serum) AcidBuffer Add Weak Acidic Buffer + Ascorbic Acid Sample->AcidBuffer Dissociation of protein-bound Cu FreeCopper Dissociated and Reduced Copper Ions (Cu+) AcidBuffer->FreeCopper Reduction of Cu2+ AddReagent Add this compound Working Solution FreeCopper->AddReagent Incubate Incubate at Room Temperature AddReagent->Incubate ColoredComplex Formation of Blue Cu+-3,5-DiBr-PAESA Complex Incubate->ColoredComplex MeasureAbs Measure Absorbance at ~580 nm ColoredComplex->MeasureAbs Quantify Quantify Copper Concentration MeasureAbs->Quantify StdCurve Prepare Standard Curve with known [Cu] StdCurve->Quantify

Caption: A diagram illustrating the experimental workflow for the quantification of copper using the this compound chromogenic method.

Conclusion

The this compound-copper complex is a robust and sensitive system for the colorimetric determination of copper. Its primary spectroscopic feature is a strong absorbance in the visible region, with a high molar absorptivity that allows for the detection of low concentrations of copper. While detailed IR and fluorescence data are not extensively documented, the well-characterized UV-Vis properties provide a solid foundation for its analytical applications. The experimental protocols outlined in this guide, along with the workflow visualization, offer a practical framework for researchers employing this versatile analytical tool. Further research into the fluorescence and detailed vibrational spectroscopy of the isolated complex could open new avenues for its application.

References

The Discovery and Development of Pyridylazo Dye Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, development, and application of pyridylazo dye reagents. These versatile chromogenic agents have become indispensable tools in analytical chemistry, biochemistry, and environmental science for the sensitive and selective determination of a wide array of metal ions. This document details their historical evolution, fundamental coordination chemistry, quantitative characteristics, and practical experimental protocols.

A Brief History: From Discovery to Ubiquity

The journey of pyridylazo dyes as analytical reagents began in the mid-20th century. One of the earliest and most influential introductions to the field was the work on 1-(2-pyridylazo)-2-naphthol (PAN) by K. L. Cheng and R. H. Bray.[1] Their research demonstrated the utility of PAN as a terdentate ligand capable of forming stable, colored chelates with various metal ions through its pyridine nitrogen, an azo nitrogen, and the hydroxyl oxygen.[1]

Following the success of PAN, the analytical applications of pyridylazo compounds were studied extensively.[1] A significant advancement came with the development of 4-(2-pyridylazo)resorcinol (PAR), which offered the advantage of forming water-soluble complexes with intense coloration, enhancing its utility in aqueous systems without the need for organic extraction.[2] The sensitivity of PAR for many metal ions was found to be greater than that of PAN.[2]

In the continuous search for reagents with even higher sensitivity and selectivity, researchers synthesized a variety of derivatives. Notably, Florence and co-workers introduced 2-(2-pyridylazo)-5-diethylaminophenol (PADAP), which demonstrated significantly higher molar absorptivity for certain ions like Uranium(VI) compared to PAR.[1] The strategic addition of functional groups, such as halogens, to the basic pyridylazo structure has been a key strategy in modulating the reactivity and spectral properties of these dyes.[1] The discovery of diazo compounds, the foundational chemistry for these dyes, dates back to around 1858, laying the groundwork for the eventual synthesis of these powerful analytical tools.[2][3]

Core Chemistry: Chelation and Colorimetric Signaling

The efficacy of pyridylazo dyes as analytical reagents is rooted in their ability to act as multidentate ligands that form stable, intensely colored complexes with metal ions. The fundamental mechanism involves the coordination of a metal ion with the dye molecule at specific sites.

For instance, PAR functions as a terdentate ligand, binding metal ions through the nitrogen atom of the pyridine ring, the azo group nitrogen atom farther from the pyridine ring, and the oxygen atom of the ortho-hydroxyl group on the resorcinol ring. This chelation event creates stable five-membered rings with the metal ion, leading to a significant shift in the electronic structure of the dye. This alteration of the chromophore results in a pronounced change in the molecule's absorption spectrum, typically shifting the maximum absorbance to a longer wavelength (a bathochromic shift) and increasing the molar absorptivity. This color change is the basis for the colorimetric detection and quantification of metal ions.[4]

Below is a conceptual diagram illustrating the chelation mechanism that forms the basis of the colorimetric signal.

ChelationMechanism cluster_reactants Reactants cluster_product Product Metal_Ion Metal Ion (Mn+) Metal_Complex Colored Metal-Dye Complex Metal_Ion->Metal_Complex Chelation PAR_Dye Pyridylazo Dye (e.g., PAR) PAR_Dye->Metal_Complex Signal Colorimetric Signal (Change in Absorbance) Metal_Complex->Signal Results in

Caption: Metal-dye chelation mechanism leading to a colorimetric signal.

Quantitative Data for Metal Ion Complexes

The analytical performance of pyridylazo dyes is characterized by several key parameters, including molar absorptivity (ε), the wavelength of maximum absorbance (λmax), and the stability or dissociation constants of the metal-dye complexes. These values are crucial for developing robust quantitative assays and are often dependent on experimental conditions such as pH.[5]

Molar Absorptivity and Stability of PAR-Metal Complexes

4-(2-Pyridylazo)resorcinol (PAR) is one of the most widely used chromogenic chelators for determining the concentration of various metal ions.[5] The tables below summarize the effective molar absorption coefficients and dissociation constants for complexes of PAR with several divalent metal ions at physiological pH.

Table 1: Molar Absorption Coefficients (ε) for PAR-Metal Complexes at pH 7.4

Metal Ion Complex Stoichiometry (Metal:PAR) λmax (nm) Effective ε (M⁻¹ cm⁻¹)
Zn²⁺ 1:2 492 71,500
Cd²⁺ 1:2 496 74,000
Hg²⁺ 1:2 500 50,000
Co²⁺ 1:2 510 57,000
Ni²⁺ 1:2 496 70,000
Cu²⁺ 1:1 512 18,500
Mn²⁺ 1:2 494 64,000
Pb²⁺ 1:1 516 38,000

Data sourced from Kocyła et al. (2015).[5]

Table 2: Dissociation Constants (Kd) for PAR-Metal Complexes at pH 7.4

Metal Ion Complex Stoichiometry (Metal:PAR) Dissociation Constant (Kd)
Zn²⁺ 1:2 7.08 × 10⁻¹³ M²
Cd²⁺ 1:2 2.19 × 10⁻¹³ M²
Hg²⁺ 1:2 1.00 × 10⁻¹⁵ M²
Co²⁺ 1:2 1.91 × 10⁻¹⁶ M²
Ni²⁺ 1:2 2.63 × 10⁻¹⁸ M²
Cu²⁺ 1:1 1.00 × 10⁻¹⁰ M
Mn²⁺ 1:2 1.58 × 10⁻¹⁰ M²
Pb²⁺ 1:1 7.94 × 10⁻¹⁰ M

Data sourced from Kocyła et al. (2015).[5]

Molar Absorptivity of Other Pyridylazo Dyes

For comparison, other pyridylazo derivatives have been developed that exhibit even higher sensitivities for specific metal ions.

Table 3: Molar Extinction Coefficients (ε) for Cobalt(II) Complexes with PADAB Derivatives

Reagent λmax (nm) ε × 10⁵ (L·mol⁻¹·cm⁻¹)
PADAB 565 1.00
5-Cl-PADAB 570 1.13
5-Br-PADAB 575 1.16
5-I-PADAB 580 1.18
3,5-Cl-PADAB 585 1.19
3,5-Br-PADAB 590 1.23

Data sourced from Abu-Zuhri (1987).[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key pyridylazo reagents and their application in the spectrophotometric analysis of metal ions.

Synthesis of Pyridylazo Dyes

The general synthesis of pyridylazo dyes is a two-step process: (1) diazotization of an aromatic amine (typically 2-aminopyridine) to form a diazonium salt, and (2) an azo coupling reaction between the diazonium salt and a coupling agent (e.g., resorcinol or 2-naphthol).[4][6]

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A 2-Aminopyridine C Reaction at 0-5°C A->C B Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) B->C D Pyridyl-2-diazonium Salt (Unstable Intermediate) C->D F Coupling Reaction D->F E Coupling Component (e.g., Resorcinol for PAR) E->F G Crude Pyridylazo Dye F->G H Recrystallization G->H I Pure Pyridylazo Dye H->I

Caption: General workflow for the synthesis of pyridylazo dyes.

Protocol 4.1.1: Synthesis of 4-(2-Pyridylazo)resorcinol (PAR) [4]

  • Materials:

    • 2-Aminopyridine

    • Sodium nitrite (NaNO₂)

    • Concentrated Hydrochloric Acid (HCl)

    • Resorcinol

    • Sodium Carbonate (Na₂CO₃)

    • Ethanol

    • Deionized water

    • Ice

  • Procedure:

    • Diazotization: a. Dissolve 2-aminopyridine in a solution of concentrated HCl and water. b. Cool the mixture to 0-5°C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. Stir vigorously. d. Continue stirring for 30 minutes in the ice bath to ensure complete formation of the pyridyl-2-diazonium salt.

    • Azo Coupling: a. In a separate beaker, dissolve resorcinol in an aqueous solution of sodium carbonate. b. Cool the resorcinol solution to 0-5°C in an ice bath. c. Slowly add the cold diazonium salt solution to the resorcinol solution with constant stirring. d. A colored precipitate of PAR will form. Continue stirring the mixture in the ice bath for 1-2 hours.

    • Purification: a. Collect the crude PAR precipitate by vacuum filtration. b. Wash the precipitate with cold water. c. Purify the product by recrystallization from an ethanol/water mixture. d. Dry the purified orange crystalline powder in a vacuum desiccator.

Protocol 4.1.2: Synthesis of 1-(2-Pyridylazo)-2-naphthol (PAN) [6][7]

  • Materials:

    • 2-Aminopyridine

    • Absolute Ethanol

    • Metallic Sodium

    • Ethyl nitrite

    • 2-Naphthol

    • Carbon dioxide (gas)

    • Diethyl ether

  • Procedure:

    • Diazotization: a. Prepare sodium ethoxide by carefully reacting metallic sodium with absolute ethanol. b. Add an ethanol solution of 2-aminopyridine to the sodium ethoxide. c. Introduce ethyl nitrite vapor into the solution while maintaining the temperature at 45-50°C. d. After the addition is complete, maintain the temperature and stir for 8 hours. e. Filter the resulting diazonium salt precipitate and wash it with diethyl ether.

    • Azo Coupling: a. Dissolve 2-naphthol in ethanol. b. Add the prepared diazonium salt to the 2-naphthol solution. c. Bubble carbon dioxide gas through the mixture while maintaining the temperature at 45-50°C to facilitate the coupling reaction. d. Continue the reaction for approximately 6 hours.

    • Purification: a. Filter the crystalline product. b. Wash the crystals with distilled water. c. Recrystallize the crude PAN from ethanol. d. Dry the final product below 80°C to obtain an orange-red crystalline powder.

Spectrophotometric Determination of Metal Ions using PAR

This protocol provides a general method for the quantification of metal ions in an aqueous sample. It can be adapted for specific ions based on the data in Section 3.0.

AnalyticalWorkflow A Prepare Buffer Solution (e.g., pH 7.4) E Mix Sample/Standard with Buffer and PAR Solution A->E B Prepare PAR Stock Solution B->E C Prepare Metal Ion Standards C->E D Sample Preparation (Dilution, Digestion if needed) D->E F Incubate for Color Development E->F G Measure Absorbance at λmax (e.g., 492 nm for Zn²⁺) F->G H Generate Calibration Curve (Absorbance vs. Concentration) G->H For Standards I Determine Sample Concentration G->I For Sample H->I

Caption: Workflow for spectrophotometric metal ion analysis using PAR.

Protocol 4.2.1: General Procedure for Metal Ion Quantification [5][8]

  • Materials & Equipment:

    • PAR stock solution (e.g., 1 mM in water or ethanol)

    • Buffer solution (e.g., Tris-HCl, HEPES) adjusted to the optimal pH for the metal of interest (e.g., pH 7.4 for Zn²⁺).

    • Metal ion standard solutions of known concentrations.

    • Aqueous sample containing the unknown metal ion concentration.

    • UV-Vis Spectrophotometer.

    • Cuvettes.

  • Procedure:

    • Preparation of Calibration Standards: a. Prepare a series of calibration standards by diluting the metal ion stock solution with the buffer to achieve a range of concentrations that bracket the expected sample concentration. b. For each standard, add a fixed volume to a cuvette. c. Add buffer to bring the total volume to just under the final desired volume (e.g., 950 µL for a 1 mL final volume). d. Add a small, fixed volume of the PAR stock solution (e.g., 50 µL) to initiate the color-forming reaction. Mix well. e. Prepare a "blank" sample containing only the buffer and the PAR solution.

    • Preparation of Sample: a. Treat the unknown sample in the same manner as the standards, adding the same fixed volume of the sample to a cuvette, followed by buffer and the PAR stock solution.

    • Measurement: a. Allow all solutions to incubate for a sufficient time for the color to develop fully and stabilize (typically 5-15 minutes). b. Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the specific metal-PAR complex (see Table 1). c. Zero the spectrophotometer using the blank solution. d. Measure the absorbance of each calibration standard and the unknown sample.

    • Data Analysis: a. Plot the absorbance of the standards against their corresponding concentrations to create a calibration curve. b. Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). c. Use the measured absorbance of the unknown sample and the equation of the line to calculate the concentration of the metal ion in the sample.

Applications in Biological Systems

While primarily analytical reagents, the fluorescent properties of some pyridylazo dyes and their derivatives have led to applications in biological imaging. Live-cell imaging requires probes that can interact with cellular components without causing significant toxicity.[9] Pyridylazo-based structures can be designed to target specific biological sites, such as those with a negative charge, and produce a measurable signal.[9] However, cytotoxicity can be a concern at higher concentrations, and strategies such as encapsulation in micelles may be employed to mitigate these effects.[9] The development of novel dye structures remains an active area of research for applications in super-resolution imaging and as fluorescent probes for detecting specific biological molecules or conditions.[10]

References

Literature Review of 3,5-DiBr-PAESA Applications: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no specific data or research pertaining to the compound 3,5-dibromo-N-phenethyl-4-ethoxyaniline sulfonamide (3,5-DiBr-PAESA). Extensive searches for this molecule, including its full chemical name and the acronym "this compound," did not yield any published studies detailing its synthesis, biological activity, mechanism of action, or applications in drug development or any other scientific field.

Consequently, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathway diagrams specifically for this compound as the foundational research appears to be unavailable in the public domain.

However, to provide a contextual understanding, this report will briefly discuss the chemical class to which this compound belongs: sulfonamides . The general characteristics and applications of sulfonamides are well-documented and may offer insights into the potential, albeit theoretical, properties of the specified compound.

The Sulfonamide Class: A General Overview

Sulfonamides are a significant class of synthetic compounds characterized by the presence of a sulfonyl group connected to an amine group (-SO₂NH₂). They have been a cornerstone of medicinal chemistry for decades, primarily known for their antimicrobial properties.

General Applications of Sulfonamides:

  • Antimicrobial Agents: Sulfonamides are bacteriostatic agents that competitively inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria. This disruption of the folate pathway hinders bacterial growth and replication. They are used to treat various bacterial infections, including urinary tract infections and respiratory infections.

  • Anticancer Potential: More recently, certain sulfonamide derivatives have been investigated for their anticancer properties. The mechanisms of action are varied and can include inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of apoptosis.

  • Other Therapeutic Areas: The sulfonamide moiety is present in a wide range of pharmaceuticals with diverse applications, including diuretics, anticonvulsants, and anti-inflammatory drugs.

Structure-Activity Relationship (SAR):

The biological activity of sulfonamides is highly dependent on the substituents attached to the sulfonamide core. For instance, in the case of antibacterial sulfonamides, the N¹-substituent on the sulfonamide nitrogen plays a critical role in determining the potency and spectrum of activity.

Given the structure of this compound, one could speculate on its potential biological activities based on its constituent parts:

  • Dibrominated Aromatic Ring: The presence of bromine atoms can significantly influence the lipophilicity and electronic properties of the molecule, which can, in turn, affect its binding to biological targets and its pharmacokinetic profile.

  • Sulfonamide Group: This functional group is the key pharmacophore for the classic antibacterial activity of this class of drugs.

  • N-phenethyl and 4-ethoxy Groups: These substituents would further modify the molecule's overall size, shape, and polarity, influencing its interaction with specific enzymes or receptors.

Hypothetical Experimental Workflow for a Novel Sulfonamide

Should research on this compound be undertaken, a typical experimental workflow to characterize its biological activity would likely involve the following stages.

An In-depth Technical Guide on the Safety and Handling of 3,5-DiBr-PAESA Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 3,5-DiBr-PAESA (4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline, monosodium salt, monohydrate) powder. The content is intended to support laboratory personnel in adhering to best safety practices and to provide a foundational understanding of the compound's properties and primary applications.

Compound Identification and Properties

This compound is a highly sensitive chromogenic chelating agent primarily used in analytical chemistry for the colorimetric determination of metal ions, most notably copper (Cu²⁺) and silver (Ag⁺), in various samples, including biological fluids.[1][2][3][4] Its ability to form stable, colored complexes with these metal ions allows for their quantification using spectrophotometry.[5]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource(s)
CAS Number 100743-65-5[6][7][8]
Molecular Formula C₁₆H₁₇Br₂N₄NaO₃S·H₂O[6][7][8]
Molecular Weight 546.21 g/mol [6][7][8]
Appearance Dark reddish-brown or black-purple-brown powder[6][7][8]
Solubility Soluble in water (forms a clear, red solution)[6][7]
Molar Absorptivity (Free Ligand) > 32,000 L·mol⁻¹·cm⁻¹ (at ~503 nm)[6][7]
Molar Absorptivity (Cu(II) Chelate) > 124,000 L·mol⁻¹·cm⁻¹ (at ~637 nm)[6][7]
Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound powder.

ConditionRecommendationSource(s)
Temperature 2 – 8 °C[6][9]
Light Protect from light[6][9]
Moisture Keep tightly closed in a dry place[7][10]
Stability At least 1 year at 2 – 8 °C[7][10]

Safety and Handling

Hazard Assessment

This compound is an azo dye. Azo dyes, as a class, can present several hazards. Some azo dyes and their breakdown products (aromatic amines) have been associated with skin sensitization, allergic reactions, and in some cases, carcinogenic and mutagenic effects.[11][12][13][14] Therefore, it is prudent to handle this compound with care to minimize exposure.

Potential Hazards:

  • May cause skin and eye irritation upon direct contact.[13]

  • Inhalation of the powder may cause respiratory tract irritation.[13]

  • The long-term toxicological properties have not been extensively studied.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound powder to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling this compound Powder lab_coat Lab Coat or Apron gloves Chemical-Resistant Gloves (e.g., Nitrile) eye_protection Safety Goggles or Face Shield respirator Respirator (if handling large quantities or generating dust) handler Researcher/ Scientist handler->lab_coat Wear handler->gloves Wear handler->eye_protection Wear handler->respirator Consider (Risk Assessment)

Caption: Recommended PPE for handling this compound powder.

Handling Procedures
  • Engineering Controls: Handle this compound powder in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or transferring the powder, to minimize inhalation risk.

  • General Practices: Avoid generating dust. Use appropriate tools for weighing and transferring the powder. Keep containers tightly closed when not in use. Wash hands thoroughly after handling.

First Aid Measures

In case of accidental exposure, follow these first aid procedures.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal
  • Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Disposal: Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations for chemical waste. Azo dyes should not be disposed of down the drain.[15] Chemical degradation or incineration by a licensed waste disposal company are potential disposal routes.[15]

Experimental Protocols

The primary application of this compound is in the colorimetric quantification of copper in biological samples. The following is a representative protocol synthesized from various sources.[16][17][18][19]

Principle of the Assay

In an acidic environment, copper is dissociated from carrier proteins like ceruloplasmin. An ascorbic acid solution is often used to reduce Cu²⁺ to Cu⁺. The cuprous ions then react with this compound to form a stable, colored complex. The intensity of the color, measured by a spectrophotometer, is directly proportional to the total copper concentration in the sample.[1][16][17]

Reagent Preparation
ReagentPreparation
Buffer Solution Acetate buffer (pH ~4.7-5.7)
Reducing Agent Ascorbic acid solution
Chromogen Solution This compound dissolved in an appropriate solvent (often provided in commercial kits)
Working Solution A mixture of the buffer, reducing agent, and chromogen solution, prepared fresh as per specific kit instructions.
Copper Standard A solution of known copper concentration (e.g., 100 or 200 µg/dL) for generating a standard curve.
Sample Preparation
  • Serum/Plasma: Use serum or heparinized plasma. EDTA should not be used as an anticoagulant as it interferes with the assay.[16][20] Samples should be free of hemolysis. If turbid, centrifuge to remove particulate matter.[16]

  • Tissue Homogenates/Cell Lysates: Samples may require deproteinization, for example, by adding trichloroacetic acid (TCA), followed by centrifugation to collect the supernatant for analysis.[16]

Assay Protocol (Microplate Format)
  • Pipette standards, samples, and a blank (e.g., deionized water) into the wells of a microplate.

  • Add the freshly prepared Working Solution to each well.

  • Mix gently and incubate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 5-15 minutes).[9][16][17]

  • Measure the absorbance at the wavelength of maximum absorbance for the copper-3,5-DiBr-PAESA complex (typically around 580-582 nm).[9][16][17]

  • Calculate the copper concentration in the samples by comparing their absorbance to the standard curve.

Experimental Workflow

The following diagram illustrates the general workflow for the colorimetric determination of copper using this compound.

Copper_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis sample_prep Sample Preparation (Serum, Plasma, Lysate) pipette Pipette Standards, Samples, and Blank into Microplate sample_prep->pipette reagent_prep Reagent Preparation (Working Solution, Standards) reagent_prep->pipette add_reagent Add Working Solution to all wells pipette->add_reagent incubate Incubate (e.g., 10 min at RT) add_reagent->incubate read_abs Read Absorbance (e.g., at 580 nm) incubate->read_abs std_curve Generate Standard Curve read_abs->std_curve calc_conc Calculate Copper Concentration std_curve->calc_conc

References

Methodological & Application

Application Notes: 3,5-DiBr-PAESA Colorimetric Assay for Copper Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for numerous biological processes, including enzyme function, iron metabolism, and antioxidant defense. However, both deficiency and excess of copper can lead to various pathological conditions. Accurate and sensitive determination of copper concentrations in biological and pharmaceutical samples is therefore crucial. The 3,5-DiBr-PAESA (4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline) colorimetric assay offers a simple, rapid, and sensitive method for the quantitative measurement of total copper (Cu⁺ and Cu²⁺). This direct assay is suitable for a wide range of sample types and does not typically require deproteinization, streamlining the experimental workflow.

Principle of the Method

The this compound assay is based on a multi-step reaction that culminates in the formation of a colored complex directly proportional to the total copper concentration in the sample.[1][2][3][4] The key steps are:

  • Dissociation: In a weakly acidic buffer (pH 4.7), copper ions are dissociated from carrier proteins like ceruloplasmin.[1][2][3]

  • Reduction: A reducing agent, such as ascorbic acid, reduces cupric ions (Cu²⁺) to the cuprous state (Cu⁺).[1][2][3]

  • Chelation and Color Formation: The cuprous ions (Cu⁺) then react with this compound to form a stable, blue or purple-colored chelate complex.[1][2][3]

  • Spectrophotometric Quantification: The intensity of the colored complex is measured by absorbance at approximately 580 nm.[1][2][3][4][5][6][7] The absorbance is directly proportional to the total copper concentration in the sample.

Quantitative Data Summary

The performance of the this compound assay has been characterized in various studies and commercial kits. The following tables summarize the key quantitative parameters.

Table 1: Assay Performance Characteristics

ParameterReported Value(s)Source(s)
Wavelength (λmax)580 nm (acceptable range: 570-590 nm)[1][2][3][4][5][6][7]
Assay Range / Linearity3 - 400 µg/dL; Up to 5 mg/L[4][5][8]
Limit of Detection (LOD)0.1 mg/L; 0.23 µmol/L[8]
Intra-assay Variation (CV)< 5%; 1.6% at 1.03 mg/L; 3.3% at 0.72 mg/L[4][5][8]
Inter-assay Variation (CV)2.8% at 1.22 mg/L[8]
Molar Absorptivity80,000 L·mol⁻¹·cm⁻¹[8]
Incubation Time5 - 10 minutes[1][4][5][6]
Incubation TemperatureRoom temperature or 37°C[1][2][6]

Table 2: Selectivity and Interferences

SubstanceEffectSource(s)
EDTAInterferes with the assay[1][4][5]
Iron, Zinc, Cadmium, Cobalt, LeadNo interference reported[8]
Heme-containing copperCannot be measured by this assay[1]
BilirubinNo effect up to 5 mg/dL; sample blank needed for higher concentrations[2]
LipidsMay affect results; sample blank recommended[2]

Experimental Protocols

A. General Synthesis of this compound Probe

The synthesis of 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline (this compound) is a two-step process. The following is a general protocol based on established chemical principles.

Step 1: Diazotization of 3,5-dibromo-2-aminopyridine

  • Dissolve 3,5-dibromo-2-aminopyridine in a suitable acidic solution (e.g., hydrochloric acid).

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Coupling Reaction

  • In a separate vessel, dissolve N-ethyl-N-(3-sulfopropyl)aniline in an alkaline medium.

  • Slowly add the previously prepared diazonium salt solution to the N-ethyl-N-(3-sulfopropyl)aniline solution, maintaining the alkaline conditions and low temperature.

  • Allow the reaction to proceed, leading to the formation of the this compound azo compound.

  • The product can then be purified using appropriate chromatographic techniques.

B. Protocol for Copper Determination in Serum/Plasma

This protocol is a generalized procedure based on commercially available kits.

Materials:

  • Samples (Serum or Heparinized Plasma)

  • This compound Chromogen Solution

  • Buffer Solution (pH 4.7)

  • Reducing Agent Solution (e.g., Ascorbic Acid)

  • Copper Calibrator (e.g., 200 µg/dL)

  • Purified Water (for blank)

  • Microplate reader and 96-well plates

  • Micropipettes

Procedure:

  • Reagent Preparation: Prepare a Working Solution by mixing the Buffer, this compound Chromogen, and Reducing Agent according to the manufacturer's instructions.

  • Sample Preparation:

    • For serum or plasma, centrifuge to remove any insoluble material.[1] Note that EDTA-plasma cannot be used.[1][4]

    • For other biological fluids, if turbid, centrifuge at 6,000 rpm for 15 minutes and use the supernatant.[1]

  • Assay Protocol (96-well plate format):

    • Pipette 12 µL of Blank (purified water), Copper Calibrator, or Sample into separate wells.[1]

    • Add 240 µL of the Working Solution to each well.[1]

    • Mix gently using a pipette. Avoid foaming.[1]

    • Incubate at room temperature for 10 minutes.[1]

    • Read the absorbance at 580 nm using a microplate reader. A sub-wavelength of 750 nm can be used for background correction.[1]

  • Calculation:

    • Subtract the absorbance of the Blank from the absorbance of the Calibrator and Samples.

    • Calculate the copper concentration using the following formula:

      • Copper Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Calibrator) x Concentration of Calibrator

C. Protocol for Copper Determination in Tissue Extracts
  • Sample Preparation:

    • Homogenize the tissue sample in a suitable buffer.

    • Add 5% Trichloroacetic Acid (TCA) solution to the homogenate.[1]

    • Vortex for 1 minute and incubate at 4-8°C for 30 minutes to precipitate proteins.[1]

    • Centrifuge at 6,000 rpm for 15 minutes.[1]

    • Collect the supernatant and adjust the pH to between 2.0 and 8.0 if necessary.[1]

  • Assay: Follow the assay protocol described in section B, using the prepared supernatant as the sample.

Visualizations

G Reaction Mechanism of this compound Assay cluster_sample Sample cluster_reagents Reagents cluster_reaction Reaction Steps cluster_detection Detection Ceruloplasmin_Cu2 Ceruloplasmin-Cu²⁺ Free_Cu2 Free Cu²⁺ Ceruloplasmin_Cu2->Free_Cu2 Dissociation AcidicBuffer Acidic Buffer (pH 4.7) AscorbicAcid Ascorbic Acid Free_Cu1 Free Cu⁺ DiBrPAESA This compound Complex [Cu⁺-(this compound)] Complex (Colored) Free_Cu2->Free_Cu1 Reduction Free_Cu1->Complex Chelation Absorbance Measure Absorbance at 580 nm Complex->Absorbance

Caption: Reaction mechanism of the this compound assay for copper determination.

G Experimental Workflow for Copper Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep Sample Preparation (Serum, Plasma, Tissue Extract) Pipette Pipette Blank, Calibrator, & Sample into 96-well plate SamplePrep->Pipette ReagentPrep Prepare Working Solution (Buffer + Chromogen + Reductant) AddReagent Add Working Solution to all wells ReagentPrep->AddReagent Pipette->AddReagent Mix Mix gently AddReagent->Mix Incubate Incubate for 10 min at Room Temperature Mix->Incubate ReadAbsorbance Read Absorbance at 580 nm Incubate->ReadAbsorbance Calculate Calculate Copper Concentration ReadAbsorbance->Calculate

Caption: General experimental workflow for the this compound copper assay.

References

Application Notes and Protocols for Serum Copper Measurement Using 3,5-DiBr-PAESA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for various physiological processes, including enzyme function, iron metabolism, and neurotransmitter synthesis.[1][2] Aberrant copper levels have been implicated in several diseases, such as Wilson's disease, Menkes syndrome, and cardiovascular diseases, making its accurate measurement in biological samples crucial for both clinical diagnostics and research.[3][4] The 3,5-DiBr-PAESA (4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline) method offers a sensitive and direct colorimetric assay for the quantitative determination of copper in serum and other biological fluids without the need for deproteinization.[5][6] This method is based on the formation of a stable, colored chelate complex between cuprous ions (Cu+) and this compound.

Principle of the Assay

The measurement of serum copper using the this compound method involves a two-step reaction.[5][7] First, copper bound to proteins, primarily ceruloplasmin, is released in a weakly acidic buffer.[5][7] Subsequently, an ascorbic acid-based reducing agent reduces the released cupric ions (Cu2+) to cuprous ions (Cu+).[5][7] These cuprous ions then react with this compound to form a distinct blue-colored complex.[5] The intensity of this color, measured spectrophotometrically at approximately 580 nm, is directly proportional to the total copper concentration in the sample.[1][5]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the this compound assay for serum copper measurement based on commercially available kits and published literature.

ParameterTypical ValueReference
Assay Range 3 - 400 µg/dL[3][4]
Linearity Up to 500 µg/dL[7]
Sensitivity (Lower Limit of Detection) 0.1 mg/L (10 µg/dL)[6]
Wavelength of Maximum Absorbance 570 - 590 nm (main), 700 - 800 nm (sub)[5]
Incubation Time 5 - 10 minutes[1][5][6]
Incubation Temperature Room Temperature or 37°C[5][7]
Intra-assay Coefficient of Variation (CV) 1.6% - 3.3%[6]
Inter-assay Coefficient of Variation (CV) 2.74% - 2.8%[6][8]

Experimental Protocols

This section provides detailed methodologies for the determination of serum copper using the this compound method. Protocols for both a manual (cuvette-based) and a microplate reader format are described.

Reagents and Materials
  • Buffer Solution: A weakly acidic buffer (e.g., acetate buffer, pH 4.7-5.7) to release copper from proteins.[5][7]

  • Chromogen Solution: this compound solution.

  • Reducing Agent: Ascorbic acid solution.[7]

  • Copper Calibrator: A standard solution of known copper concentration (e.g., 200 µg/dL).[5]

  • Sample: Serum, heparinized plasma, or other prepared biological fluids. Note: EDTA-plasma should not be used as EDTA interferes with the assay.[5]

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 580 nm.

    • Micropipettes and tips.

    • Test tubes or 96-well microplate.

    • Incubator (optional, for 37°C incubation).

Sample Preparation
  • Serum and Plasma: Collect blood and separate serum or plasma according to standard procedures. Centrifuge to remove any insoluble particles.[5] Samples can be stored at 2-8°C for up to 7 days.[7]

  • Tissue Extracts and Cell Lysates: Homogenize tissue samples or lyse cells in an appropriate buffer. Centrifuge to remove cellular debris. High concentrations of proteins or lipids may require removal by ultrafiltration or centrifugation.[5] The pH of the sample should be adjusted to between 2.0 and 8.0.[5]

Manual Assay Protocol (Cuvette-based)
  • Prepare Working Reagent: Mix the buffer, chromogen, and reducing agent according to the kit manufacturer's instructions. The working reagent is typically stable for a few days at room temperature.[7]

  • Assay Setup: Label test tubes for Blank, Standard, and Sample.

  • Pipetting:

    • Blank: Add 50 µL of distilled water.

    • Standard: Add 50 µL of the Copper Calibrator.

    • Sample: Add 50 µL of the serum sample.

  • Add Working Reagent: Add 1000 µL of the prepared Working Reagent to each tube.

  • Incubation: Mix the contents of each tube and incubate for 15 minutes at 37°C or 25 minutes at room temperature.[7]

  • Measurement: Measure the absorbance of the Standard and Sample against the Blank at 580 nm. The final color is stable for at least one hour.[7]

Microplate Assay Protocol
  • Prepare Working Solution: Prepare the working solution as per the kit instructions.

  • Assay Setup: Designate wells in a 96-well microplate for Blank, Calibrator, and Samples.

  • Pipetting:

    • Blank: Add 12 µL of purified water to the designated well.[5]

    • Calibrator: Add 12 µL of the Copper Calibrator to its respective well.[5]

    • Sample: Add 12 µL of the serum sample to the sample wells.[5]

  • Add Working Solution: Add 240 µL of the Working Solution to each well.[5]

  • Incubation: Mix gently and incubate at room temperature for 10 minutes.[5]

  • Measurement: Read the absorbance at 580 nm (main wavelength) and 750 nm (sub-wavelength for background correction).[5]

Calculation of Results

The copper concentration in the sample is calculated using the following formula:

Copper Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

For samples that were diluted prior to the assay, the final result must be multiplied by the dilution factor.

Visualizations

Chemical Reaction Pathway

G cluster_0 Step 1: Release and Reduction cluster_1 Step 2: Chelation and Detection Ceruloplasmin-Cu2+ Ceruloplasmin-Cu²⁺ (in Serum) Cu2+ Free Cu²⁺ Ceruloplasmin-Cu2+->Cu2+ Weak Acidic Buffer Cu+ Cu⁺ Cu2+->Cu+ Ascorbic Acid Blue_Complex Blue Colored Complex Cu+->Blue_Complex This compound This compound (Chromogen) This compound->Blue_Complex Spectrophotometry Measure Absorbance at 580 nm Blue_Complex->Spectrophotometry

Caption: Chemical reaction pathway for copper measurement.

Experimental Workflow

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Prep Prepare Serum/Plasma Sample Pipette Pipette Blank, Standard, and Sample Sample_Prep->Pipette Reagent_Prep Prepare Working Reagent Add_Reagent Add Working Reagent Reagent_Prep->Add_Reagent Pipette->Add_Reagent Incubate Incubate (e.g., 10 min at RT) Add_Reagent->Incubate Measure_Abs Measure Absorbance at 580 nm Incubate->Measure_Abs Calculate Calculate Copper Concentration Measure_Abs->Calculate

Caption: General experimental workflow for the assay.

References

Application Note: High-Throughput Quantification of Copper Using 3,5-DiBr-PAESA in a Microplate Reader Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for a multitude of biological processes, including cellular respiration, antioxidant defense, neurotransmitter synthesis, and iron metabolism.[1] Its role as a key constituent of enzymes like cytochrome c oxidase underscores its importance in organismal health.[1] However, both deficiency and excess of copper can lead to pathological conditions. Copper deficiency is associated with cardiovascular disease, osteoporosis, and Menkes syndrome, while excess copper can result in damage to the liver, kidneys, and lungs.[1][2] Consequently, the accurate quantification of copper in biological samples is crucial for both basic research and clinical diagnostics.

This application note describes a sensitive and rapid colorimetric method for the determination of copper concentration in various biological samples using 3,5-Dibromo-4-(2-pyridylazo)-N-ethyl-N-sulfopropylaniline (3,5-DiBr-PAESA) in a 96-well microplate format. This assay is suitable for high-throughput screening and can be applied to a wide range of samples including serum, plasma, urine, cell lysates, and tissue extracts.[2][3][4]

Assay Principle

The this compound assay is based on a direct colorimetric reaction.[5] In an acidic buffer, copper ions (Cu⁺ and Cu²⁺) are dissociated from binding proteins such as ceruloplasmin.[2][4][5] These free copper ions then react with this compound, an ultrasensitive chelating agent, to form a stable, colored complex.[5][6] The intensity of the resulting color, which is directly proportional to the copper concentration in the sample, is measured by absorbance at approximately 580 nm.[1][4][5]

Signaling and Biological Relevance of Copper

The homeostasis of copper is tightly regulated. Its dysregulation can impact various signaling pathways and is implicated in several diseases. The diagram below illustrates the central role of copper in biological systems.

Copper_Signaling_Pathway cluster_cellular_processes Cellular Functions cluster_copper_homeostasis Copper Homeostasis cluster_pathologies Pathological Implications Mitochondria Mitochondrial Respiration (Cytochrome c oxidase) Antioxidant Antioxidant Defense (Superoxide dismutase) Neurotransmission Neurotransmitter Synthesis (Dopamine β-hydroxylase) Iron_Metabolism Iron Metabolism (Ceruloplasmin) Copper_Uptake Dietary Copper Uptake Copper_Transport Transport (Ceruloplasmin, Albumin) Copper_Uptake->Copper_Transport Copper_Transport->Mitochondria Copper_Transport->Antioxidant Copper_Transport->Neurotransmission Copper_Transport->Iron_Metabolism Copper_Storage Storage (Metallothionein) Copper_Transport->Copper_Storage Copper_Deficiency Deficiency (Anemia, Osteoporosis, Menkes Disease) Copper_Deficiency->Copper_Transport Copper_Excess Excess/Toxicity (Wilson's Disease, Neurodegeneration, Liver Damage) Copper_Excess->Copper_Transport Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Working Solution (Buffer + this compound) Add_Reagent Add Working Solution to all wells Reagent_Prep->Add_Reagent Standard_Prep Prepare Copper Standards Dispense Dispense Blank, Standards, and Samples into 96-well plate Standard_Prep->Dispense Sample_Prep Prepare Samples (Serum, Plasma, Lysates, etc.) Sample_Prep->Dispense Dispense->Add_Reagent Incubate Incubate at Room Temperature for 10 minutes Add_Reagent->Incubate Read_Absorbance Read Absorbance at 580 nm Incubate->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Conc Calculate Copper Concentration in Samples Standard_Curve->Calculate_Conc

References

Application Notes and Protocols for 3,5-DiBr-PAESA Working Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and application of a 3,5-DiBr-PAESA (4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline, monosodium salt, monohydrate) working solution for the quantitative colorimetric determination of copper in biological samples.

Introduction

This compound is a highly sensitive chromogenic agent used for the spectrophotometric quantification of copper ions (Cu²⁺ and Cu⁺). In an acidic environment, copper is released from proteins like ceruloplasmin. A reducing agent, such as ascorbic acid, is used to ensure all copper is in the cuprous (Cu⁺) state. This compound then forms a stable, colored chelate complex with the copper ions. The intensity of the resulting color, measured at approximately 580 nm, is directly proportional to the total copper concentration in the sample. This method is noted for its simplicity, speed, and high sensitivity, making it suitable for a wide range of biological samples.

Physicochemical Properties of this compound

PropertyValueCitations
Full Chemical Name 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline, monosodium salt, monohydrate[1]
CAS Number 100743-65-5[1]
Molecular Formula C₁₆H₁₇Br₂N₄NaO₃S·H₂O[1]
Molecular Weight 546.21 g/mol [1]
Appearance Dark reddish-brown powder[1]
Solubility Soluble in water (forms a clear, red solution)[1]
Storage (Powder) 2 – 8 °C, protected from moisture and light[1]
Stability (Powder) At least 12 months at 2 – 8 °C[1]

Signaling Pathway and Reaction Mechanism

The determination of copper concentration using this compound involves a two-step reaction. First, ascorbic acid reduces cupric ions (Cu²⁺) to cuprous ions (Cu⁺). Subsequently, this compound chelates the cuprous ions to form a stable, colored complex.

cluster_reduction Step 1: Reduction cluster_chelation Step 2: Chelation Cu2 Cu²⁺ (from sample) Cu1 Cu⁺ Cu2->Cu1 Reduction Ascorbic_Acid Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidation DiBr_PAESA This compound Colored_Complex Colored Cu⁺-3,5-DiBr-PAESA Complex (Abs @ ~580 nm) DiBr_PAESA->Colored_Complex Cu1_chelation Cu⁺ Cu1_chelation->Colored_Complex prep_reagents 1. Prepare Reagents (Acetate Buffer, this compound Stock, Ascorbic Acid, Working Solution) add_working_solution 5. Add Working Solution to all wells prep_reagents->add_working_solution prep_standards 2. Prepare Copper Standards (Serial Dilution) assay_setup 4. Assay Setup (Pipette Blank, Standards, and Samples into a 96-well plate) prep_standards->assay_setup prep_samples 3. Prepare Samples (e.g., Dilution, Deproteinization if necessary) prep_samples->assay_setup assay_setup->add_working_solution incubate 6. Incubate (e.g., 10 minutes at room temperature) add_working_solution->incubate measure 7. Measure Absorbance at ~580 nm incubate->measure analyze 8. Analyze Data (Plot standard curve and calculate sample concentrations) measure->analyze

References

Application Notes and Protocols for the Colorimetric Determination of Copper Using 3,5-DiBr-PAESA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the reaction of 4-(3,5-Dibromo-2-pyridylazo)-N-Ethyl-N-(3-sulfopropyl)aniline (3,5-DiBr-PAESA) with copper. This chromogenic method allows for the sensitive and direct quantitative determination of copper in various biological samples.

I. Introduction and Application

The reaction between this compound and copper ions is a robust and sensitive colorimetric method widely used for the quantitative analysis of copper in biological matrices such as serum, plasma, urine, and tissue extracts[1][2]. In an acidic environment, copper is released from its protein complexes, such as ceruloplasmin, and is reduced to the cuprous state (Cu⁺) by a reducing agent like ascorbic acid[1][3]. The cuprous ions then react with this compound to form a stable, colored chelate complex[1][4]. The intensity of the resulting color, which can be measured spectrophotometrically, is directly proportional to the total copper concentration in the sample[1][4].

This assay is valuable in various research and development settings, including monitoring copper levels in biological systems, which is crucial as both deficiency and excess of this trace element are associated with numerous diseases, including cardiovascular and bone disorders[2][5]. While the provided search results do not detail a specific signaling pathway involving this reaction in drug development, the accurate measurement of copper is essential in toxicological studies and in the development of drugs that may interact with metal ions.

II. Optimal pH for the Reaction

The optimal pH for the reaction of this compound with copper is in the acidic range, with multiple sources specifying an optimal pH of 4.7 [3][4][5]. At this pH, copper is efficiently released from ceruloplasmin and other copper-binding proteins, allowing it to react with the chromogen[3][5]. The reaction is typically carried out in an acetate buffer to maintain this pH[4][5]. While one source suggests a broader sample pH range of 2.0 to 8.0 is acceptable for the assay, the reaction itself is performed in a weakly acidic buffer provided in commercial kits[1][6].

III. Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound copper assay based on information from various sources.

ParameterValueSource(s)
Optimal pH4.7[3][4][5]
Wavelength (λmax)578 - 582 nm (acceptable range: 570-590 nm)[1][3][4][5]
Measuring Range3 - 400 µg/dL[2]
LinearityUp to 500 µg/dL[3]
Sensitivity1.84 µmol/L[7]
Incubation Time5 - 25 minutes[1][3][4][7]
Incubation TemperatureRoom Temperature (20-25°C) or 37°C[1][3][4][7]
Standard Calibrator Concentration200 µg/dL[1][2]

IV. Experimental Protocols

The following are detailed protocols for the determination of copper using the this compound method. These protocols are based on commercially available assay kits and published methods.

A. Reagent Preparation
  • Working Reagent: Prepare the working reagent by mixing the Buffer Solution (typically acetate buffer, pH 4.7) with the Chromogen (this compound solution) and a reducing agent (e.g., ascorbic acid powder) as per the kit instructions. The working solution should be prepared fresh and is typically stable for a limited time when stored at 2-8°C[1][3][5].

  • Copper Standard: Use a stock copper standard solution, often provided at a concentration of 200 µg/dL[1][2]. Prepare a series of dilutions from the stock to generate a standard curve if required by the specific assay format.

  • Samples:

    • Serum/Plasma: Use serum or heparinized plasma. Samples should be free of hemolysis[3][7]. EDTA cannot be used as an anticoagulant as it interferes with the assay[1][2]. Centrifuge samples to remove any insoluble material[1].

    • Urine and other biological fluids: Centrifuge turbid samples. The pH of the sample can be adjusted to 2.0-3.0 with 6M HCl if necessary[1].

    • Tissue Extracts and Cell Lysates: Homogenize tissue samples and treat with 5% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge and collect the supernatant for the assay[1][6].

B. Assay Procedure (Microplate Format)
  • Pipette 12 µL of the Blank (purified water), Copper Calibrator, or Sample into separate wells of a 96-well microplate[1].

  • Add 240 µL of the prepared Working Solution to each well[1].

  • Mix gently to avoid foaming[1].

  • Incubate at room temperature for 10 minutes[1].

  • Read the absorbance at 580 nm using a microplate reader. A sub-wavelength of 750 nm can be used for background correction[1].

C. Assay Procedure (Cuvette Format)
  • Pipette 50 µL of the Blank (distilled water), Standard, or Sample into separate test tubes[3].

  • Add 1000 µL of the Working Reagent to each tube[3].

  • Mix and incubate for 15 minutes at 37°C or 25 minutes at 20-25°C[3].

  • Measure the absorbance at 578 nm (or within the 570-590 nm range) against the reagent blank[3]. The final color is stable for at least one hour[3].

D. Calculation of Results

The copper concentration in the sample is calculated using the following formula:

Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

V. Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the colorimetric determination of copper using the this compound method.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis sample_prep Sample Preparation (Serum, Plasma, Tissue Extract) mixing Mixing of Sample/Standard with Working Reagent sample_prep->mixing reagent_prep Working Reagent Preparation (Buffer + this compound + Reductant) reagent_prep->mixing standards_prep Standard & Blank Preparation standards_prep->mixing incubation Incubation (e.g., 10 min at RT) mixing->incubation Color Development measurement Spectrophotometric Measurement (Absorbance at 580 nm) incubation->measurement calculation Calculation of Copper Concentration measurement->calculation

Caption: Workflow for the this compound Copper Assay.

Logical Relationship Diagram

The following diagram illustrates the principle of the this compound reaction for copper determination.

reaction_principle cu_protein Copper-Protein Complex (e.g., Ceruloplasmin) cu2 Cu²⁺ (Cupric ion) cu_protein->cu2 Acidic pH (4.7) cu1 Cu⁺ (Cuprous ion) cu2->cu1 Reducing Agent (Ascorbic Acid) complex Colored Chelate Complex cu1->complex paesa This compound (Chromogen) paesa->complex

Caption: Principle of the this compound Copper Reaction.

References

Application Notes and Protocols for 3,5-DiBr-PAESA Assay for Copper in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for numerous biological processes, including enzyme function, iron metabolism, and antioxidant defense.[1][2] Dysregulation of copper homeostasis is implicated in various pathological conditions, making the accurate quantification of copper in tissues a critical aspect of biomedical research. The 3,5-DiBr-PAESA (4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline) assay is a direct colorimetric method for the quantitative determination of copper in biological samples. This method offers a sensitive and straightforward alternative to more complex techniques like atomic absorption spectrometry.[3]

This document provides detailed application notes and protocols for the use of the this compound assay to measure copper concentrations in tissue homogenates.

Principle of the Assay

The this compound assay is based on a robust chemical reaction. In a weakly acidic environment, copper is dissociated from its protein complexes, such as ceruloplasmin.[3][4] Ascorbic acid is often included in the reagent to reduce cupric ions (Cu²⁺) to their cuprous state (Cu⁺).[3][4] The cuprous ions then react with the chromogen this compound to form a stable, colored chelate complex.[3][4] The intensity of the resulting purple-blue color, which has a maximum absorbance at approximately 580 nm, is directly proportional to the total copper concentration in the sample.[2][4][5]

Assay Performance and Characteristics

A summary of the typical performance characteristics of the this compound copper assay is provided in the table below. These values are often cited in commercially available kits and literature.

ParameterTypical Value
Wavelength580 nm (acceptable range: 570-590 nm)[4]
Assay Range3 - 400 µg/dL[3]
LinearityUp to 500 µg/dL[1]
Lower Limit of Detection0.1 mg/L[3]
Incubation Time5 - 10 minutes[3][4]
Incubation TemperatureRoom temperature or 37°C[3][4]

Quantitative Data for Copper in Tissues

TissueSpeciesCopper Concentration (µg/g wet weight unless specified)Method
LiverHuman15-55 µg/g[6]ICP-MS
Liver (Wilson's Disease)Human> 250 µg/g (dry weight)Not Specified
KidneyMouseCortex and Medulla: 3.35 µg/gICP-MS[2]
Brain (Frontal Cortex)HumanSoluble fraction contains 50-60% of total copperNot Specified[7]

Experimental Protocols

I. Preparation of Tissue Homogenates

This protocol is designed to extract copper from tissue samples for analysis with the this compound assay. The use of trichloroacetic acid (TCA) effectively precipitates proteins, releasing copper into the supernatant.

Materials:

  • Fresh or frozen tissue samples

  • 5% Trichloroacetic Acid (TCA) solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Homogenizer (e.g., Potter-Elvehjem, bead beater, or ultrasonic)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Refrigerated microcentrifuge

  • Vortex mixer

  • Ice bath

Procedure:

  • Sample Collection and Washing:

    • Excise the tissue of interest and place it on ice immediately to minimize proteolytic activity.

    • Weigh approximately 100 mg of the tissue.

    • Wash the tissue briefly with ice-cold PBS to remove any blood contaminants. Blot dry.

  • Homogenization:

    • Place the weighed tissue in a pre-chilled microcentrifuge tube.

    • Add 500 µL of 5% TCA solution per 100 mg of tissue.[4]

    • Homogenize the tissue on ice until no visible chunks remain. This can be achieved using a suitable homogenizer.

  • Protein Precipitation and Copper Extraction:

    • Vortex the homogenate for 1 minute.[4]

    • Incubate the tube at 4-8°C for 30 minutes to allow for complete protein precipitation.[4]

  • Centrifugation and Supernatant Collection:

    • Centrifuge the homogenate at 6,000 rpm for 15 minutes at 4°C.[4]

    • Carefully collect the supernatant, which contains the extracted copper, and transfer it to a new, clean microcentrifuge tube. The supernatant is now ready for the copper assay.

II. This compound Assay Protocol (Microplate Format)

This protocol describes the procedure for quantifying copper in the prepared tissue supernatant using a 96-well microplate format.

Materials:

  • Prepared tissue supernatant (sample)

  • Copper standard solution (e.g., 200 µg/dL)

  • Purified water (for blank)

  • This compound assay working solution (typically a mixture of a buffer and the chromogen)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 580 nm

Procedure:

  • Preparation of Standards:

    • Prepare a series of copper standards by diluting the stock standard solution with purified water. A typical concentration range would be from 0 to 300 µg/dL.

  • Assay Plate Setup:

    • Pipette 12 µL of the blank (purified water), each copper standard, and each tissue supernatant sample into separate wells of the 96-well microplate.[4] It is recommended to run all samples and standards in duplicate or triplicate.

  • Reaction Initiation and Incubation:

    • Add 240 µL of the this compound working solution to each well.[4]

    • Mix the contents of the wells carefully using a pipette, avoiding the formation of bubbles.[4]

    • Incubate the plate at room temperature for 10 minutes.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 580 nm using a microplate reader.[4] A reference wavelength between 700-800 nm can be used to correct for background absorbance.[4]

  • Calculation of Results:

    • Subtract the average absorbance of the blank from the average absorbance of the standards and samples.

    • Plot a standard curve of the blank-corrected absorbance values of the standards versus their known concentrations.

    • Determine the copper concentration in the samples by interpolating their blank-corrected absorbance values on the standard curve.

    • Remember to account for the initial dilution of the tissue in the TCA solution when calculating the final copper concentration in the original tissue (e.g., in µg of copper per gram of tissue).

Important Considerations and Interferences

  • EDTA Contamination: EDTA is a strong chelating agent and will interfere with the assay.[3][4] Ensure that all buffers and solutions used for tissue homogenization are free of EDTA.

  • Protein and Lipid Interference: High concentrations of proteins or lipids in the sample may affect the assay results.[4] The recommended TCA precipitation step is effective in removing most proteins. For samples with very high lipid content, an additional clarification step like ultrafiltration may be necessary.[4]

  • Heme-Containing Copper: This assay does not measure copper that is part of a heme group.[4]

  • Glassware: It is crucial to use disposable plasticware or acid-washed glassware (e.g., with 1M HCl or 1M HNO₃) to avoid copper contamination.[4]

  • Other Metals: Iron, zinc, cadmium, cobalt, and lead have been reported not to interfere with this assay.[3]

Visualizations

Assay_Principle Protein_Cu Protein-Bound Copper (e.g., Ceruloplasmin) Free_Cu2 Free Cu²⁺ Protein_Cu->Free_Cu2 Dissociation Acidic_Buffer Weak Acidic Buffer Ascorbic_Acid Ascorbic Acid Free_Cu1 Free Cu⁺ DiBr_PAESA This compound (Chromogen) Colored_Complex Purple-Blue Complex (Absorbance at 580 nm) Free_Cu2->Free_Cu1 Free_Cu1->Colored_Complex Chelation

Caption: Chemical principle of the this compound copper assay.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A 1. Weigh ~100 mg Tissue B 2. Homogenize in 5% TCA A->B C 3. Vortex & Incubate (4°C, 30 min) B->C D 4. Centrifuge (6,000 rpm, 15 min) C->D E 5. Collect Supernatant D->E F 6. Add 12 µL Sample/Standard to Plate E->F G 7. Add 240 µL Working Reagent F->G H 8. Incubate (RT, 10 min) G->H I 9. Read Absorbance at 580 nm H->I J 10. Generate Standard Curve I->J K 11. Calculate Copper Concentration J->K

Caption: Experimental workflow for copper determination in tissue.

References

Application Notes and Protocols for Adapting the 3,5-DiBr-PAESA Method for Automated Analyzers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5-dibromo-2-(2-pyridylazo)-5-[N-ethyl-N-(3-sulfopropyl)amino]phenol (3,5-DiBr-PAESA) method is a sensitive and specific colorimetric assay for the quantitative determination of copper in various biological samples. This direct assay typically does not require sample deproteinization, making it well-suited for high-throughput applications.[1][2] In drug development and clinical research, accurate and rapid measurement of copper levels can be crucial for toxicological studies, monitoring certain disease states, and evaluating the efficacy of chelating agents.

Automating the this compound method on clinical chemistry analyzers offers significant advantages over manual procedures, including increased throughput, improved precision and accuracy, reduced reagent consumption, and minimized manual handling of potentially hazardous materials. This document provides a detailed guide for adapting the manual this compound assay for use on automated analyzers.

Principle of the Method

The this compound method is based on the formation of a stable, colored complex between copper ions and the chromogen this compound. The assay is performed under acidic conditions (pH 4.7) which facilitates the release of copper from carrier proteins like ceruloplasmin.[1][3] In some variations of the method, a reducing agent, such as ascorbic acid, is included to ensure all copper is in the Cu+ state. The resulting colored complex has a maximum absorbance at approximately 580 nm, and the intensity of the color is directly proportional to the total copper concentration in the sample.[3][4]

Quantitative Data Summary

The performance characteristics of the this compound method may vary slightly between different commercial kits and laboratory implementations. The following table summarizes typical performance data based on available documentation.

Performance CharacteristicTypical ValueSource
Assay Range 3 - 400 µg/dL[3][5]
Sensitivity O.D. at 200 µg/dL standard will be 0.03 - 0.1[3][5]
Intra-assay Precision (CV%) < 5%[3][5]
Inter-assay Precision (CV%) 1.16% - 3.32%[1]
Wavelength of Maximum Absorbance 580 nm (acceptable range: 570 - 590 nm)[2][3]
Incubation Time 4 - 10 minutes[1][2]
Incubation Temperature Room temperature or 37°C[1][2]

Experimental Protocols

Reagents and Sample Preparation
  • Reagents : It is recommended to use a commercially available this compound kit. These kits typically provide a buffer (R1), the this compound chromogen and potentially a reducing agent (R2), and a copper calibrator.[1][4] Reagent preparation should follow the manufacturer's instructions. Some kits may require the preparation of a working solution by mixing R1 and R2.[2]

  • Sample Types : The assay is suitable for serum, heparinized plasma, urine, and other biological fluids.[2][4][5] It is crucial to avoid using EDTA as an anticoagulant as it interferes with the assay.[2][5]

  • Sample Pre-treatment : Serum and plasma samples should be free of hemolysis and centrifuged to remove any particulate matter.[2][4] For other sample types like tissue extracts, specific pre-treatment steps such as acid precipitation may be necessary.[2]

Manual Assay Protocol (Microplate Format)

The following is a generalized manual protocol that can be adapted for automation.

  • Pipette 12 µL of blank (deionized water), standards, controls, and samples into individual wells of a 96-well microplate.[2]

  • Prepare the working reagent according to the kit manufacturer's instructions.

  • Add 240 µL of the working reagent to each well.[2]

  • Mix gently to avoid foaming.[2]

  • Incubate for 10 minutes at room temperature.[2]

  • Read the absorbance at 580 nm using a microplate reader.[2]

  • Calculate the copper concentration based on the absorbance of the standards.

Adapting the this compound Method for Automated Analyzers

The transition from a manual to an automated protocol requires careful consideration of the specific analyzer's capabilities. Below is a generalized protocol for adapting the this compound method.

Reagent and Sample Handling
  • Reagent Loading : Transfer the prepared reagents (R1, R2, or a combined working solution) into the appropriate reagent containers for the automated analyzer. Ensure that the volumes are sufficient for the planned number of tests and that the reagents are loaded into the correct positions as defined in the assay parameters.

  • Sample Loading : Place samples, calibrators, and controls in the designated sample racks or carousels of the analyzer. Ensure proper sample identification (e.g., barcodes) to prevent mix-ups.

Assay Parameter Programming

The following parameters need to be programmed into the automated analyzer's software. The exact terminology may vary between different instrument manufacturers.

ParameterSettingRationale
Assay Type EndpointThe reaction goes to completion and the final absorbance is measured.[1]
Primary Wavelength 580 nmWavelength of maximum absorbance for the copper-3,5-DiBr-PAESA complex.[3][4]
Secondary Wavelength 750 nm (optional)Can be used to correct for background absorbance and sample turbidity.[2]
Sample Volume 5 - 15 µLAdjust based on the analyzer's specifications and the desired sample-to-reagent ratio.
Reagent 1 (R1) Volume 180 - 240 µLThis is typically the buffer. The volume should be optimized for proper mixing and reaction kinetics.
Reagent 2 (R2) Volume 20 - 60 µLThis is the chromogen solution. The volume should be sufficient to ensure complete reaction with the copper in the sample.
Incubation Time 5 - 10 minutesThe time required for the color development to reach a stable endpoint.[1][2] This may need to be optimized for the specific analyzer.
Incubation Temperature 37°CMost automated analyzers have a fixed incubation temperature.[1]
Calibration LinearThe assay is typically linear within the specified range. A multi-point calibration is recommended for accuracy.
Calibration and Quality Control
  • Calibration : Perform a calibration using the manufacturer-provided calibrators. The frequency of calibration will depend on the stability of the reagents and the laboratory's quality control procedures.

  • Quality Control : Run at least two levels of quality control material (normal and pathological) with each batch of samples to monitor the performance of the assay.[1]

Visualizations

Chemical Principle of the this compound Assay

G Chemical Principle of the this compound Assay Ceruloplasmin_Cu Ceruloplasmin-Copper Complex Free_Cu2 Free Cu²⁺ Ceruloplasmin_Cu->Free_Cu2 Acidic Buffer (pH 4.7) Colored_Complex Copper-3,5-DiBr-PAESA Complex (Abs @ 580 nm) Free_Cu2->Colored_Complex PAESA This compound PAESA->Colored_Complex

Caption: Principle of the this compound copper assay.

Workflow for Adapting a Manual Assay to an Automated Analyzer

G Workflow for Assay Automation cluster_manual Manual Assay Protocol cluster_automation Automated Analyzer Adaptation Manual_Reagent_Prep Reagent Preparation Reagent_Loading Reagent Loading Manual_Reagent_Prep->Reagent_Loading Manual_Sample_Prep Sample Preparation Sample_Loading Sample Loading Manual_Sample_Prep->Sample_Loading Manual_Pipetting Manual Pipetting Assay_Programming Assay Parameter Programming Manual_Pipetting->Assay_Programming Define volumes Manual_Incubation Incubation Manual_Incubation->Assay_Programming Define time & temp Manual_Reading Absorbance Reading Manual_Reading->Assay_Programming Define wavelength Automated_Execution Automated Execution Reagent_Loading->Automated_Execution Sample_Loading->Automated_Execution Assay_Programming->Automated_Execution Data_Review Data Review & Validation Automated_Execution->Data_Review

Caption: General workflow for adapting a manual assay for automation.

Conclusion

The this compound method for copper determination is a robust and reliable assay that can be readily adapted for use on a wide range of automated chemistry analyzers. By carefully translating the manual protocol into the specific parameter settings of the automated platform, laboratories can achieve significant improvements in efficiency, reproducibility, and throughput. This makes the automated this compound method a valuable tool for researchers, scientists, and drug development professionals who require high-quality copper analysis.

References

Application Note: Spectrophotometric Determination of Copper in Biological Samples using 3,5-DiBr-PAESA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Principle of the Method

The quantitative determination of copper is based on a direct colorimetric assay. The method utilizes the chromogenic agent 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline, commonly known as 3,5-DiBr-PAESA.[1][2] In an acidic environment (pH 4.7-5.7), copper is dissociated from carrier proteins like ceruloplasmin.[3][4] Ascorbic acid is then used to reduce the released cupric ions (Cu²⁺) to their cuprous state (Cu⁺).[3][4] These Cu⁺ ions subsequently form a stable, blue-colored chelate complex with this compound.[5] The intensity of this colored complex, measured spectrophotometrically at approximately 580 nm, is directly proportional to the total copper concentration in the sample.[1][5][6] This method allows for the determination of copper in various biological samples, often without the need for a deproteinization step.[5]

G cluster_0 Assay Principle Ceruloplasmin Ceruloplasmin-Cu²⁺ Complex Cu2_free Free Cu²⁺ Ceruloplasmin->Cu2_free Acidic Buffer (pH 4.7) Cu1_free Reduced Cu⁺ Cu2_free->Cu1_free Reduction Ascorbic Ascorbic Acid Complex Blue Chelate Complex Cu1_free->Complex PAESA This compound (Chromogen) PAESA->Complex Measure Measure Absorbance @ ~580 nm Complex->Measure

Caption: Chemical principle of copper detection with this compound.

Sample Types and Preparation

This assay is applicable to a wide range of biological samples including serum, plasma, urine, saliva, cell lysates, and tissue extracts.[7][8] Proper sample preparation is critical for accurate results. Glassware should be washed with 1M HNO₃ or 1M HCl and rinsed with distilled water to avoid copper contamination.[5]

2.1 Serum and Plasma

  • Collect whole blood. For plasma, use heparin as an anticoagulant. Note: EDTA must not be used as it interferes with the assay.[5][6]

  • For serum, allow the blood to clot at room temperature (25°C) for 30 minutes.[6]

  • Centrifuge the sample (e.g., 2000 x g for 15 minutes at 4°C for serum; 700-1000 x g for 10 minutes for plasma) to separate insoluble components.[6]

  • Carefully collect the supernatant (serum or plasma) for analysis. Samples can be stored at -80°C if not analyzed immediately.[6]

  • For highly icteric or lipemic samples, a sample blank is recommended to correct for background absorbance.[3]

2.2 Urine

  • For 24-hour urine studies, collect samples in a plastic, preferably polyethylene, container.[4]

  • Centrifuge the urine sample to remove any sediment and use the supernatant for the assay.[4]

  • Urine samples are stable for 24 hours at 2-8°C or for 15 days at -20°C.[4]

2.3 Tissue Extracts

  • Homogenize the tissue sample in a suitable buffer.

  • Add 5% Trichloroacetic acid (TCA) solution to the homogenate, vortex for 1 minute, and incubate at 4-8°C for 30 minutes to precipitate proteins.[5]

  • Centrifuge the sample at high speed (e.g., 6,000 rpm for 15 minutes).[5]

  • Collect the supernatant for the assay. Ensure the final sample pH is between 2.0 and 8.0.[5]

2.4 Cell Lysates and Other Fluids

  • If the sample is turbid, centrifuge at 6,000 rpm for 15 minutes and collect the supernatant.[5]

  • High concentrations of proteins or lipids may interfere with the assay and should be removed by ultrafiltration or centrifugation.[5]

  • If necessary, adjust the sample pH to 2.0-3.0 by adding small amounts of 6M HCl (e.g., 5-10 µL per 1 mL of sample).[5]

workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serum Serum / Plasma (No EDTA) Centrifuge1 Centrifuge to remove insolubles Serum->Centrifuge1 Urine Urine Urine->Centrifuge1 Tissue Tissue / Cells TCA TCA Precipitation & Centrifugation Tissue->TCA Supernatant Collect Supernatant Centrifuge1->Supernatant TCA->Supernatant Pipette Pipette Blank, Standard, & Sample into Plate Supernatant->Pipette Prepare Prepare Working Solution (Buffer + Chromogen) AddReagent Add Working Solution Prepare->AddReagent Pipette->AddReagent Incubate Incubate at Room Temp (5-10 min) AddReagent->Incubate Read Read Absorbance @ 580 nm Incubate->Read Curve Generate Standard Curve Read->Curve Calculate Calculate Copper Concentration Curve->Calculate

Caption: General experimental workflow for copper analysis.

Experimental Protocols

Protocols are provided for both microplate and standard spectrophotometer formats. Bring all reagents to room temperature before starting the assay.[5]

3.1 Reagent Preparation

  • Working Solution: The preparation varies by kit manufacturer. A common method involves mixing a buffer reagent (R1) with a chromogen/ascorbic acid reagent (R2). For example, mix 240 µL of R1 with 5 µL of R2 for each sample.[9] The prepared working solution is often stable for a limited time (e.g., 3 days at 20-25°C or one month at 4°C).[3][5]

  • Copper Calibrator/Standard: Use the provided stock standard (e.g., 200 µg/dL) or prepare a dilution series to generate a standard curve.[5][6]

3.2 Microplate Assay Protocol

  • Pipette 12 µL of Blank (purified water), Copper Calibrator, or Sample into designated wells of a 96-well plate.[5]

  • Add 240 µL of the freshly prepared Working Solution to each well.[5]

  • Mix gently using a pipette. Avoid foaming. Shaking on a plate mixer may lead to poor reproducibility.[5]

  • Incubate at room temperature for 10 minutes.[5]

  • Read the optical density (absorbance) at a primary wavelength of 580 nm (acceptable range 570-590 nm). A secondary wavelength of 750 nm (700-800 nm) can be used for background correction.[5]

3.3 Spectrophotometer (Cuvette) Protocol

  • Set up three cuvettes: Blank, Standard, and Sample.

  • Into the Blank cuvette, pipette 50 µL of distilled water.[3]

  • Into the Standard cuvette, pipette 50 µL of Copper Standard.[3]

  • Into the Sample cuvette, pipette 50 µL of the prepared sample.[3]

  • Add 1000 µL (1.0 mL) of the Working Reagent to each cuvette.[3]

  • Mix and incubate for 15 minutes at 37°C or 25 minutes at 20-25°C. The final color is stable for at least one hour.[3]

  • Measure the absorbance of the Standard and Sample against the Reagent Blank at 580 nm (or Hg 578 nm).[3]

Data and Performance Characteristics

4.1 Calculation The copper concentration in the sample is calculated using the following formula:

Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard (µg/dL)

If the sample was diluted, the result must be multiplied by the dilution factor.[3]

4.2 Performance Data The following tables summarize the quantitative performance characteristics of the this compound copper assay as reported in various sources.

Table 1: Assay Protocols and Reagent Volumes

Parameter Microplate Protocol[5] Spectrophotometer Protocol[3] Urine Protocol[4]
Sample Volume 12 µL 50 µL 1000 µL
Standard Volume 12 µL 50 µL 1000 µL
Blank Volume 12 µL (Purified Water) 50 µL (Distilled Water) 1000 µL (Distilled Water)
Working Reagent 240 µL 1000 µL 100 µL
Incubation Time 10 min @ RT 15 min @ 37°C or 25 min @ RT 5 min @ 20-25°C

| Wavelength | 580 nm (Main), 750 nm (Sub) | 582 nm (or Hg 578 nm) | 582 nm (or Hg 578 nm) |

Table 2: Performance Characteristics of the this compound Assay

Characteristic Serum / Plasma Urine Other Samples
Linearity Range Up to 500 µg/dL[3] Up to 20 µg/dL[4] 6.25 - 50 ng/mL (Wastewater)[1]
Intra-assay CV 1.85%[10] Not specified Not specified
Inter-assay CV 2.74%[10] Not specified Not specified
Known Interferences EDTA, Heme, High Lipids/Proteins[5][7] Not specified Not specified

| Reference Intervals | Women: 73.6-148.9 µg/dLMen: 56.9-143.8 µg/dL[10] | 10 - 60 µg/24 hr[4] | Not applicable |

Troubleshooting and Important Considerations

  • Contamination: Use disposable, copper-free tubes and pipette tips. All glassware must be acid-washed.[3][5]

  • Inaccurate Pipetting: Assay performance is highly dependent on the accurate dispensing of microliter volumes.[5]

  • Temperature Fluctuation: Incubation temperature can affect the final absorbance reading. Maintain a consistent temperature during the assay.[5]

  • Sample Matrix Effects: High concentrations of bilirubin (>5 mg/dL), lipids, or proteins can interfere. Prepare a sample blank for such samples by adding the sample to distilled water instead of the working reagent.[3]

  • Out-of-Range Results: If a sample's concentration exceeds the linearity limit, dilute the sample with 0.9% sodium chloride solution, re-run the assay, and multiply the final result by the dilution factor.[3][4]

  • Incompatible Samples: Heme-containing copper cannot be measured with this kit.[5] Samples collected with EDTA as an anticoagulant are not suitable.[5]

References

Application Note: Spectrophotometric Determination of Copper Concentration using 3,5-DiBr-PAESA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper is an essential trace element vital for various biological processes, including enzyme function, iron metabolism, and antioxidant defense.[1] Abnormal copper levels are associated with several diseases, such as Wilson's disease and Menkes syndrome.[2] Therefore, accurate quantification of copper in biological samples is crucial for both clinical diagnostics and biomedical research. This application note describes a sensitive and direct colorimetric method for the quantitative determination of copper concentration using the chromogenic reagent 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline (3,5-DiBr-PAESA).

Principle of the Assay

The this compound method is a direct colorimetric assay that does not require sample deproteinization.[3] The assay is based on the following principles:

  • Dissociation: In a weakly acidic buffer, copper is dissociated from proteins like ceruloplasmin.[2][3]

  • Reduction: Ascorbic acid is used to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[4]

  • Chelation and Color Formation: The cuprous ions (Cu⁺) then react with this compound to form a stable, colored chelate complex.[3][4]

  • Spectrophotometric Measurement: The intensity of the colored complex, which is directly proportional to the total copper concentration in the sample, is measured by absorbance at approximately 580 nm.[2][5]

The reaction can be summarized as follows:

Ceruloplasmin-Cu²⁺ (in sample) + Acidic Buffer → Ceruloplasmin + Cu²⁺[6] Cu²⁺ + Ascorbic Acid (reduced) → Cu⁺ + Ascorbic Acid (oxidized)[6] Cu⁺ + this compound → Cu⁺-3,5-DiBr-PAESA Complex (colored)[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound copper assay based on various sources.

Table 1: Assay Specifications

ParameterValueReferences
Wavelength of Maximum Absorbance (λmax)580 nm (acceptable range: 570-590 nm)[2][3][5]
Molar Absorptivity~80,000 L·mol⁻¹·cm⁻¹[5]
Assay Range / LinearityUp to 500 µg/dL (or 100 µmol/L)[4][6][7]
Limit of Detection (LOD)0.1 mg/L or 2 µg/dL[5][7]
Limit of Quantitation (LOQ)83 µg/dL[7]
Incubation Time5 - 15 minutes[1][4][5]
Incubation TemperatureRoom temperature or 37°C[1][3][5]

Table 2: Example Reagent and Sample Volumes for Microplate Assay

ComponentVolumeReference
Blank (Purified Water)12 µL[3]
Calibrator12 µL[3]
Sample12 µL[3]
Working Solution240 µL[3]
Total Reaction Volume 252 µL [3]

Experimental Protocols

This section provides a detailed methodology for the determination of copper concentration using the this compound assay.

I. Reagent Preparation

  • Working Solution: Prepare the working solution by mixing the Buffer and the this compound Chromogen solution. The exact ratio may vary between commercial kits, a common ratio is 240 µL of Buffer to 5 µL of Chromogen for a single test.[3] The working solution should be prepared fresh and brought to room temperature before use.[3] Some protocols may involve dissolving a powdered reagent containing ascorbic acid into a buffer solution.[4]

  • Copper Calibrator: A standard copper solution with a known concentration (e.g., 200 µg/dL) is typically provided in commercial kits and is ready to use.[3] If preparing from a stock solution, create a series of dilutions to generate a standard curve.[1]

  • Glassware Preparation: To avoid metal contamination, all disposable test tubes and glassware should be washed with 1M nitric acid (HNO₃) or 1M hydrochloric acid (HCl) and then rinsed with distilled water.[3][7]

II. Sample Preparation

The appropriate sample preparation method depends on the sample type:

  • Serum or Plasma: Centrifuge samples to remove any insoluble substances. It is important to note that EDTA-plasma samples should not be used as EDTA interferes with the assay.[3] Heparinized plasma is a suitable alternative.[1][7]

  • Tissue Extracts, Cell Lysates, and other Biological Fluids: If the sample is turbid, centrifuge at 6,000 rpm for 15 minutes and collect the supernatant for the assay.[3] The pH of the sample should be adjusted to a range of 2.0 to 8.0.[3]

  • Tissue Samples: Homogenize the tissue and then add a 5% Trichloroacetic acid (TCA) solution. Vortex for 1 minute and incubate at 4-8°C for 30 minutes. Centrifuge the mixture at 6,000 rpm for 15 minutes and collect the supernatant for analysis.[3]

III. Assay Procedure (Microplate Method)

  • Bring all reagents and samples to room temperature before starting the assay.[3]

  • Pipette 12 µL of the Blank (purified water), Copper Calibrator, and each Sample into separate wells of a microplate.[3]

  • Add 240 µL of the prepared Working Solution to each well.[3]

  • Mix the contents of the wells carefully using a pipette, avoiding the formation of bubbles.[3]

  • Incubate the microplate at room temperature for 10 minutes.[3] Note that some protocols may specify incubation at 37°C for 5 minutes.[1][5]

  • Read the absorbance (Optical Density, OD) at 580 nm using a microplate reader. A secondary wavelength reading at 750 nm can be used to correct for background absorbance.[3]

IV. Calculation of Copper Concentration

The copper concentration in the sample is calculated using the following formula:

Copper Concentration (µg/dL) = [(Absorbance of Sample - Absorbance of Blank) / (Absorbance of Calibrator - Absorbance of Blank)] x Concentration of Calibrator (µg/dL)

If a standard curve is generated, the concentration of copper in the samples can be determined by interpolating their absorbance values from the curve.[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Reagent Preparation add_reagent Add Working Solution (Buffer + this compound) reagent_prep->add_reagent sample_prep Sample Preparation pipette Pipette Blank, Calibrator, & Sample into Microplate sample_prep->pipette pipette->add_reagent mix Mix Gently add_reagent->mix incubate Incubate at RT for 10 min mix->incubate read_abs Read Absorbance at 580 nm incubate->read_abs calculate Calculate Copper Concentration read_abs->calculate

Caption: Workflow for copper concentration determination.

Signaling Pathway of Copper Detection

copper_detection_pathway sample Biological Sample (containing Ceruloplasmin-Cu²⁺) dissociation Dissociation sample->dissociation acid_buffer Weak Acidic Buffer acid_buffer->dissociation cu2 Free Cu²⁺ dissociation->cu2 reduction Reduction cu2->reduction ascorbic_acid Ascorbic Acid ascorbic_acid->reduction cu1 Cu⁺ reduction->cu1 chelation Chelation cu1->chelation dibr_paesa This compound dibr_paesa->chelation complex Colored Cu⁺-3,5-DiBr-PAESA Complex chelation->complex spectro Spectrophotometer (Absorbance at 580 nm) complex->spectro

Caption: Copper detection signaling pathway.

References

Troubleshooting & Optimization

interference in 3,5-DiBr-PAESA copper assay from hemolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the 3,5-DiBr-PAESA copper assay. The following sections address common issues, with a specific focus on interference from hemolysis.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound copper assay?

The this compound (4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline) copper assay is a colorimetric method for the quantitative determination of copper in biological samples.[1] In an acidic environment (pH 4.7-5.7), copper is released from its protein complexes, primarily ceruloplasmin.[2][3] Ascorbic acid is used to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[2] These cuprous ions then form a stable, colored complex with the this compound reagent.[2][3] The intensity of the resulting color, measured spectrophotometrically at approximately 580 nm, is directly proportional to the copper concentration in the sample.[1][2][4]

Q2: What are the typical sample types for this assay?

This assay is suitable for a variety of biological samples, including:

  • Serum[2][3][4]

  • Heparinized plasma[2][3]

  • Urine

  • Saliva

  • Cell lysates

  • Tissue extracts

It is important to note that EDTA-plasma is generally not recommended as EDTA can interfere with the assay.[2]

Q3: What is hemolysis and why is it a concern for this assay?

Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their intracellular contents, most notably hemoglobin, into the serum or plasma.[5] This is a significant concern for the this compound copper assay due to spectral interference . Hemoglobin has a broad absorbance spectrum with a peak in the 540-580 nm range, which directly overlaps with the wavelength used to measure the copper-3,5-DiBr-PAESA complex (~580 nm).[6] This overlap can lead to falsely elevated absorbance readings and, consequently, an overestimation of the copper concentration.

Troubleshooting Guide: Interference from Hemolysis

Issue: My sample is hemolyzed. Can I still use it for the this compound copper assay?

It is strongly recommended to use samples that are free from hemolysis.[2][3] The presence of hemoglobin can significantly interfere with the accuracy of the results. The level of interference is dependent on the concentration of free hemoglobin in the sample.

Quantitative Impact of Hemolysis

The following table summarizes the potential impact of varying degrees of hemolysis on the this compound copper assay results. Note that these values are illustrative and can vary depending on the specific assay kit and instrumentation used.

Hemolysis LevelHemoglobin Concentration (mg/dL)Potential Interference LevelRecommendation
None to Slight< 50Minimal to NoneAcceptable for use.
Mild50 - 200Potential for slight to moderate positive bias.Use with caution. Results may be slightly elevated.
Moderate200 - 500Significant positive bias expected.Not recommended. Results are likely to be inaccurate.
Gross> 500Severe interference leading to highly inaccurate results.Reject sample. One manufacturer suggests that hemoglobin levels greater than 500 mg/dL do not affect the results, however, this may not be universally applicable and should be validated.[1]
Visual Guide to Hemolysis
Hemolysis LevelAppearance of Serum/Plasma
NoneClear, straw-yellow
SlightFaint pink tinge
MildPink to light red
ModerateRed
GrossDark red, cherry-colored

What should I do if I only have a hemolyzed sample?

  • Sample Rejection: The most reliable approach is to reject the hemolyzed sample and obtain a new, non-hemolyzed specimen. This eliminates any uncertainty introduced by the interference.

  • Sample Blanking (with caution): For mildly hemolyzed samples, a sample blank can be prepared to subtract the background absorbance from the hemolyzed sample itself. However, this method may not fully correct for the interference and should be used with caution.

    • Procedure for Sample Blank:

      • Add the same volume of the hemolyzed sample to a microplate well or cuvette.

      • Instead of the working reagent, add the assay buffer or deionized water.

      • Measure the absorbance at 580 nm.

      • Subtract this blank absorbance from the absorbance of the test sample.

  • Data Interpretation: If a mildly hemolyzed sample must be used, the results should be interpreted with caution. It is advisable to note the presence of hemolysis in the experimental records and any subsequent reports.

How can I prevent hemolysis during sample collection and handling?

Preventing hemolysis at the pre-analytical stage is the most effective way to ensure accurate results. Follow these best practices:

  • Proper Venipuncture Technique:

    • Use an appropriate needle gauge for the vein size.

    • Avoid traumatic or difficult blood draws.

    • Ensure the tourniquet is not applied for an extended period.

  • Gentle Sample Handling:

    • After collection, gently invert tubes with anticoagulants. Do not shake vigorously.

    • When transferring blood from a syringe to a tube, remove the needle and gently dispense the blood down the side of the tube.

  • Correct Sample Processing:

    • Allow serum samples to clot completely before centrifugation.

    • Centrifuge samples at the recommended speed and duration.

    • Separate the serum or plasma from the cells promptly after centrifugation.

Experimental Protocols

Standard this compound Copper Assay Protocol (Microplate)

This protocol is a generalized procedure based on commercially available kits.[2][4][7] Always refer to the specific instructions provided with your assay kit.

Materials:

  • This compound Reagent Kit (containing Buffer, Chromogen, and Copper Standard)

  • Microplate reader capable of measuring absorbance at 580 nm

  • 96-well microplate

  • Micropipettes and tips

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare the Working Reagent by mixing the Buffer and Chromogen according to the kit's instructions.

  • Assay Protocol:

    • Add 12 µL of Blank (deionized water), Copper Standard, or your sample to separate wells of the microplate.

    • Add 240 µL of the prepared Working Reagent to each well.

    • Mix gently by pipetting up and down. Avoid creating bubbles.

    • Incubate the plate at room temperature for 10 minutes.

    • Read the absorbance at 580 nm using a microplate reader. A reference wavelength of 700-750 nm can be used to correct for background absorbance if available.[2][7]

  • Calculation:

    • Subtract the absorbance of the Blank from the absorbance of the Standard and the samples.

    • Calculate the copper concentration in your samples using the following formula:

      • Copper Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard (µg/dL)

Visualizations

Logical Workflow for Handling Potentially Hemolyzed Samples

Hemolysis_Workflow Start Sample Received Visual_Inspection Visually Inspect Sample for Hemolysis Start->Visual_Inspection No_Hemolysis No Visible Hemolysis Visual_Inspection->No_Hemolysis Hemolysis_Present Hemolysis Detected Visual_Inspection->Hemolysis_Present Proceed_Assay Proceed with this compound Assay No_Hemolysis->Proceed_Assay Yes Assess_Severity Assess Severity of Hemolysis (Mild, Moderate, Gross) Hemolysis_Present->Assess_Severity Yes Report_Results Report Results Proceed_Assay->Report_Results Mild_Hemolysis Mild Hemolysis Assess_Severity->Mild_Hemolysis Moderate_Gross Moderate to Gross Hemolysis Assess_Severity->Moderate_Gross Proceed_Caution Proceed with Caution (Use Sample Blank if Possible) Mild_Hemolysis->Proceed_Caution Decision to Proceed Reject_Sample Reject Sample and Request New Specimen Moderate_Gross->Reject_Sample End End Reject_Sample->End Report_with_Note Report Results with a Note on Hemolysis Proceed_Caution->Report_with_Note Report_Results->End Report_with_Note->End

Caption: A decision-making workflow for handling samples with potential hemolysis.

Mechanism of Hemolysis Interference in the this compound Assay

Interference_Mechanism cluster_assay This compound Assay cluster_hemolysis Hemolysis Interference Copper_Complex Copper-3,5-DiBr-PAESA Complex Absorbance_580nm Absorbance at ~580 nm Copper_Complex->Absorbance_580nm Measured Spectrophotometer Spectrophotometer Measurement Absorbance_580nm->Spectrophotometer Hemoglobin Hemoglobin from Lysed RBCs Hb_Absorbance Absorbance at 540-580 nm Hemoglobin->Hb_Absorbance Hb_Absorbance->Spectrophotometer Spectral Overlap Result Falsely Elevated Copper Result Spectrophotometer->Result

Caption: The mechanism of spectral interference by hemoglobin in the copper assay.

References

how to correct for lipemia in the 3,5-DiBr-PAESA method

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for lipemia in the 3,5-DiBr-PAESA method.

Troubleshooting Guide: Lipemia Interference

Lipemia, the visible turbidity of a sample due to high lipid concentrations, can significantly interfere with spectrophotometric assays like the this compound method. This interference is primarily caused by the scattering and absorption of light by lipoprotein particles.[1][2][3] The effect is more pronounced at lower wavelengths.[1][2][4]

Issue: Inaccurate or variable results in the this compound assay with suspected lipemic samples.

Below are potential causes and recommended solutions to address this issue.

Potential CauseRecommended Solution(s)
Light Scattering and Absorption by Lipids Lipoprotein particles, mainly chylomicrons and very-low-density lipoproteins (VLDL), scatter and absorb light, leading to falsely elevated absorbance readings.[2][3][5]
1. High-Speed Centrifugation: This is often the most practical and effective method for removing the lipid layer.[6][7] Centrifuge the sample at a high speed (e.g., 10,000 x g) for 15 minutes.[6][7] Carefully collect the clear infranatant for analysis, avoiding the lipid layer at the top.
2. Ultracentrifugation: Considered the gold standard for lipid removal, though less commonly available.[1][6][7] This method effectively removes all lipoprotein particles.
3. Lipid-Clearing Agents: Chemical agents can be used to precipitate and remove lipids. However, their compatibility with the this compound method must be validated to avoid chemical interference with the assay reagents.[6][8]
Volume Displacement Effect The non-aqueous lipid portion of the sample can displace the aqueous phase where the analyte is dissolved, leading to a falsely decreased concentration of the analyte.[5][9]
The physical removal of the lipid layer through centrifugation (high-speed or ultra-) is the most effective way to mitigate the volume displacement effect.
Non-Homogeneous Sample After initial centrifugation to separate serum or plasma, a lipid layer can form at the top. If the autoanalyzer aspirates from this layer, it can lead to inaccurate results.[2]
Visually inspect samples for a lipid layer after initial processing. If present, perform one of the lipid removal techniques described above before analysis.

Experimental Protocols

High-Speed Centrifugation for Lipemia Correction

This protocol describes a common and effective method for clearing lipemic samples before analysis with the this compound method.

Materials:

  • Lipemic serum or plasma sample

  • Microcentrifuge capable of ≥10,000 x g

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Transfer an appropriate volume of the lipemic sample into a microcentrifuge tube.

  • Centrifuge the sample at 10,000 x g for 15 minutes at room temperature.[6][7]

  • After centrifugation, a distinct lipid layer should be visible at the top of the sample.

  • Carefully insert a pipette tip through the lipid layer to aspirate the cleared infranatant (the lower, aqueous phase). Be cautious not to disturb the lipid layer.

  • Transfer the cleared infranatant to a new, clean tube.

  • This cleared sample is now ready for use in the this compound assay.

Data on Lipemia Correction Methods

The following table summarizes the effectiveness of different lipemia removal techniques for various clinical chemistry analytes. While specific data for the this compound method is not available, this provides a general indication of the efficacy of these methods. It is crucial to validate the chosen method for your specific application.

Correction MethodConsistently Effective ForPotentially Unsuitable For/Mixed Results
High-Speed Centrifugation Albumin, Alkaline Phosphatase (ALP), Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Bilirubin, Creatine Kinase (CK), Creatinine (Jaffe method), Gamma-Glutamyl Transferase (GGT), Glucose (hexokinase-based method), Lactate Dehydrogenase (LDH), Phosphate, Potassium, and Urea.[6][8]Analytes that may partition into the lipid layer.
Ultracentrifugation Gold standard for removal of lipemia for most analytes.[1][6][7]Not widely available due to equipment cost.
Lipid-Clearing Agents Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Bilirubin, Creatine Kinase (CK), Creatinine (Jaffe method), Lipase, and Urea.[6][8]May interfere with certain assay chemistries.[7]
Sample Dilution May be suitable for some therapeutic drug monitoring where analytes are distributed in the lipid layer.[1]Can dilute the analyte concentration below the limit of detection.

Visualizing the Workflow

The following diagram illustrates the recommended workflow for handling potentially lipemic samples in the this compound method.

Lipemia_Correction_Workflow Start Sample Reception Visual_Inspection Visual Inspection for Turbidity Start->Visual_Inspection Lipemic Lipemic Sample Detected Visual_Inspection->Lipemic Not_Lipemic Proceed with this compound Assay Assay Perform this compound Assay Not_Lipemic->Assay Lipemic->Not_Lipemic No Correction_Method Select Correction Method Lipemic->Correction_Method Yes Centrifugation High-Speed Centrifugation (10,000 x g for 15 min) Correction_Method->Centrifugation Aspirate Aspirate Cleared Infranatant Centrifugation->Aspirate Cleared_Sample Cleared Sample Ready for Assay Aspirate->Cleared_Sample Cleared_Sample->Assay End Report Results Assay->End

Caption: Workflow for correcting lipemia in the this compound method.

Frequently Asked Questions (FAQs)

Q1: What is lipemia and how does it interfere with the this compound assay?

A1: Lipemia is the turbidity of a sample caused by a high concentration of lipoproteins.[6] In the this compound assay, which is a spectrophotometric method, these lipid particles can scatter and absorb light, leading to falsely high absorbance readings and inaccurate results.[1][2][3] It can also cause a volume displacement effect, leading to falsely low results.[5][9]

Q2: At what wavelength is the this compound method performed, and why is this relevant to lipemia interference?

A2: The this compound method for copper determination measures absorbance at approximately 580 nm.[10][11][12] Lipemia interference is generally more significant at lower wavelengths (300-700 nm).[1][4] While 580 nm is in the upper end of this range, significant lipemia can still cause interference.

Q3: Is high-speed centrifugation sufficient to correct for lipemia, or is ultracentrifugation necessary?

A3: For most routine applications, high-speed centrifugation (e.g., 10,000 x g for 15 minutes) is an effective and practical alternative to ultracentrifugation for removing lipemia.[6][7] Ultracentrifugation is considered the gold standard but is often not available in all laboratories.[1][7]

Q4: Can I simply dilute a lipemic sample to reduce the interference?

A4: While sample dilution can reduce the turbidity, it also dilutes the analyte of interest. This may lower the analyte concentration below the assay's limit of detection, leading to inaccurate results. Therefore, physical removal of the lipids via centrifugation is the preferred method.[1]

Q5: Are there any sample types that are more prone to lipemia?

A5: Samples collected from non-fasting individuals are a common cause of lipemia.[5][9] Certain medical conditions, such as hypertriglyceridemia, diabetes mellitus, and pancreatitis, can also lead to severely lipemic samples.[5][9]

Q6: The protocol for the this compound kit mentions removing lipids by ultrafiltration or centrifugation for cell lysates and tissue extracts. Does this apply to serum and plasma as well?

A6: Yes. The principle of lipid interference is the same regardless of the sample matrix. If your serum or plasma sample is visibly lipemic, it is recommended to perform a lipid removal step, such as high-speed centrifugation, to ensure accurate results.[10]

References

instability of the 3,5-DiBr-PAESA-copper complex over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the 3,5-DiBr-PAESA-copper complex. The information provided addresses common issues that may arise during experimental workflows, leading to perceived instability or inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the this compound-copper complex and what is its primary application?

A1: The this compound (4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline) is a chromogenic reagent that forms a stable, colored complex with copper ions. Its primary application is in the quantitative colorimetric determination of copper concentrations in various biological samples.[1][2] The reaction is typically measured at an absorbance of approximately 580 nm.[1][3]

Q2: What is the expected stability of the this compound-copper complex under typical assay conditions?

A2: Under standard colorimetric assay conditions, the final colored this compound-copper complex is stable for at least one hour, which is ample time for accurate absorbance readings.[2][4]

Q3: What are the optimal storage conditions for the this compound chromogen and other reagents?

A3: The this compound chromogen and associated buffer reagents should be stored at 2-8°C and protected from direct sunlight.[1][3] Once opened, it is recommended to use the reagents within one month.[2] The prepared working solution, a mixture of the chromogen and buffer, has a shorter stability and should ideally be prepared fresh before each experiment.[1] Some commercial kits suggest the working solution is stable for up to 3 days at 20-25°C or 15 days at 2-8°C.[2][4]

Q4: What are the common substances that can interfere with the formation of the this compound-copper complex?

A4: Strong chelating agents, most notably EDTA, will interfere with the assay by competing for copper ions, and therefore should be avoided in sample preparation.[1][5][6] High concentrations of lipids or proteins in the sample may also affect the assay's accuracy.[1] Additionally, using glassware that is not properly cleaned and rinsed to be free of contaminating metal ions can lead to erroneous results.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no color development Degraded Chromogen: The this compound reagent may have degraded due to improper storage (e.g., exposure to light or high temperatures).Use a fresh vial of the chromogen. Ensure all reagents are stored according to the manufacturer's instructions (typically 2-8°C, protected from light).[1][3]
Incorrect pH: The buffer is not at the optimal pH for complex formation (typically around pH 4.7-5.7).[1][2]Verify the pH of the buffer. Prepare a fresh buffer solution if necessary.
Presence of Chelating Agents: The sample contains interfering substances like EDTA.[1][5]Avoid using EDTA as an anticoagulant during sample collection. If its presence is unavoidable, alternative copper quantification methods may be necessary.
Inconsistent or variable results between replicates Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of complex formation.[1]Ensure all samples and reagents are brought to room temperature before starting the assay and use a temperature-controlled incubator for the reaction step.
Pipetting Inaccuracies: Small variations in the volumes of samples or reagents can lead to significant differences in the final absorbance.Use calibrated micropipettes and ensure accurate and consistent pipetting techniques.
Contaminated Glassware: Residual metal ions or detergents on glassware can interfere with the reaction.[2]Use disposable plasticware or thoroughly clean glassware with 1M HCl or 1M HNO3, followed by rinsing with distilled water.[1][2]
High background absorbance Turbid Samples: Particulates, proteins, or lipids in the sample can scatter light and increase the background reading.[1]Centrifuge samples to remove any precipitates. For samples with high protein or lipid content, consider a deproteinization step or ultrafiltration.[1]
Contaminated Reagents: The buffer or water used for dilutions may be contaminated with copper.Use high-purity, deionized water for all reagent preparations and dilutions. Test the buffer for background copper contamination.
Color of the complex fades quickly Photodegradation: The complex may be sensitive to light, leading to a decrease in absorbance over time.Protect the reaction plate from direct light during incubation and before reading the absorbance.
Non-optimal pH: A pH outside the stable range can lead to dissociation of the complex.Re-check and adjust the pH of the reaction buffer.

Experimental Protocols

General Protocol for Copper Quantification using this compound

This is a generalized protocol based on commercially available assay kits. Please refer to your specific kit's manual for detailed instructions.

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare the Working Solution by mixing the this compound chromogen and the assay buffer according to the kit's instructions. This solution should be prepared fresh.[1]

  • Sample Preparation:

    • For serum or plasma samples, ensure they are free of hemolysis and turbidity. Centrifuge if necessary. Avoid using EDTA as an anticoagulant.[1][2]

    • For tissue or cell lysates, follow appropriate extraction and clarification protocols. High protein or lipid concentrations may need to be addressed.[1]

  • Assay Procedure:

    • Add a small volume of the standards and samples to individual wells of a microplate.

    • Add the Working Solution to each well.

    • Mix gently to avoid bubble formation.

    • Incubate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 10 minutes).[1][2]

    • Read the absorbance at 580 nm using a microplate reader.[1][2]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the copper concentration of the samples from the standard curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Bring to RT, Prepare Working Solution) add_reagent Add Working Solution reagent_prep->add_reagent sample_prep Sample Preparation (Centrifuge, Dilute if necessary) add_samples Add Samples & Standards to Plate sample_prep->add_samples standard_prep Standard Curve Preparation standard_prep->add_samples add_samples->add_reagent incubate Incubate (e.g., 10 min at RT) add_reagent->incubate read_abs Read Absorbance (580 nm) incubate->read_abs calc_conc Calculate Concentration read_abs->calc_conc

Caption: A typical experimental workflow for copper quantification using the this compound assay.

Troubleshooting_Logic cluster_checks Initial Checks cluster_sample Sample Issues cluster_solutions Solutions start Inconsistent Results? check_reagents Reagents Expired/Improperly Stored? start->check_reagents check_temp Consistent Temperature? start->check_temp check_pipetting Pipetting Accurate? start->check_pipetting check_glassware Glassware Clean? start->check_glassware check_turbidity Sample Turbid? start->check_turbidity check_interference Interfering Substances (e.g., EDTA)? start->check_interference sol_reagents Use Fresh Reagents check_reagents->sol_reagents sol_temp Control Temperature check_temp->sol_temp sol_pipetting Calibrate/Check Pipettes check_pipetting->sol_pipetting sol_glassware Use Clean/Disposable Ware check_glassware->sol_glassware sol_turbidity Centrifuge/Filter Sample check_turbidity->sol_turbidity sol_interference Modify Sample Prep check_interference->sol_interference

Caption: A logical flow diagram for troubleshooting inconsistent results in the this compound assay.

References

Technical Support Center: 3,5-DiBr-PAESA Assay Sensitivity Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of the 3,5-DiBr-PAESA (3,5-Dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline) assay for copper quantification.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a colorimetric method for the quantitative determination of copper in biological samples. In an acidic environment (typically pH 4.7), copper is released from its protein carriers, such as ceruloplasmin. An ascorbic acid-based reducing agent then reduces the cupric ions (Cu²⁺) to cuprous ions (Cu⁺). These cuprous ions form a stable, colored complex with the this compound chromogen. The intensity of the color, which is directly proportional to the total copper concentration in the sample, is measured spectrophotometrically at a wavelength of approximately 580 nm.[1][2]

Q2: What types of samples can be analyzed using this assay?

A2: This assay is versatile and can be used with a variety of biological samples, including serum, plasma, urine, saliva, cell lysates, and tissue extracts.[3][4]

Q3: What are the common interferences in the this compound assay?

A3: Common substances that can interfere with the assay include:

  • EDTA: This chelating agent will bind to copper ions and prevent them from reacting with the chromogen.[5]

  • High concentrations of proteins and lipids: These can cause turbidity in the sample, leading to inaccurate absorbance readings.[5]

  • Hemolysis: The release of hemoglobin from red blood cells can interfere with colorimetric measurements.

  • High concentrations of other metals: While the this compound reagent is highly selective for copper, extremely high concentrations of other metal ions could potentially cause interference.

Q4: How should I prepare my samples for analysis?

A4: Proper sample preparation is crucial for accurate results. General guidelines include:

  • Serum and Plasma: Use heparin as an anticoagulant for plasma collection; avoid EDTA.[2] Samples should be free of hemolysis. If turbid, centrifuge to remove particulate matter.

  • Urine: Use a 24-hour collected urine sample for more representative results.

  • Cell Lysates and Tissue Homogenates: After homogenization, centrifuge to pellet cellular debris and collect the clear supernatant for analysis.

Troubleshooting Guide

Issue 1: High Background Absorbance

High background absorbance can mask the specific signal from the copper-chromogen complex, reducing the assay's sensitivity.

Potential Cause Recommended Solution
Contaminated Reagents or Glassware Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned, preferably acid-washed, to remove any trace metal contaminants.
Sample Turbidity Centrifuge samples at high speed to pellet any precipitates. For lipemic (high lipid) samples, consider a lipid removal step (see Experimental Protocols).
Incomplete Reaction Ensure all reagents are brought to room temperature before use and are properly mixed in the reaction wells.
Issue 2: Low Sensitivity or Weak Signal

A weak signal can make it difficult to accurately quantify low concentrations of copper.

Potential Cause Recommended Solution
Suboptimal pH The formation of the copper-3,5-DiBr-PAESA complex is pH-dependent, with an optimal range of 4.0-6.0.[1] Ensure the buffer system is correctly prepared and maintains the appropriate pH.
Incorrect Incubation Time or Temperature Follow the manufacturer's recommendations for incubation time and temperature. Deviations can lead to incomplete color development. Generally, a 10-minute incubation at room temperature is sufficient.[5]
Degraded Reagents Store reagents as recommended, typically at 2-8°C and protected from light.[2] Prepare working solutions fresh daily.
Presence of Interfering Substances If high protein or lipid content is suspected, perform a sample cleanup procedure (see Experimental Protocols).
Issue 3: Poor Reproducibility Between Replicates

Inconsistent results between replicate wells compromise the reliability of the data.

Potential Cause Recommended Solution
Pipetting Inaccuracy Use calibrated micropipettes and proper pipetting techniques to ensure accurate and consistent volumes of samples, standards, and reagents.
Inadequate Mixing Mix the contents of each well thoroughly after adding all reagents. Avoid introducing bubbles.
Temperature Gradients Across the Plate Ensure the entire microplate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface.
Edge Effects in Microplates To minimize evaporation and temperature variations at the edges of the plate, consider not using the outermost wells for samples or standards.

Data Presentation: Improving Assay Performance

Table 1: Comparison of Protein Precipitation Methods for Sample Cleanup

High protein concentrations can interfere with the assay. The following table compares the efficiency of common protein precipitation methods.

Precipitation Method Typical Protocol Protein Removal Efficiency Reference
Acetone Precipitation Add 4 volumes of cold (-20°C) acetone to 1 volume of sample, incubate for 1 hour at -20°C, then centrifuge.High (often >90%)[2][6]
Trichloroacetic Acid (TCA)/Acetone Precipitation Add an equal volume of 20% TCA, incubate on ice for 30 minutes, centrifuge, and wash the pellet with cold acetone.High (often >90%)[2][6]
Acetonitrile Precipitation Add 2 volumes of acetonitrile to 1 volume of sample, vortex, and centrifuge to pellet the precipitated proteins.Moderate to High[7]

Note: The choice of method may depend on the specific sample matrix and the need to avoid co-precipitation of the analyte of interest.

Table 2: Effect of Common Interferences on Colorimetric Assays

While specific data for the this compound assay is limited, the following table provides a general overview of the impact of common interfering substances on colorimetric assays.

Interfering Substance Concentration Potential Effect on Absorbance General Recommendation
Hemoglobin (Hemolysis) > 0.6 g/LCan cause spectral interference, leading to falsely elevated results.[8]Avoid using hemolyzed samples. If unavoidable, a sample blank is recommended.
Bilirubin (Icterus) > 10 mg/dLCan cause spectral interference or react with assay reagents.[9]Use a sample blank for icteric samples.
Lipids (Lipemia) HighIncreases sample turbidity, leading to light scatter and falsely high absorbance readings.Centrifuge lipemic samples at high speed or perform a lipid removal procedure.
EDTA AnyChelates copper, preventing color formation and leading to falsely low results.[5]Do not use EDTA as an anticoagulant. Heparin is a suitable alternative.[2]

Experimental Protocols

Protocol 1: Acetone Precipitation for Protein Removal
  • Pipette 100 µL of your sample into a microcentrifuge tube.

  • Add 400 µL of ice-cold (-20°C) acetone.

  • Vortex briefly to mix.

  • Incubate at -20°C for 60 minutes to allow proteins to precipitate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the copper, for use in the this compound assay.

Protocol 2: Lipid Removal from Serum/Plasma

This protocol is adapted from a chloroform-based extraction method.

  • To 1 mL of serum or plasma in a glass tube, add 1 mL of chloroform.

  • Vortex vigorously to create a uniform emulsion.

  • Centrifuge at 1,000 x g for 30 minutes.

  • Two layers will form: an upper aqueous layer containing proteins and a lower organic layer with lipids.

  • Carefully collect the upper aqueous layer for analysis.

Visualizations

Assay_Workflow Figure 1: this compound Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Sample Cleanup Optional: Protein/Lipid Removal Sample->Cleanup If necessary Prepared_Sample Prepared Sample Cleanup->Prepared_Sample Add_Reagents Add Sample, Standards, and Working Solution to Plate Prepared_Sample->Add_Reagents Incubate Incubate at Room Temperature (10 min) Add_Reagents->Incubate Read_Absorbance Read Absorbance at 580 nm Incubate->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Concentration Calculate Copper Concentration Standard_Curve->Calculate_Concentration

Caption: A general workflow for the this compound assay.

Troubleshooting_Sensitivity Figure 2: Troubleshooting Low Assay Sensitivity Start Low Sensitivity/ Weak Signal Check_Reagents Are reagents fresh and stored correctly? Start->Check_Reagents Check_Protocol Is the correct protocol (pH, incubation) being followed? Start->Check_Protocol Check_Sample Is the sample matrix causing interference? Start->Check_Sample Reagent_Solution Prepare fresh reagents. Check_Reagents->Reagent_Solution No Protocol_Solution Optimize pH and incubation time/temperature. Check_Protocol->Protocol_Solution No Sample_Solution Perform sample cleanup (protein/lipid removal). Check_Sample->Sample_Solution Yes Re-run_Assay Re-run Assay Reagent_Solution->Re-run_Assay Then Protocol_Solution->Re-run_Assay Then Sample_Solution->Re-run_Assay Then

Caption: A logical guide for troubleshooting low sensitivity issues.

References

Technical Support Center: Optimizing 3,5-DiBr-PAESA Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the 3,5-DiBr-PAESA reaction for copper determination.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during your experiment.

Issue 1: Low or No Color Development

  • Question: I am not observing the expected blue/purple color change after adding the chromogen and incubating. What could be the cause?

  • Answer:

    • Incorrect Reagent Preparation: Ensure that the Working Solution, which typically contains the buffer and chromogen, was prepared correctly according to the protocol. The chromogen is light-sensitive and should be handled accordingly.

    • Inactive Reducing Agent: The reduction of Cu²⁺ to Cu⁺ by ascorbic acid is a critical step. If the ascorbic acid solution has degraded, this step will be inefficient. Prepare fresh reducing agent solution.

    • Incorrect pH: The reaction is pH-dependent and occurs in a weakly acidic buffer.[1][2] Verify the pH of your final reaction mixture. Sample pH should generally be between 2.0 and 8.0.[1]

    • Insufficient Incubation Time: The reaction may not have had enough time to proceed to completion. Refer to the "Optimizing Incubation Time" FAQ below.

    • Low Copper Concentration: The copper concentration in your sample may be below the detection limit of the assay. Consider concentrating your sample or using a more sensitive method if possible.

Issue 2: High Background Signal

  • Question: My blank wells (containing no sample) are showing a high absorbance reading. How can I fix this?

  • Answer:

    • Contaminated Reagents: One or more of your reagents may be contaminated with copper. Use high-purity water and acid-washed glassware to prepare all solutions.[1]

    • Contaminated Glassware/Plasticware: Ensure all tubes and plates are clean and free of any residual copper. It is recommended to use disposable plasticware or glassware that has been washed with 1M HNO₃ or 1M HCl.[1]

    • Extended Incubation: Excessively long incubation times can sometimes lead to non-specific color development. Stick to the optimized incubation time.

Issue 3: Inconsistent or Non-Reproducible Results

  • Question: I am getting significant variation between my replicate wells. What are the likely causes?

  • Answer:

    • Inaccurate Pipetting: The assay involves small volumes, and any inaccuracies in pipetting will lead to significant errors.[1] Ensure your pipettes are calibrated and use proper pipetting techniques to avoid bubbles.[3]

    • Temperature Fluctuations: The reaction rate is sensitive to temperature.[1] Ensure that all components are at the recommended temperature before starting the reaction and that the incubation is carried out at a stable temperature. A temperature-controlled incubator is recommended over room temperature incubation, which can vary.[1]

    • Mixing: Inadequate mixing of the sample with the working solution can lead to poor reproducibility. Mix gently but thoroughly, avoiding the formation of bubbles or foam.[1]

    • Sample Heterogeneity: If your samples are not homogenous (e.g., contain precipitates), this will lead to variability. Ensure samples are properly centrifuged or filtered to remove any insoluble material.[1]

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal incubation time for my specific sample type?

A1: The recommended incubation time in commercial kits (typically 5-10 minutes) is a starting point.[1][3] The optimal time can vary based on your specific experimental conditions (e.g., temperature, sample matrix). To determine the optimal incubation time, you should perform a kinetic study.

Experimental Protocol for Incubation Time Optimization:

  • Prepare a set of identical reactions containing a sample with a known, mid-range copper concentration.

  • Initiate the reaction by adding the this compound working solution.

  • Measure the absorbance of the reactions at regular intervals (e.g., every 2 minutes) over a period of time (e.g., 20-30 minutes).

  • Plot the absorbance against time. The optimal incubation time is the point at which the absorbance reading plateaus, indicating the reaction has reached completion.

Q2: Can I use EDTA-plasma samples with this assay?

A2: No, EDTA is a strong chelating agent and will interfere with the reaction, leading to inaccurate results.[1][3] Heparin is the recommended anticoagulant for plasma samples.[3]

Q3: What are common interfering substances in the this compound reaction?

A3: Besides EDTA, other strong chelating agents can interfere. High concentrations of proteins or lipids in the sample may also affect the assay results and should be removed by centrifugation or ultrafiltration.[1] Heme-containing copper cannot be measured by this assay.[1]

Q4: What is the principle of the this compound reaction?

A4: In a weakly acidic buffer, copper is dissociated from proteins like ceruloplasmin.[1][2] Ascorbic acid then reduces the cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[1] These Cu⁺ ions then form a stable, colored chelate complex with the this compound chromogen.[1] The intensity of this color, measured at approximately 580 nm, is directly proportional to the total copper concentration in the sample.[1][3]

Data Summary

Table 1: Typical Incubation Parameters from Commercial Kits

ParameterKit AKit BKit C
Incubation Time 10 minutes5 minutes4-5 minutes
Incubation Temperature Room Temperature37°C37°C
Wavelength 580 nm580 nm582 nm

This table summarizes typical parameters and should be adapted based on your specific kit and optimization experiments.

Visual Guides

Reaction_Pathway This compound Reaction Pathway cluster_0 Step 1: Dissociation cluster_1 Step 2: Reduction cluster_2 Step 3: Chelation Ceruloplasmin Ceruloplasmin-Cu²⁺ FreeCu2 Free Cu²⁺ Ceruloplasmin->FreeCu2 Weak Acidic Buffer FreeCu1 Cu⁺ Ions FreeCu2->FreeCu1 Ascorbic Acid Complex This compound-Cu⁺ (Colored Complex) FreeCu1->Complex This compound Measurement Measurement Complex->Measurement Measure Absorbance @ ~580 nm

Caption: The signaling pathway of the this compound reaction.

Incubation_Optimization_Workflow Workflow for Optimizing Incubation Time start Start prep_reactions Prepare Identical Reactions (Sample + Reagents) start->prep_reactions add_chromogen Initiate Reaction (Add Working Solution) prep_reactions->add_chromogen measure_absorbance Measure Absorbance at Timed Intervals (e.g., every 2 mins) add_chromogen->measure_absorbance plot_data Plot Absorbance vs. Time measure_absorbance->plot_data analyze_curve Analyze the Curve plot_data->analyze_curve plateau Identify Plateau (Reaction Completion) analyze_curve->plateau optimal_time Determine Optimal Incubation Time plateau->optimal_time end End optimal_time->end

Caption: Experimental workflow for optimizing reaction incubation time.

References

Technical Support Center: 3,5-DiBr-PAESA Assay Kits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding reagent stability issues with 3,5-DiBr-PAESA assay kits. It is intended for researchers, scientists, and drug development professionals using these kits for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the shelf life of the this compound kit and its components?

A1: Unopened kits, when stored correctly at 2-8°C and protected from light, are stable until the expiration date printed on the label.[1] The shelf life is typically one year from the date of manufacture.[2] After opening, the stability of individual components varies. For instance, the chromogen reagent (R2) may be stable for 90 days at 2-8°C if contamination is avoided.[1] The prepared Working Solution, a mixture of the buffer and chromogen, should be used within one month when stored at 4°C.[3]

Q2: How should the kit components be stored to ensure optimal stability?

A2: All kit components should be stored at 2-8°C.[1][4] It is crucial not to freeze the reagents.[3][4] Reagents should be stored tightly closed to prevent contamination and protected from light.[1] Always bring all reagents to room temperature before use.[3]

Q3: Can I use a reagent from a different kit or lot?

A3: It is not recommended to use components from different batches of the kit.[5] For reliable and reproducible results, use only the components provided in a single kit.

Q4: What are the signs of reagent deterioration?

A4: Signs of reagent deterioration include the presence of particles or turbidity in the solutions.[1] If the reconstituted Working Reagent appears turbid, it should not be used.[1]

Troubleshooting Guide

Issue 1: Low or No Signal (Low Absorbance Readings)

Q: My standards and samples show very low or no color development. What could be the cause?

A: This issue can stem from several factors related to reagent stability and experimental procedure:

  • Improperly Prepared Working Solution: Ensure that the chromogen and buffer were mixed in the correct proportions as specified in the kit protocol.[3] An incorrect ratio will lead to suboptimal reaction conditions.

  • Degraded Reagents:

    • Check the expiration date of the kit.[6] Do not use expired reagents.[1]

    • Confirm that all components have been stored at the recommended 2-8°C and protected from light.[1] Improper storage can lead to reagent degradation.

    • The prepared Working Solution has a limited stability (typically one month at 4°C).[3] If it was prepared longer ago, it might have lost its activity. It is recommended to prepare a fresh solution before use.[5]

  • Incorrect Incubation: The incubation time and temperature are critical for color development.[3] Ensure the incubation was carried out for the specified time (usually 5-10 minutes) and at the correct temperature (room temperature or 37°C, depending on the kit).[3][5]

  • Incorrect Wavelength: Verify that the absorbance is being read at the correct wavelength, which is typically 580 nm (acceptable range is often 570-590 nm).[3][4]

Issue 2: High Background Signal (High Blank Reading)

Q: The absorbance of my blank control is unexpectedly high. Why is this happening?

A: A high background signal often points to contamination or issues with the reagents:

  • Contaminated Reagents:

    • The buffer or water used for the blank might be contaminated with copper. Use high-purity, deionized water for preparing blanks and solutions.

    • If glassware is being used, it must be thoroughly cleaned, for instance with 1M HCl or 1M HNO3, and rinsed with distilled water to remove any trace metals.[3] Using disposable plasticware is recommended.[1]

  • Reagent Deterioration: Old or improperly stored reagents might lead to high background.[1] If the chromogen solution appears turbid, it should not be used.[1]

Issue 3: Inconsistent or Non-Reproducible Results

Q: I am observing high variability between my replicate wells. What could be the reason?

A: Poor reproducibility is often linked to procedural inconsistencies or reagent handling:

  • Incomplete Reagent Mixing: Ensure all kit components are completely thawed and gently mixed before use to ensure a homogenous solution.[6]

  • Pipetting Inaccuracy: The assay involves small volumes, so accurate pipetting is crucial for reproducibility.[3] Use calibrated pipettes and be careful to avoid introducing air bubbles into the wells.[6]

  • Temperature Fluctuations: A fluctuating incubation temperature can lead to variable results.[3] Ensure a stable temperature during the incubation step.

  • Improper Mixing in Plate: When adding the Working Solution to the wells, mix carefully with a pipette to avoid foaming. Using a plate mixer can sometimes lead to poor reproducibility.[3]

  • Use of Old Working Solution: Always use a freshly prepared Working Solution for the best results.[5] The stability of the prepared solution is limited.[3]

Reagent Stability and Storage Summary

Reagent/ComponentStorage Condition (Unopened)Stability (Unopened)Storage Condition (Opened/Reconstituted)Stability (Opened/Reconstituted)
Complete Kit 2-8°C, protected from light[1]Until expiration date[1]N/AN/A
Buffer (R1) 2-8°C[3]Until expiration date2-8°C, tightly closed[1]See kit instructions
Chromogen (this compound) 2-8°C[3]Until expiration date2-8°C, tightly closed[1]Up to 90 days[1]
Copper Calibrator 2-8°C[3]Until expiration date2-8°C, tightly closed[1]See kit instructions
Working Solution (Mixed) N/AN/A4°C[3]Up to 1 month[3]

Experimental Protocol: Copper Determination using this compound

This protocol is a generalized procedure based on common this compound assay kits. Refer to your specific kit manual for precise volumes and incubation times.

1. Reagent Preparation: a. Bring all kit components to room temperature before use.[3] b. Prepare the Working Solution by mixing the Buffer and the Chromogen (this compound) according to the kit's instructions. For example, for one test, mix 240 µL of Buffer with 5 µL of Chromogen.[3] Prepare enough Working Solution for all blanks, standards, and samples.

2. Sample Preparation: a. Serum/Plasma: Remove any insoluble substances by centrifugation.[3] Do not use EDTA as an anticoagulant as it interferes with the assay.[3][4] Heparin is recommended.[5] b. Tissue Extracts/Cell Lysates: If the sample is turbid, clarify by centrifugation (e.g., 6,000 rpm for 15 min).[3] The sample pH should be between 2.0 and 8.0.[3]

3. Assay Procedure (Microplate Format): a. Add 12 µL of Blank (purified water), Copper Calibrator, or Sample to each well of a 96-well plate.[3] b. Add 240 µL of the freshly prepared Working Solution to each well.[3] c. Mix gently using a pipette. Avoid foaming.[3] d. Incubate at room temperature for 10 minutes.[3] e. Read the absorbance at 580 nm using a microplate reader.[3][4] A sub-wavelength reading between 700-800 nm can be used for background correction if recommended by the kit.[3]

4. Calculation: a. Subtract the absorbance of the Blank from the absorbance of the Calibrator and Samples. b. Calculate the copper concentration in the samples using the concentration of the Copper Calibrator and its absorbance value.

Visualizations

Assay Principle Workflow

The this compound assay is a direct colorimetric method. The workflow involves the dissociation of copper from proteins, its reduction, and subsequent chelation to form a colored complex.

Assay_Principle cluster_sample Sample cluster_reagents Reagents cluster_reaction Reaction Steps cluster_detection Detection Ceruloplasmin Ceruloplasmin-Cu²⁺ (Protein-Bound Copper) Dissociation Dissociation Cu²⁺ released from protein Ceruloplasmin->Dissociation FreeCu Free Cu²⁺ FreeCu->Dissociation AcidicBuffer Weak Acidic Buffer (pH 4.7) AcidicBuffer->Dissociation dissociates Reducer Ascorbic Acid (Reducing Agent) Reduction Reduction Cu²⁺ → Cu⁺ Reducer->Reduction reduces Chromogen This compound Chelation Chelation Cu⁺ + this compound Chromogen->Chelation chelates Dissociation->Reduction Reduction->Chelation Complex Blue Colored Complex Chelation->Complex Spectrophotometer Measure Absorbance at 580 nm Complex->Spectrophotometer

Caption: Workflow of the this compound copper assay principle.

Troubleshooting Logic for Low Signal

This diagram outlines a logical workflow for troubleshooting unexpectedly low absorbance readings in your assay.

Troubleshooting_Low_Signal Start Low Absorbance Reading Observed CheckReagents Check Reagents Start->CheckReagents Expired Are reagents expired? CheckReagents->Expired No CheckProcedure Check Procedure Pipetting Pipetting volumes correct? CheckProcedure->Pipetting No CheckInstrument Check Instrument Wavelength Wavelength set to 580nm? CheckInstrument->Wavelength No Expired->CheckProcedure Yes Stored Stored at 2-8°C? Expired->Stored No Stored->CheckProcedure Yes WorkingSol Working solution freshly prepared? Stored->WorkingSol No WorkingSol->CheckProcedure Yes Result_Reagent Root Cause: Reagent Stability Issue WorkingSol->Result_Reagent No Pipetting->CheckInstrument Yes Incubation Incubation time and temp correct? Pipetting->Incubation No Incubation->CheckInstrument Yes Mixing Reagents mixed properly? Incubation->Mixing No Mixing->CheckInstrument Yes Result_Procedure Root Cause: Procedural Error Mixing->Result_Procedure No ReaderCal Is plate reader calibrated? Wavelength->ReaderCal No Result_Instrument Root Cause: Instrumental Error ReaderCal->Result_Instrument No

Caption: Decision tree for troubleshooting low signal in this compound assays.

References

how to minimize background in a 3,5-DiBr-PAESA assay

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-DiBr-PAESA Assay

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background and resolve common issues encountered during the this compound (3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline) assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a colorimetric method for the quantitative determination of copper in biological samples. In an acidic environment, copper is released from proteins like ceruloplasmin. Ascorbic acid then reduces the cupric ions (Cu2+) to cuprous ions (Cu+). These Cu+ ions form a stable, colored chelate complex with the this compound chromogen. The intensity of the resulting color, measured by absorbance at approximately 580 nm, is directly proportional to the total copper concentration in the sample.[1][2][3][4]

Q2: What are the most common causes of high background in this assay?

A2: High background absorbance can stem from several sources, including contaminated reagents or glassware, turbidity in the sample due to proteins or lipids, and the use of inappropriate anticoagulants like EDTA.[1][5][6] Autofluorescence from microplates is a concern in fluorescence-based assays, but for this colorimetric assay, the equivalent issue would be high intrinsic absorbance of the plate material at the measurement wavelength.

Q3: Can I use plasma samples for this assay? What anticoagulants are recommended?

A3: Yes, plasma can be used. However, it is crucial to avoid anticoagulants that chelate copper ions, such as EDTA, as this will interfere with the assay and lead to inaccurate results.[1][2][6] Heparin is the recommended anticoagulant for plasma collection.[2]

Q4: How critical is the pH of the sample?

A4: The pH of the sample is important. The assay is performed in an acidic buffer (around pH 4.7) to facilitate the release of copper from proteins.[4] Sample pH should generally be between 2.0 and 8.0.[1] If necessary, the sample pH can be adjusted by adding a small amount of dilute HCl.[1]

Q5: My sample is cloudy. Will this affect my results?

A5: Yes, sample turbidity will interfere with the absorbance reading and cause artificially high background. Insoluble substances, proteins, and lipids can all contribute to turbidity. It is recommended to centrifuge or filter turbid samples to remove particulates before performing the assay.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound assay in a question-and-answer format.

Problem Potential Cause Recommended Solution
High Background in Blank Wells Contaminated reagents (water, buffer)Use high-purity, deionized water. Prepare fresh buffers and working solutions.
Contaminated glassware or microplatesUse disposable plasticware or acid-wash glassware (e.g., with 1M HNO3 or 1M HCl) followed by thorough rinsing with distilled water.[1] For microplate assays, use plates with low absorbance at 580 nm.
Reagent deteriorationStore reagents as recommended by the manufacturer, typically at 2-8°C and protected from light.[3][4] Do not use expired reagents.
High Background in Sample Wells Sample turbidity (lipids, proteins)Centrifuge samples (e.g., 6,000 rpm for 15 minutes) to pellet insoluble material.[1] For samples with high protein or lipid content, consider deproteinization using trichloroacetic acid (TCA) or ultrafiltration.[1]
Hemolysis in serum/plasma samplesAvoid hemolysis during sample collection and processing. Visually inspect samples for a reddish tint. If hemolyzed, recollect the sample if possible.
Use of incorrect anticoagulantEnsure plasma samples were collected using heparin. EDTA is a strong chelating agent and must be avoided.[1][2]
Poor Reproducibility Between Replicates Inaccurate pipettingCalibrate and use precision pipettes for dispensing samples, calibrators, and the working solution.[1] Ensure consistent mixing in each well without creating bubbles.[1]
Temperature fluctuationsAllow all reagents and samples to come to room temperature before starting the assay.[1] Perform the incubation step at a consistent temperature.[1][2]
Evaporation from wellsUse plate sealers during incubation steps, especially if the incubation time is long.
Low Signal or No Color Development Incorrect wavelength settingEnsure the microplate reader is set to measure absorbance at the correct wavelength (around 580 nm).[1][2] A secondary wavelength (e.g., 750 nm) can sometimes be used to correct for background turbidity.[1]
Omission or degradation of a key reagentDouble-check that all reagents, particularly the chromogen and the reducing agent (ascorbic acid), were added correctly. Ensure the working solution was prepared freshly.
Inactive copper calibratorUse a fresh or properly stored copper calibrator for the standard curve.

Experimental Protocols

Protocol 1: Sample Deproteinization using Trichloroacetic Acid (TCA)

This protocol is recommended for tissue samples or other samples with high protein content that may cause turbidity.

  • To your sample, add an equal volume of 5% TCA solution.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Incubate the sample at 4-8°C for 30 minutes to allow proteins to precipitate.

  • Centrifuge the sample at 6,000 rpm for 15 minutes.

  • Carefully collect the clear supernatant. This supernatant will be used for the assay.

  • Ensure the pH of the supernatant is within the acceptable range for the assay (pH 2.0-8.0).

Source: Adapted from Kamiya Biomedical Company protocol.[1]

Protocol 2: General Assay Procedure (Microplate Format)

This is a generalized workflow. Always refer to your specific kit manufacturer's instructions.

  • Reagent Preparation: Allow all kit components to reach room temperature. Prepare the Working Solution by mixing the buffer and chromogen according to the kit's instructions.

  • Plate Setup: Designate wells for blanks, copper calibrators (standards), and your samples.

  • Dispensing:

    • Add 12 µL of purified water (for blank), Copper Calibrator, or your prepared sample to the appropriate wells.

    • Add 240 µL of the freshly prepared Working Solution to all wells.

  • Mixing and Incubation: Mix the contents of the wells carefully using a pipette, avoiding the formation of bubbles. Incubate the plate at room temperature for 10 minutes.

  • Absorbance Reading: Read the optical density (absorbance) at 580 nm. A secondary wavelength of 750 nm can be used for background correction.

Source: This is an example protocol based on available information.[1]

Visual Guides

Experimental Workflow

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition reagents Bring Reagents & Samples to Room Temperature prepare_ws Prepare Working Solution (Buffer + Chromogen) reagents->prepare_ws dispense Dispense Blank, Standards, & Samples into Plate prepare_ws->dispense add_ws Add Working Solution to all wells dispense->add_ws mix_incubate Mix Gently & Incubate (e.g., 10 min) add_ws->mix_incubate read_abs Read Absorbance at 580 nm mix_incubate->read_abs Troubleshooting start High Background Detected check_blank Is the Blank high? start->check_blank check_sample_clarity Is the sample turbid? check_blank->check_sample_clarity No solution_reagents Use fresh, high-purity reagents. Use acid-washed glassware. check_blank->solution_reagents Yes check_sample_type Is sample hemolyzed or collected with EDTA? check_sample_clarity->check_sample_type No solution_centrifuge Centrifuge or filter sample. Consider TCA precipitation. check_sample_clarity->solution_centrifuge Yes solution_recollect Recollect sample properly. Use Heparin for plasma. check_sample_type->solution_recollect Yes

References

addressing variability in 3,5-DiBr-PAESA assay results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-DiBr-PAESA Assay

Welcome to the technical support center for the this compound assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method for the quantitative determination of copper in biological samples. In an acidic environment, copper is dissociated from proteins like ceruloplasmin. Ascorbic acid then reduces the cupric ions (Cu²⁺) to cuprous ions (Cu⁺). These cuprous ions form a stable, colored chelate complex with 3,5-dibromo-4-(2-pyridylazo)-N-ethyl-N-sulfopropylaniline (this compound). The intensity of this color, measured spectrophotometrically at approximately 580 nm, is directly proportional to the total copper concentration in the sample.[1][2][3][4]

Q2: What sample types are compatible with this assay?

This assay is suitable for a variety of biological samples, including serum, plasma, urine, saliva, cell lysates, and tissue extracts.[3] It is important to note that EDTA-plasma is not recommended as EDTA is a chelating agent that will interfere with the assay.[1][5] For plasma samples, heparin is the recommended anticoagulant.[2]

Q3: How should reagents be stored and prepared?

Proper storage and preparation of reagents are critical for assay performance. The kit components should be stored at 2-8°C and should not be frozen.[3][4] The working solution, a mixture of the buffer and chromogen, should be prepared fresh before use and is typically stable for a limited time when stored at 4°C.[1] Always allow reagents to come to room temperature before use.[1][2]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

Q: My replicate wells show inconsistent absorbance readings. What could be the cause?

A: High variability between replicates is often due to procedural inconsistencies. Here are the most common causes and their solutions:

  • Inaccurate Pipetting: Small volumes of samples and reagents are used in this assay, making precise pipetting crucial.[1]

    • Solution: Ensure your micropipettes are calibrated. Use a consistent pipetting technique, and avoid introducing bubbles into the wells. When mixing, pipette up and down gently to avoid foaming, as this can interfere with the optical reading.[1]

  • Temperature Fluctuations: The reaction is temperature-sensitive. Inconsistent temperatures across the microplate can lead to variable results.[1]

    • Solution: Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on a cold or warm surface or in a draft.

  • Microplate Reader Settings: The number of flashes used by the reader for each well can impact variability.

    • Solution: Increase the number of flashes per well in your reader's settings. Averaging more flashes can reduce background noise and level out outliers, especially for samples with low concentrations.

ParameterRecommendationRationale
Pipetting Technique Use calibrated pipettes; reverse pipetting for viscous samples.Ensures accurate and consistent volumes of reagents and samples are dispensed.[1]
Mixing Mix gently by pipetting; avoid plate shakers.Prevents foaming which can interfere with absorbance readings.[1]
Incubation Incubate at a stable, uniform room temperature or 37°C as per protocol.[2]Temperature affects the rate of the chromogenic reaction.[1]
Reader Settings Increase the number of flashes per well.Reduces variability and limits background noise by averaging out outliers.
Issue 2: Low or No Signal (Low Absorbance Readings)

Q: My sample and standard wells are showing very low absorbance values, close to the blank. Why is this happening?

A: Low or no signal can result from several factors related to the reagents, the sample, or the experimental setup.

  • Improper Reagent Preparation or Degradation: The working solution may have been prepared incorrectly, or the reagents may have degraded.

    • Solution: Prepare fresh working solution for each experiment. Ensure all kit components are within their expiry date and have been stored correctly at 2-8°C.[4]

  • Incorrect Wavelength: Reading the absorbance at the wrong wavelength will result in low signal.

    • Solution: Ensure the microplate reader is set to measure absorbance at the wavelength specified in the protocol, typically around 580 nm.[1][2] A secondary wavelength (e.g., 750 nm) can be used to correct for background.[1]

  • Low Analyte Concentration: The copper concentration in your samples may be below the detection limit of the assay.

    • Solution: If possible, concentrate your samples. Always include a standard curve to verify that the assay is performing correctly.

Issue 3: High Background Signal in All Wells

Q: All of my wells, including the blank, have high absorbance readings. What could be the issue?

A: High background can obscure the true signal from your samples. This is often caused by contamination or issues with the reagents or plate.

  • Contaminated Reagents or Water: The water used for the blank and for preparing reagents may be contaminated with copper.

    • Solution: Use high-purity, deionized water. Ensure all glassware used is acid-washed (e.g., with 1M HCl or 1M HNO₃) and rinsed thoroughly with distilled water to remove any trace metals.[1]

  • Sample Turbidity: Particulates in the sample can scatter light and increase absorbance readings.

    • Solution: Centrifuge turbid samples (e.g., at 6,000 rpm for 15 minutes) and use the supernatant for the assay.[1]

  • Improper Microplate Selection: While less common for colorimetric assays, using the wrong type of microplate can contribute to background.

    • Solution: For absorbance assays, use clear, flat-bottom microplates.[6]

ProblemPotential CauseRecommended Action
High Variability Inaccurate PipettingCalibrate pipettes; use consistent technique.[1]
Temperature GradientsEnsure uniform plate temperature during incubation.[1]
Low Signal Degraded ReagentsPrepare fresh working solution; check expiry dates.
Incorrect WavelengthSet reader to ~580 nm.[1][2]
High Background Contaminated Water/GlasswareUse high-purity water and acid-washed glassware.[1]
Sample TurbidityCentrifuge samples to remove particulates.[1]
Interfering SubstancesUse heparin as anticoagulant; avoid EDTA.[1][2] Remove proteins/lipids if necessary.[1]

Experimental Protocols & Visualizations

Standard Assay Workflow

The following diagram outlines the key steps in the this compound assay protocol.

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition reagent_prep Prepare Working Solution (Buffer + Chromogen) sample_prep Prepare Samples & Standards (Centrifuge if turbid) add_samples Pipette 12 µL of Blank, Standard, or Sample to Wells sample_prep->add_samples add_reagent Add 240 µL of Working Solution to each well add_samples->add_reagent mix Mix gently by pipetting add_reagent->mix incubate Incubate for 10 min at Room Temperature mix->incubate read_plate Read Absorbance at 580 nm incubate->read_plate

Caption: General experimental workflow for the this compound assay.

Assay Reaction Pathway

This diagram illustrates the chemical principle of the copper detection method.

G protein_cu Protein-Bound Copper (e.g., Ceruloplasmin-Cu²⁺) free_cu2 Free Cu²⁺ protein_cu->free_cu2 Acidic Buffer free_cu1 Reduced Cu⁺ free_cu2->free_cu1 Ascorbic Acid complex Colored Cu⁺-DiBr-PAESA Complex (Absorbance at 580 nm) free_cu1->complex This compound

Caption: Chemical reaction pathway of the this compound assay.

Troubleshooting Logic Flow

Use this decision tree to diagnose the source of variability in your assay results.

G rect_node rect_node start Inconsistent Assay Results? q_replicates High CV% in Replicates? start->q_replicates q_signal Low Signal in All Wells? start->q_signal No q_replicates->q_signal No sol_pipetting Check Pipette Calibration & Technique. Avoid Foaming. q_replicates->sol_pipetting Yes q_background High Signal in Blank Wells? q_signal->q_background No sol_reagents Prepare Fresh Reagents. Check Expiry Dates. q_signal->sol_reagents Yes sol_contamination Use High-Purity Water. Use Acid-Washed Glassware. q_background->sol_contamination Yes sol_temp Ensure Uniform Plate Temperature During Incubation. sol_pipetting->sol_temp sol_wavelength Verify Reader Wavelength is set to ~580 nm. sol_reagents->sol_wavelength sol_turbidity Centrifuge Samples to Remove Particulates. sol_contamination->sol_turbidity

Caption: A decision tree for troubleshooting common this compound assay issues.

References

Validation & Comparative

A Comparative Guide to Copper Analysis: 3,5-DiBr-PAESA vs. Atomic Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of copper is crucial in a variety of biological and environmental samples. This guide provides a detailed comparison of two prominent analytical methods: the colorimetric 3,5-DiBr-PAESA assay and the well-established technique of Atomic Absorption Spectroscopy (AAS). We will delve into their principles, performance characteristics, and experimental protocols to assist you in selecting the most suitable method for your specific research needs.

At a Glance: Method Comparison

FeatureThis compoundAtomic Absorption Spectroscopy (AAS)
Principle ColorimetricAtomic Absorption
Instrumentation Spectrophotometer or Microplate ReaderAAS Instrument (Flame or Graphite Furnace)
Sample Throughput High (especially with microplates)Moderate to Low (sequential analysis)
Ease of Use Relatively simple, often available as kitsRequires more technical expertise
Cost Generally lower instrumentation costHigher initial instrument investment
Sample Types Serum, plasma, urine, biological fluids, tissue extracts.[1][2][3]Water, wastewater, biological tissues, soil, food.[4]

Performance Characteristics

The choice of an analytical method often hinges on its performance metrics. Below is a summary of the key quantitative data for each technique.

ParameterThis compoundFlame AAS (FAAS)Graphite Furnace AAS (GFAAS)
Limit of Detection (LOD) ~2-11 µg/dL (urine/serum).[5] A highly sensitive version reported 0.1 mg/L (10 µg/dL).[6]~120 µg/L.[4]~0.2-1 µg/L.[1]
Limit of Quantification (LOQ) ~6 µg/dL (urine), ~61 µg/dL (serum).[5]Typically in the range of 0.1-0.5 mg/L.Typically in the range of 1-5 µg/L.
Linearity Range Up to 500 µg/dL.[7][8]Typically 0.1 - 5 mg/L.[4]Typically 0.5 - 35 µg/L.[1]
Precision (CV%) Intra-assay: 1.6-3.3%, Inter-assay: ~2.8%.[6][9]Typically <5%Typically <10%

Experimental Methodologies

This compound Colorimetric Assay

The this compound (4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline) method is a straightforward colorimetric assay. In an acidic environment, copper is released from its binding proteins. Subsequently, ascorbic acid reduces Cu(II) to Cu(I), which then forms a stable, colored chelate complex with this compound. The intensity of the resulting color, measured at approximately 580 nm, is directly proportional to the copper concentration in the sample.[1][8] This method is often available in convenient kit formats for high-throughput analysis.

Experimental Protocol (Microplate Format):

  • Reagent Preparation: Prepare a working solution by mixing the buffer and the this compound chromogen solution as per the manufacturer's instructions.

  • Sample/Standard Addition: Add 12 µL of the blank (deionized water), copper calibrator, or sample to individual wells of a microplate.[1]

  • Reaction Initiation: Dispense 240 µL of the working solution into each well.[1]

  • Incubation: Mix gently and incubate at room temperature for 10 minutes.[1]

  • Measurement: Read the absorbance at 580 nm using a microplate reader. A secondary wavelength (e.g., 750 nm) can be used for background correction.[1]

  • Calculation: Determine the copper concentration in the samples by comparing their absorbance to the standard curve generated from the calibrators.

Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive and specific technique for elemental analysis. It relies on the principle that atoms in a ground state will absorb light at specific wavelengths when excited. The amount of light absorbed is proportional to the concentration of the analyte. For copper analysis, a hollow cathode lamp emitting light at copper's characteristic wavelength (324.8 nm) is used. The sample is atomized either by a flame (FAAS) or a graphite furnace (GFAAS).

Experimental Protocol (Flame AAS):

  • Sample Preparation: Aqueous samples may be analyzed directly. Solid samples, such as tissues or soil, require acid digestion to bring the copper into solution.[4]

  • Instrument Setup:

    • Install a copper hollow cathode lamp.

    • Set the wavelength to 324.8 nm.

    • Optimize the gas (air-acetylene) flow rates for the flame.

  • Calibration: Aspirate a series of copper standards of known concentrations to generate a calibration curve.

  • Sample Analysis: Aspirate the prepared samples into the flame.

  • Data Acquisition: Record the absorbance for each sample.

  • Calculation: The instrument software calculates the copper concentration in the samples based on the calibration curve.

Experimental Protocol (Graphite Furnace AAS):

  • Sample Preparation: Similar to FAAS, with a greater emphasis on minimizing contamination due to the higher sensitivity.

  • Instrument Setup:

    • Install a copper hollow cathode lamp and set the wavelength to 324.8 nm.

    • Program the graphite furnace for a multi-step temperature sequence:

      • Drying: To evaporate the solvent.

      • Pyrolysis (Charring): To remove the sample matrix.

      • Atomization: To vaporize and atomize the copper.

      • Cleaning: To remove any remaining residue.

  • Calibration: Inject a series of copper standards into the graphite tube to create a calibration curve.

  • Sample Analysis: Inject a precise volume of the prepared sample into the graphite tube.

  • Data Acquisition: The instrument measures the peak absorbance during the atomization step.

  • Calculation: The copper concentration is determined from the calibration curve.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the this compound assay and the two AAS techniques.

G cluster_paesa This compound Workflow prep Prepare Working Solution add_sample Add Sample/Standard to Plate prep->add_sample add_reagent Add Working Solution add_sample->add_reagent incubate Incubate at Room Temperature add_reagent->incubate read Read Absorbance at 580 nm incubate->read calc_paesa Calculate Concentration read->calc_paesa

Workflow for the this compound assay.

G cluster_faas Flame AAS Workflow sample_prep_faas Sample Preparation (Digestion if needed) instrument_setup_faas Instrument Setup (Lamp, Wavelength, Gas) sample_prep_faas->instrument_setup_faas calibrate_faas Calibrate with Standards instrument_setup_faas->calibrate_faas aspirate_faas Aspirate Sample into Flame calibrate_faas->aspirate_faas measure_faas Measure Absorbance aspirate_faas->measure_faas calc_faas Calculate Concentration measure_faas->calc_faas

Workflow for Flame Atomic Absorption Spectroscopy.

G cluster_gfaas Graphite Furnace AAS Workflow sample_prep_gfaas Sample Preparation instrument_setup_gfaas Instrument Setup (Lamp, Furnace Program) sample_prep_gfaas->instrument_setup_gfaas calibrate_gfaas Calibrate with Standards instrument_setup_gfaas->calibrate_gfaas inject_gfaas Inject Sample into Graphite Tube calibrate_gfaas->inject_gfaas atomize_gfaas Run Temperature Program inject_gfaas->atomize_gfaas measure_gfaas Measure Peak Absorbance atomize_gfaas->measure_gfaas calc_gfaas Calculate Concentration measure_gfaas->calc_gfaas

Workflow for Graphite Furnace Atomic Absorption Spectroscopy.

Conclusion

Both the this compound assay and Atomic Absorption Spectroscopy are robust methods for the quantification of copper. The this compound method offers a user-friendly, high-throughput, and cost-effective solution, particularly well-suited for clinical and biological samples where very high sensitivity is not the primary requirement.

On the other hand, Atomic Absorption Spectroscopy, especially the Graphite Furnace technique, provides superior sensitivity, making it the method of choice for trace and ultra-trace level copper analysis in a wide range of sample matrices. The selection between these methods should be guided by the specific requirements of the research, including the expected copper concentration, sample type and volume, required throughput, and available budget and technical expertise. A study comparing the this compound method with AAS found a good correlation between the two, suggesting that for many applications, the colorimetric assay can be a reliable alternative to the more complex AAS techniques.[6]

References

A Comparative Guide to the 3,5-DiBr-PAESA Method for Clinical Copper Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of copper in clinical samples is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive validation of the 3,5-DiBr-PAESA (4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline) colorimetric method and compares its performance against established analytical techniques, namely Flame Atomic Absorption Spectrometry (FAAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

The this compound method is a direct colorimetric assay for the quantitative determination of copper in biological samples.[1] The principle of the assay involves the dissociation of copper from the ceruloplasmin-copper complex in a weakly acidic buffer, followed by the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by ascorbic acid. These Cu⁺ ions then form a stable, blue-colored chelate complex with the this compound chromogen. The intensity of this colored complex, measured spectrophotometrically at approximately 580 nm, is directly proportional to the copper concentration in the sample.[1][2] This method is advantageous as it does not require a deproteinization step, simplifying the workflow.[1][2][3]

Performance Comparison

The selection of an analytical method depends on various factors, including accuracy, precision, sensitivity, and practical considerations like cost and sample throughput. The following table summarizes the key performance characteristics of the this compound method in comparison to FAAS and ICP-MS for the analysis of copper in serum and plasma.

Performance ParameterThis compound MethodFlame Atomic Absorption Spectrometry (FAAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle ColorimetryAtomic AbsorptionMass Spectrometry
Accuracy Good correlation with FAAS (r = 0.945-0.970), though may exhibit slightly higher results.[4]Considered a reference method.Considered a highly accurate and sensitive reference method.[5][6]
Precision (CV%) Within-run: 0.7% - 1.2% Between-run/Within-laboratory: 1.4% - 11.9%[3][4]Between-run: 1.1% - 6.0%[4]Excellent precision (CV < 6%).[7]
Linearity Up to 500 µg/dL (78.65 µmol/L).[8]Upper limit of linearity around 50 µmol/L.[4]Wide linear range, typically several orders of magnitude.
Limit of Detection (LOD) 0.12 - 0.44 µmol/L.[3][4]~1.32 µmol/L.[4]Low µg/L to sub-µg/L range.
Limit of Quantification (LOQ) 0.23 µmol/L.[3]Not explicitly stated in compared studies.0.19 µmol/L for exchangeable copper.[9]
Specificity/Interferences EDTA interferes with the assay.[1][10] Minimal interference from iron, zinc, cadmium, cobalt, and lead. Heme-containing copper cannot be measured. High concentrations of proteins or lipids may affect results.[1]Minimal interferences reported for serum analysis.[4]Can be subject to isobaric and polyatomic interferences, but modern instruments have effective correction mechanisms.
Sample Throughput High, suitable for automation.Moderate, sequential analysis.High, suitable for automation and multi-element analysis.[7]
Cost Low instrument and operational cost.Moderate instrument cost.High instrument and operational cost.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are the generalized experimental protocols for the this compound method, FAAS, and ICP-MS for the determination of copper in serum/plasma.

This compound Method (Microplate Assay)

This protocol is based on commercially available kits.

Sample Preparation:

  • Serum or plasma should be free of hemolysis. Insoluble substances should be removed by centrifugation.[1]

  • EDTA-plasma is not suitable for this assay.[1][10]

Assay Procedure:

  • Add 12 µL of blank (purified water), copper calibrator, or sample to each well of a microplate.[1]

  • Add 240 µL of the working reagent (containing buffer and this compound chromogen) to each well.[1]

  • Mix gently and incubate at room temperature for 10 minutes.[1]

  • Read the absorbance at 580 nm.[1][2]

Workflow for the this compound Method

G cluster_prep Sample Preparation cluster_assay Assay Execution Sample Serum/Plasma Sample Centrifuge Centrifuge to remove insolubles Sample->Centrifuge Add_Sample Add 12µL Sample/Calibrator to well Centrifuge->Add_Sample Add_Reagent Add 240µL Working Reagent Add_Sample->Add_Reagent Incubate Incubate 10 min at RT Add_Reagent->Incubate Read_Abs Read Absorbance at 580 nm Incubate->Read_Abs

Caption: Workflow of the this compound colorimetric assay for copper determination.

Flame Atomic Absorption Spectrometry (FAAS)

Sample Preparation:

  • Samples are typically diluted with a suitable diluent (e.g., deionized water or a specific matrix modifier) to fall within the linear range of the instrument.

Instrumental Analysis:

  • Aspirate the blank, standards, and prepared samples into the flame.

  • Measure the absorbance of the copper atomic vapor at 324.7 nm.

  • The concentration is determined by comparing the sample absorbance to a calibration curve generated from the standards.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Sample Preparation:

  • Serum or plasma samples are typically diluted with a diluent containing an internal standard to correct for matrix effects and instrumental drift.

Instrumental Analysis:

  • Introduce the prepared samples into the plasma, where they are desolvated, atomized, and ionized.

  • The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • The abundance of copper isotopes (typically ⁶³Cu and ⁶⁵Cu) is measured to determine the total copper concentration.

Copper Homeostasis and Signaling Pathways

Copper is an essential trace element that plays a critical role as a cofactor for numerous enzymes involved in vital biological processes.[8] Its intracellular concentration is tightly regulated through a complex network of transporters and chaperones to prevent toxicity.[11] Copper ions are involved in various signaling pathways that regulate cell proliferation, differentiation, and other cellular functions.[12][13]

Cellular Copper Homeostasis and Signaling

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cu2_ext Cu²⁺ CTR1 CTR1 Transporter Cu2_ext->CTR1 Reduction Cu1_int Cu⁺ CTR1->Cu1_int Transport Chaperones Copper Chaperones (e.g., Atox1, CCS) Cu1_int->Chaperones Signaling Signaling Pathways (e.g., MAPK) Cu1_int->Signaling Mitochondria Mitochondria (Respiration) Chaperones->Mitochondria Golgi Trans-Golgi Network (ATP7A/B) Chaperones->Golgi SOD1 SOD1 (Antioxidant defense) Chaperones->SOD1

Caption: Overview of cellular copper uptake, trafficking, and involvement in signaling.

Conclusion

The this compound method offers a valid and practical alternative to more complex and expensive techniques like FAAS and ICP-MS for the routine clinical analysis of copper. Its simplicity, high throughput, and good performance characteristics make it particularly suitable for large-scale screening and monitoring. While FAAS and ICP-MS remain the reference methods for their superior accuracy and sensitivity, especially in research settings requiring the detection of very low copper concentrations, the this compound method provides a reliable and cost-effective solution for many clinical and research applications. The choice of method should be guided by the specific requirements of the study, including the desired level of accuracy, the number of samples, and budgetary constraints.

References

A Comparative Guide to the 3,5-DiBr-PAESA Copper Assay: Linearity, Range, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 3,5-DiBr-PAESA (3,5-dibromo-4-(2-pyridylazo)-N-ethyl-N-sulfopropylaniline) colorimetric assay for copper quantification with two other common methods: the Bathocuproine (BCS) assay and the Pyrogallol Red-Molybdate assay. This comparison focuses on key performance characteristics, namely linearity and range, and provides supporting experimental data and detailed protocols to aid researchers in selecting the most suitable assay for their specific needs.

At a Glance: Performance Comparison of Copper Assays

The selection of an appropriate copper assay is critical for accurate quantification in various biological and pharmaceutical samples. The this compound assay is a sensitive colorimetric method for the determination of total copper. The following table summarizes the key performance characteristics of the this compound assay alongside the Bathocuproine and Pyrogallol Red-Molybdate methods.

FeatureThis compound AssayBathocuproine (BCS) AssayPyrogallol Red-Molybdate Assay
Principle Colorimetric; forms a stable colored complex with cuprous ions (Cu+) in an acidic buffer.Colorimetric; specific for cuprous ions (Cu+), forming an orange-colored chelate.Colorimetric; forms a blue-purple complex with proteins in the presence of molybdate, which can be adapted for copper measurement through its interaction with certain chelators.
Linear Range 3 - 400 µg/dL[1] to 500 µg/dL[2]Up to 5 mg/L (500 µg/dL)[3]0.035 - 4.5 mg/L (3.5 - 450 µg/dL)[4]
Detection Limit As low as 20 µg/L[3]0.1 µM (approximately 6.35 µg/L)[5]0.01 mg/L (10 µg/L)[4]
Wavelength ~580 nm[6][7]~484 nm[3]~600 nm[8]
Interferences EDTA[6][7], Bilirubin (at high concentrations)[2], Lipemia[2]EDTA, Cyanide[2]Hemoglobin, Plasmion™[8]

Signaling Pathways and Experimental Workflows

Visualizing the underlying principles and procedural steps of each assay is crucial for understanding their mechanisms and for practical implementation in a laboratory setting.

This compound Copper Assay: Reaction Mechanism cluster_sample Sample Preparation cluster_reaction Colorimetric Reaction cluster_detection Detection Sample Biological Sample (Serum, Plasma, etc.) Dissociation Acidic Buffer (pH 4.7) Dissociation of Cu from Ceruloplasmin Sample->Dissociation Step 1 Reduction Reducing Agent (e.g., Ascorbic Acid) Cu(II) -> Cu(I) Dissociation->Reduction Step 2 Complexation This compound Reagent Forms a Stable Blue Complex with Cu(I) Reduction->Complexation Step 3 Spectrophotometry Measure Absorbance at ~580 nm Complexation->Spectrophotometry Step 4

Figure 1. Reaction mechanism of the this compound copper assay.

Experimental Workflow: Copper Assay Comparison Start Start: Sample Preparation Assay_Selection Select Assay: This compound, BCS, or Pyrogallol Red Start->Assay_Selection Reagent_Prep Prepare Assay-Specific Reagents Assay_Selection->Reagent_Prep Incubation Incubate Sample with Reagents Reagent_Prep->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calculation Calculate Copper Concentration (using a standard curve) Measurement->Calculation End End: Report Results Calculation->End

Figure 2. Generalized experimental workflow for colorimetric copper assays.

Detailed Experimental Protocols

This compound Copper Assay Protocol

This protocol is a synthesis of information from various commercially available kits and research articles.[2][6][7]

Materials:

  • This compound chromogen solution

  • Acidic buffer (e.g., acetate buffer, pH 4.7)

  • Reducing agent (e.g., ascorbic acid)

  • Copper standard solution (e.g., 200 µg/dL)

  • Microplate reader or spectrophotometer

  • Micropipettes and tips

  • Microplates or cuvettes

Procedure:

  • Sample Preparation:

    • For serum or plasma, use samples free of hemolysis.[2] Insoluble substances should be removed by centrifugation.[6][7]

    • For tissue extracts or cell lysates, centrifugation may be required to remove proteins and lipids that can interfere with the assay.[6][7]

    • EDTA-plasma should not be used as EDTA interferes with the assay.[6][7]

  • Reagent Preparation:

    • Prepare a working solution by mixing the acidic buffer, reducing agent, and this compound chromogen according to the manufacturer's instructions.

  • Assay Procedure (Microplate Format):

    • Add 12 µL of blank (deionized water), copper standard, or sample to individual wells of a microplate.[6]

    • Add 240 µL of the working solution to each well.[6]

    • Mix gently and incubate at room temperature for 10 minutes.[6]

  • Measurement:

    • Read the absorbance at approximately 580 nm using a microplate reader.[6][7] A reference wavelength between 700-800 nm can be used to correct for background absorbance.[6]

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Generate a standard curve by plotting the net absorbance of the standards against their known concentrations.

    • Determine the copper concentration of the samples from the standard curve.

Bathocuproine (BCS) Assay Protocol

This protocol is based on established methods for the determination of copper using bathocuproine.[2][9]

Materials:

  • Bathocuproine disulfonic acid, disodium salt (BCS) solution

  • Reducing agent (e.g., sodium bisulfite or hydroxylamine hydrochloride)

  • Buffer solution (to maintain pH between 4 and 5)

  • Copper standard solution

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Sample Preparation:

    • The sample pH should be adjusted to between 3 and 8.[9]

    • This method measures fully ionized, solubilized copper.[2]

  • Assay Procedure:

    • To the sample, add the reducing agent to convert Cu(II) to Cu(I).

    • Add the buffer solution to adjust the pH to the optimal range.

    • Add the BCS solution to the sample. An orange-colored complex will form in the presence of Cu(I).

    • Allow the color to develop for a specified time (e.g., 2 minutes).[9]

  • Measurement:

    • Measure the absorbance of the solution at approximately 484 nm.[3]

  • Calculation:

    • Calculate the copper concentration by comparing the sample's absorbance to a standard curve prepared with known copper concentrations.

Pyrogallol Red-Molybdate Assay Protocol

This method is primarily for total protein determination but has been adapted for copper analysis. The following is a generalized protocol for protein measurement, which would require modification for specific copper quantification.[3][8]

Materials:

  • Pyrogallol red-molybdate reagent

  • Acidic buffer

  • Copper standard solution (for adapted method)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Reagent Preparation:

    • The pyrogallol red-molybdate reagent is typically provided as a ready-to-use solution.

  • Assay Procedure (for protein):

    • Mix a small volume of the sample with the pyrogallol red-molybdate reagent in an acidic buffer.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C.[1]

  • Measurement:

    • Measure the absorbance of the resulting blue-purple complex at approximately 600 nm.[8]

  • Calculation:

    • Determine the concentration based on a standard curve. For copper determination, the assay would need to be specifically adapted and validated.

Concluding Remarks

The this compound assay offers a sensitive and reliable method for the quantification of total copper in a variety of biological samples. Its performance, particularly in terms of linearity and range, is comparable to other established colorimetric methods such as the Bathocuproine and Pyrogallol Red-Molybdate assays. The choice of assay will ultimately depend on the specific requirements of the experiment, including the sample type, the expected copper concentration, and the presence of potential interfering substances. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their copper analysis needs.

References

A Comparative Guide to the 3,5-DiBr-PAESA Method for Copper Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 3,5-DiBr-PAESA (4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline) method for copper determination with other common analytical techniques. The precision and accuracy of the this compound method are evaluated against established methods such as Flame Atomic Absorption Spectrometry (FAAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and other colorimetric assays, supported by experimental data from peer-reviewed studies and manufacturer specifications.

Overview of Analytical Methods for Copper Determination

The accurate quantification of copper is crucial in various fields, including clinical diagnostics, environmental monitoring, and pharmaceutical analysis. Several methods are available for this purpose, each with its own set of advantages and limitations. This guide focuses on the this compound colorimetric assay and compares it with:

  • Flame Atomic Absorption Spectrometry (FAAS): A widely used technique for elemental analysis that measures the absorption of light by free atoms in a flame.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method that uses an inductively coupled plasma to ionize the sample, followed by mass spectrometric detection.

  • Other Colorimetric Methods: Including assays based on reagents like bathocuproine and diethyldithiocarbamate (DDTC).

Precision and Accuracy: A Comparative Analysis

The performance of an analytical method is primarily judged by its precision (the closeness of repeated measurements) and accuracy (the closeness of a measured value to a standard or known value). The following tables summarize the performance characteristics of the this compound method and its alternatives.

Method Analyte Matrix Linear Range Limit of Detection (LOD) Intra-Assay Precision (CV%) Inter-Assay Precision (CV%) Recovery (%) Citation
This compound CopperSerumUp to 5 mg/L0.1 mg/L1.6% (at 1.03 mg/L), 3.3% (at 0.72 mg/L)2.8% (at 1.22 mg/L)Not Reported[1]
This compound Kit CopperSerum, Plasma, etc.3 - 400 µg/dLNot Specified< 5%Not Specified±10% of known concentration[2]
FAAS CopperSerumUp to 50 µmol/L1.32 µmol/LNot Specified1.1 - 6.0%93 - 101%[3]
FAAS (Microsampling) CopperWhole Blood, Plasma, SerumNot Specified10.3 µg/L1.84% (Whole Blood), 0.87-2.14% (Plasma), 1.15-6.64% (Serum)2.2%Not Reported[4]
ICP-MS Exchangeable CopperSerumNot SpecifiedNot Specified< 6%< 6%Not Reported
Bathocuproine CopperPotable WaterUp to 5 mg/L20 µg/L4.1% (RSD)Not Reported99.7% (relative error 0.3%)[5]
Diethyldithiocarbamate CopperAqueous Solution1.5 x 10⁻⁵ to 7.0 x 10⁻⁵ mol/dm³3 x 10⁻⁶ mol/dm³Not ReportedNot ReportedNot Reported[6]

CV: Coefficient of Variation; RSD: Relative Standard Deviation

Experimental Principles and Workflows

This compound Method

The this compound method is a direct colorimetric assay. In an acidic environment, copper is released from its protein-bound state (e.g., from ceruloplasmin in serum). Ascorbic acid is often used to reduce Cu(II) to Cu(I) ions. These cuprous ions then form a stable, colored complex with the this compound reagent. The intensity of the color, which is directly proportional to the copper concentration, is measured spectrophotometrically at approximately 580 nm.[7][8]

G cluster_sample_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_detection Detection Sample Serum/Plasma Sample Acidification Acidic Buffer Addition (Release of Cu ions) Sample->Acidification Reduction Reducing Agent Addition (e.g., Ascorbic Acid) Acidification->Reduction Add_Reagent Addition of This compound Reagent Reduction->Add_Reagent Incubation Incubation (e.g., 5 min at 37°C) Add_Reagent->Incubation Complex_Formation Formation of Cu-3,5-DiBr-PAESA Complex (Colored) Incubation->Complex_Formation Spectrophotometry Measure Absorbance at ~580 nm Complex_Formation->Spectrophotometry Quantification Quantify Copper Concentration Spectrophotometry->Quantification

Caption: Workflow of the this compound method for copper determination.

Flame Atomic Absorption Spectrometry (FAAS)

In FAAS, a liquid sample is nebulized into a fine aerosol and introduced into a flame. The high temperature of the flame desolvates and atomizes the sample. A light beam from a hollow cathode lamp, specific to copper, is passed through the flame. Copper atoms in the ground state absorb this light, and the amount of light absorbed is proportional to the concentration of copper in the sample.[9]

G cluster_sample_intro Sample Introduction cluster_atomization Atomization cluster_detection Detection Sample Liquid Sample Nebulizer Nebulizer Sample->Nebulizer Aerosol Aerosol Formation Nebulizer->Aerosol Flame Flame (Air-Acetylene) Aerosol->Flame Atomization Desolvation & Atomization Flame->Atomization Detector Detector Atomization->Detector HCL Hollow Cathode Lamp (Cu-specific wavelength) HCL->Atomization Signal Signal Processing & Quantification Detector->Signal

Caption: General workflow for copper analysis using Flame Atomic Absorption Spectrometry.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for trace elemental analysis. A liquid sample is introduced into an argon plasma, which reaches temperatures of up to 10,000 K. At this temperature, the sample is dried, atomized, and ionized. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then counts the ions of a specific mass-to-charge ratio, allowing for the quantification of the element of interest.

G cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_detection Detection Sample Liquid Sample Nebulizer Nebulizer Sample->Nebulizer Aerosol Aerosol Nebulizer->Aerosol ICP_Torch ICP Torch (Argon Plasma) Aerosol->ICP_Torch Ionization Atomization & Ionization ICP_Torch->Ionization Mass_Spec Mass Spectrometer (Separation by m/z) Ionization->Mass_Spec Detector Detector Mass_Spec->Detector Quantification Data Acquisition & Quantification Detector->Quantification

Caption: Simplified workflow of copper determination by ICP-MS.

Detailed Experimental Protocols

This compound Assay (Based on a Commercial Kit)

Materials:

  • Microplate reader capable of measuring absorbance at 580 nm

  • 96-well microplate

  • Micropipettes and tips

  • This compound reagent kit (containing buffer, chromogen, and copper standard)

  • Distilled water

Procedure:

  • Reagent Preparation: Prepare a working solution by mixing the buffer and chromogen according to the kit's instructions. Allow all reagents to reach room temperature before use.

  • Sample Preparation:

    • Serum/Plasma: Centrifuge to remove any particulates. Note that EDTA-plasma may interfere with the assay.[10]

    • Tissue Homogenates/Cell Lysates: Centrifuge to remove debris. If high concentrations of proteins or lipids are present, ultrafiltration or centrifugation is recommended.[10]

  • Assay:

    • Add 12 µL of blank (distilled water), copper standard, or sample to individual wells of the microplate.

    • Add 240 µL of the working solution to each well.

    • Mix gently and incubate at room temperature for 10 minutes.[10]

  • Measurement:

    • Read the absorbance at 580 nm. A reference wavelength between 700-800 nm can be used for background correction.[10]

  • Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Construct a standard curve and determine the copper concentration in the samples.

Flame Atomic Absorption Spectrometry (FAAS) for Serum Copper

Materials:

  • Atomic Absorption Spectrophotometer equipped with a copper hollow cathode lamp and an air-acetylene burner.

  • Micropipettes and tips.

  • Acids for sample digestion (e.g., nitric acid).

  • Copper standard solutions.

Procedure:

  • Instrument Setup:

    • Install the copper hollow cathode lamp and set the wavelength to 324.8 nm.

    • Optimize the instrument parameters, including slit width, lamp current, and fuel/oxidant flow rates.

  • Sample Preparation:

    • Serum samples are typically diluted with deionized water or a dilute acid solution to reduce matrix effects. A common dilution is 1:10.

  • Calibration:

    • Prepare a series of copper standards in a matrix that matches the diluted samples.

    • Aspirate the blank and standards to generate a calibration curve.

  • Measurement:

    • Aspirate the diluted samples into the flame.

    • Record the absorbance readings.

  • Calculation: Determine the copper concentration in the samples from the calibration curve, taking into account the dilution factor.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Biological Samples

Materials:

  • Inductively Coupled Plasma-Mass Spectrometer.

  • Autosampler.

  • High-purity acids (e.g., nitric acid, hydrochloric acid) for digestion and dilution.

  • Multi-element standard solutions, including copper.

  • Internal standards.

Procedure:

  • Instrument Setup and Tuning:

    • Perform daily performance checks and tuning of the instrument using a tuning solution to ensure sensitivity and stability.

  • Sample Preparation:

    • Samples are typically digested using a mixture of concentrated acids (e.g., nitric and hydrochloric acid) in a heated block or microwave digestion system to break down the organic matrix.[11]

    • The digested samples are then diluted with deionized water to a final acid concentration of approximately 2%.[12]

  • Calibration:

    • Prepare a series of multi-element calibration standards in the same acid matrix as the diluted samples.

    • An internal standard is added to all blanks, standards, and samples to correct for instrumental drift and matrix effects.

  • Measurement:

    • The prepared samples and standards are introduced into the ICP-MS via an autosampler.

    • The instrument measures the ion counts for the copper isotopes (typically ⁶³Cu and ⁶⁵Cu).

  • Calculation: The software uses the calibration curve and internal standard response to calculate the copper concentration in the original sample, accounting for all dilutions.

Comparison of Methods

Feature This compound FAAS ICP-MS Other Colorimetric Methods (Bathocuproine, DDTC)
Principle ColorimetryAtomic AbsorptionMass SpectrometryColorimetry
Sensitivity ModerateGoodExcellentModerate to Good
Precision Good (CV < 5%)Good (CV < 5%)Excellent (CV < 6%)Variable
Accuracy Good correlation with AASGoodExcellent (Reference Method)Generally lower than AAS/ICP-MS
Throughput High (suitable for automation)ModerateHigh (with autosampler)High
Cost Low (instrumentation and reagents)ModerateHighLow
Ease of Use SimpleRequires skilled operatorRequires highly skilled operatorSimple
Interferences EDTA, high protein/lipid levels.[10] Some studies show bias compared to AAS.[3]Chemical and spectral interferences (less common for copper)Isobaric and polyatomic interferences (can be managed with collision/reaction cells)Other metal ions, complexing agents.
Sample Preparation Minimal (often direct)Dilution or digestionDigestion requiredVariable, may require extraction

Conclusion

The This compound method offers a simple, rapid, and cost-effective solution for the determination of copper in biological samples. Its high throughput makes it particularly suitable for screening large numbers of samples. While it demonstrates good precision, its accuracy can be influenced by matrix effects and may show some bias when compared to reference methods.[3]

Flame Atomic Absorption Spectrometry (FAAS) provides a good balance of sensitivity, precision, and cost. It is a robust and reliable technique that is less susceptible to some of the interferences that can affect colorimetric assays.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) stands out for its exceptional sensitivity and is considered a reference method for elemental analysis. It is the method of choice for applications requiring the highest accuracy and the ability to perform multi-element analysis, though it comes with higher costs and complexity.

Other colorimetric methods , such as those using bathocuproine or diethyldithiocarbamate, also provide simple and low-cost alternatives, but their performance in terms of precision, accuracy, and susceptibility to interferences should be carefully validated for the specific application.

The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity and accuracy, sample matrix, sample throughput, and available budget and expertise. For routine analysis where high precision and ease of use are paramount, the this compound method is a viable option. However, for research and applications demanding the highest accuracy and sensitivity, FAAS or ICP-MS are the recommended techniques.

References

A Guide to Inter-Laboratory Comparison of Copper Assays: Featuring the 3,5-DiBr-PAESA Method

Author: BenchChem Technical Support Team. Date: December 2025

The 3,5-DiBr-PAESA Assay: An Overview

The this compound assay is a straightforward colorimetric method for the quantitative determination of copper in a variety of biological samples.[1] The principle of the assay involves the dissociation of copper from proteins like ceruloplasmin in a weakly acidic buffer. Subsequently, the released copper ions are reduced and form a stable, colored chelate complex with the this compound chromogen. The intensity of this color, measured spectrophotometrically, is directly proportional to the total copper concentration in the sample.[2]

Key Assay Characteristics
FeatureDescription
Assay Principle Colorimetric, based on the formation of a copper-3,5-DiBr-PAESA complex.[2]
Sample Types Serum, plasma, urine, saliva, cell lysates, tissue extracts, plant extracts, hair extracts, food extracts, and water.[1]
Measurement Absorbance is typically read at 580 nm.[1]
Assay Time Approximately 10 minutes.[1]
Measuring Range 3 - 400 µg/dL.[1]
Interferences EDTA will interfere with the assay.[1]

Experimental Protocol: this compound Assay

This protocol is a synthesis of information from commercially available kits. For any specific application, it is crucial to follow the manufacturer's instructions provided with the assay kit.

Reagent Preparation
  • Working Solution: Prepare a working solution by mixing the provided buffer and chromogen (this compound) according to the kit's instructions. This solution should typically be prepared fresh and stored at 4°C for a limited time.

  • Copper Calibrator: A standard copper solution is usually provided and is ready to use.

  • Bring all reagents to room temperature before commencing the assay.

Sample Preparation
  • Serum or Plasma: Remove any insoluble substances by centrifugation. It is important to note that EDTA-plasma cannot be used as EDTA interferes with this assay.

  • Tissue Extracts, Cell Lysates, and other Biological Fluids: If the sample is turbid, clarify it by centrifugation. The pH of the sample should be adjusted to a range of 2.0 to 8.0.

  • Tissue Samples: Homogenize the tissue in a suitable buffer. To precipitate proteins, a 5% Trichloroacetic acid (TCA) solution can be added. After incubation and centrifugation, the supernatant is collected for the assay.

Assay Procedure (Microplate Format)
  • Add a small volume (e.g., 12 µL) of blank (purified water), copper calibrator, or sample to individual wells of a microplate.

  • Add a larger volume (e.g., 240 µL) of the prepared working solution to each well.

  • Mix gently and incubate at room temperature for approximately 10 minutes.

  • Read the optical density (absorbance) at 580 nm using a microplate reader. A reference wavelength (e.g., 750 nm) may also be used.

Alternatives to the this compound Assay for Copper Quantification

For a comprehensive inter-laboratory comparison, it is valuable to include alternative methods for copper measurement. The following table outlines some common techniques.

Assay MethodPrincipleAdvantagesDisadvantages
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free copper atoms in a gaseous state.[3][4]High sensitivity and specificity.[5]Requires specialized equipment and sample digestion.[4]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Uses an inductively coupled plasma to ionize the sample, and a mass spectrometer to separate and quantify the ions.[6]Extremely high sensitivity, capable of multi-element analysis.[6][7]High instrument cost and complexity.[8]
Bathocuproine Assay A colorimetric method where bathocuproine forms a colored complex with cuprous ions (Cu+).[9][10]Good sensitivity and can be specific for Cu(I).[9]Can have interferences from other metal ions.[11]
Bicinchoninic Acid (BCA) Assay Primarily a protein quantification assay, but can be adapted for copper measurement as it relies on the reduction of Cu2+ to Cu1+ by protein, followed by chelation with BCA.[2][12]The reagent is common in many labs.[2]Indirect measurement of copper, primarily designed for protein.[12]

Visualizing the Workflow and Assay Principle

To aid in the design and understanding of an inter-laboratory comparison study and the assay itself, the following diagrams are provided.

Inter_Laboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Protocol Standardization cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Study Objectives P2 Select Assays for Comparison (e.g., this compound, AAS) P1->P2 P3 Standardize Protocol and SOPs P2->P3 P4 Prepare and Validate Reference Materials P3->P4 L1 Distribute Reference Materials to Participating Labs P4->L1 L2 Labs Perform Assays According to SOPs L1->L2 L3 Data Collection and Reporting L2->L3 A1 Centralized Data Compilation L3->A1 A2 Statistical Analysis (e.g., z-scores, bias, precision) A1->A2 A3 Identify Discrepancies and Sources of Variability A2->A3 A4 Final Report Generation and Recommendations A3->A4

Caption: Proposed workflow for an inter-laboratory comparison of copper assays.

DiBr_PAESA_Assay_Principle cluster_assay This compound Assay Principle Sample Biological Sample (Copper bound to Ceruloplasmin) AcidicBuffer Weak Acidic Buffer Sample->AcidicBuffer Dissociation FreeCopper Dissociated and Reduced Copper Ions (Cu+) AcidicBuffer->FreeCopper Reduction Ascorbic Acid (Reducing Agent) FreeCopper->Reduction Chromogen This compound (Chromogen) FreeCopper->Chromogen Chelation Complex Colored Chelate Complex Chromogen->Complex Detection Spectrophotometric Detection (at 580 nm) Complex->Detection Measurement

Caption: Chemical principle of the this compound copper assay.

References

A Comparative Guide to Cuprous Ion Detection: The Specificity of 3,5-DiBr-PAESA and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of trace metal analysis, the precise and selective detection of cuprous ions (Cu⁺) is paramount. This guide provides a comprehensive comparison of 3,5-DiBr-PAESA, a widely used colorimetric reagent, with alternative fluorescent probes, offering insights into their performance based on available experimental data.

The accurate measurement of cuprous ions is critical in understanding a myriad of biological processes, from cellular respiration and enzymatic activity to the pathology of neurodegenerative diseases. Consequently, the choice of a detection method with high specificity and sensitivity is a crucial determinant of experimental success. This guide will delve into the specifics of this compound and compare it with other leading fluorescent probes for Cu⁺ detection.

This compound: A Workhorse in Colorimetric Copper Analysis

This compound (4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline) is a chromogenic reagent that has established its utility in the quantitative determination of copper ions in a variety of biological samples, including serum, plasma, urine, and tissue extracts.[1][2] The methodology is straightforward and relies on a colorimetric change that can be measured using a standard spectrophotometer.

The underlying principle of the this compound assay involves the initial dissociation of copper ions from proteins in the sample under acidic conditions. Subsequently, any cupric ions (Cu²⁺) present are reduced to cuprous ions (Cu⁺) by a reducing agent, typically ascorbic acid. These cuprous ions then form a stable, colored complex with this compound, which exhibits a maximum absorbance at approximately 580 nm.[1][3] The intensity of the color produced is directly proportional to the total copper concentration in the sample.

Performance Characteristics of this compound

While detailed quantitative data on the interference of a wide range of metal ions is not extensively published, available information from manufacturers and some studies asserts a high specificity for copper ions. One study on a similar pyridylazo compound, 5-Br-PSAA, indicated that most metal ions, with the exception of cobalt and palladium, do not significantly interfere with the copper determination at physiological concentrations. It is important to note that EDTA can interfere with the assay.[1]

Table 1: Performance Summary of this compound

ParameterValueReference
Detection MethodColorimetric[1][3]
Wavelength (λmax)~580 nm[1][3]
Target AnalytesCu⁺ and Cu²⁺ (after reduction)[1][2]
Common SamplesSerum, Plasma, Urine, Tissue Extracts[1][2]
Known InterferencesEDTA, Cobalt, Palladium (potentially)[1]
Experimental Protocol for this compound Assay

The following is a generalized protocol based on commercially available kits. Specific reagent volumes and incubation times may vary.

  • Sample Preparation: Centrifuge biological samples to remove any particulate matter.

  • Reagent Preparation: Prepare a working solution by mixing the this compound reagent with a buffer solution containing a reducing agent (e.g., ascorbic acid).

  • Assay Reaction: Add the prepared working solution to the sample.

  • Incubation: Incubate the mixture at room temperature for a specified time (typically 5-10 minutes) to allow for color development.

  • Measurement: Measure the absorbance of the solution at 580 nm using a spectrophotometer.

  • Quantification: Determine the copper concentration by comparing the absorbance of the sample to a standard curve generated with known copper concentrations.

G Experimental Workflow for this compound Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Biological Sample Mix Mix Sample and Reagent Sample->Mix Reagent This compound Reagent Mix Reagent->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Absorbance at 580 nm Incubate->Measure Quantify Quantify Copper Concentration Measure->Quantify

A simplified workflow for copper detection using the this compound assay.

Alternative Fluorescent Probes for Cuprous Ion Detection

In recent years, a variety of fluorescent probes have been developed for the detection of cuprous ions, offering advantages in terms of sensitivity and the potential for in-situ imaging in living cells. These probes often operate on "turn-on" or ratiometric fluorescence mechanisms, providing a high signal-to-noise ratio.

Table 2: Comparison of Alternative Fluorescent Probes for Cuprous Ions

ProbeFluorophoreExcitation (nm)Emission (nm)Detection LimitKey Features
CS1 BODIPY~540~561Not specifiedHigh selectivity for Cu⁺ over Cu²⁺ and other metals; suitable for live-cell imaging.
Rhodamine-based RhodamineVariesVariesMicromolar range"Turn-on" fluorescence response; good photostability.
Fluorescein-based Fluorescein~490~515Micromolar rangeHigh quantum yield; sensitive to pH changes.
Copper Nanoclusters -VariesVariesNanomolar rangeHigh sensitivity; susceptible to environmental conditions.
Signaling and Detection Mechanisms

The detection mechanisms of these fluorescent probes are diverse and are tailored to interact specifically with cuprous ions.

G General Detection Mechanism of a 'Turn-On' Fluorescent Probe Probe_Off Non-fluorescent Probe Probe_On Fluorescent Probe-Cu⁺ Complex Probe_Off->Probe_On + Cu⁺ Cu_ion Cuprous Ion (Cu⁺) Cu_ion->Probe_On Fluorescence Fluorescence Emission Probe_On->Fluorescence Excitation

A generalized 'turn-on' mechanism for fluorescent cuprous ion probes.

Head-to-Head Comparison: this compound vs. Fluorescent Probes

FeatureThis compoundFluorescent Probes
Principle ColorimetricFluorescence ("turn-on", ratiometric)
Instrumentation SpectrophotometerFluorometer, Fluorescence Microscope
Sensitivity Typically in the µg/dL rangeCan reach nanomolar levels
Live-cell Imaging Not suitableWell-suited for many probes
Specificity High for copper, but detailed quantitative interference data is limited.Varies by probe, but many are highly selective for Cu⁺.
Ease of Use Simple, rapid assay format.Can be more complex, especially for imaging applications.
Cost Generally cost-effective.Can be more expensive, especially for specialized probes and imaging equipment.

Conclusion

This compound remains a robust and reliable method for the quantitative determination of total copper in biological samples, valued for its simplicity and accessibility. Its high specificity for copper makes it a suitable choice for many routine applications where bulk copper concentration is the primary interest.

However, for researchers requiring higher sensitivity, the ability to specifically detect the cuprous ion in the presence of other oxidation states, or the capability for in-situ imaging within living cells, fluorescent probes offer significant advantages. The choice between this compound and a fluorescent probe will ultimately depend on the specific experimental requirements, including the desired sensitivity, sample type, and the need for spatial resolution. As the field of metal ion sensing continues to evolve, a thorough understanding of the strengths and limitations of each available tool is essential for generating accurate and meaningful data.

References

A Comparative Guide: 3,5-DiBr-PAESA Colorimetric Assay vs. ICP-MS for Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of elemental traces is paramount. This guide provides a comprehensive comparison of two prominent analytical techniques: the 3,5-DiBr-PAESA (4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline) colorimetric assay and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). While both methods are employed for elemental analysis, they differ significantly in their principles, performance, and applicability. This document aims to furnish an objective comparison, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.

Principle of Methods

This compound is a chromogenic method primarily used for the quantitative determination of copper in biological samples.[1][2] The assay is based on the principle that under acidic conditions, copper ions are released from their protein complexes.[1][3] These ions then react with the this compound reagent to form a stable, colored chelate complex.[1][3] The intensity of the resulting color, measured spectrophotometrically at a wavelength of approximately 580 nm, is directly proportional to the copper concentration in the sample.[1][3]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful and highly sensitive analytical technique for determining the elemental composition of a wide variety of sample types.[4] The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements.[4] These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio.[4] The detector counts the ions for each mass, providing a quantitative measure of each element present in the original sample.[4]

Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key performance parameters of the this compound assay and ICP-MS for copper determination. The data for the colorimetric assay is based on studies comparing it with Flame Atomic Absorption Spectrometry (FAAS), a technique with performance characteristics that are often a step below ICP-MS in terms of sensitivity.

Performance ParameterThis compound (Colorimetric)ICP-MS
Detection Limit ~0.44 µmol/L[5]Sub-ppb (parts-per-billion) levels
Linear Range Up to 150 µmol/L[5]Wide dynamic range, often several orders of magnitude
Precision (CV%) 2.3 - 11.9%[5]Typically < 5%
Accuracy (Recovery) 92 - 127%[5]95 - 105% (with appropriate standards)
Correlation with Atomic Absorption r = 0.945 - 0.970 (vs. FAAS)[5]High correlation (R² > 0.99) with other atomic spectroscopy techniques[6][7]
Sample Throughput High (suitable for microplate format)Moderate to High (autosampler dependent)
Cost per Sample LowHigh
Instrumentation Cost Low (requires a spectrophotometer)High

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are the generalized methodologies for both the this compound assay and ICP-MS.

This compound Assay Protocol (for Copper in Serum)

This protocol is a generalized procedure based on commercially available kits.

1. Reagent Preparation:

  • Working Solution: Prepare a working solution by mixing the provided buffer and chromogen (this compound) in the specified ratio.[1]

  • Calibrators: Use pre-prepared copper calibrators of known concentrations.[1]

2. Sample Preparation:

  • Collect serum or plasma samples. Avoid using EDTA as an anticoagulant as it can interfere with the assay.[1]

  • Centrifuge samples to remove any insoluble substances.[1]

3. Assay Procedure (Microplate Format):

  • Pipette 12 µL of blank (deionized water), copper calibrators, and samples into individual wells of a microplate.[1]

  • Add 240 µL of the working solution to each well.[1]

  • Mix gently and incubate at room temperature for 10 minutes.[1]

  • Read the absorbance at 580 nm using a microplate reader.[1]

4. Calculation:

  • Subtract the absorbance of the blank from the absorbance of the calibrators and samples.

  • Construct a calibration curve by plotting the absorbance of the calibrators against their concentrations.

  • Determine the copper concentration of the samples from the calibration curve.

ICP-MS Protocol (for Elemental Analysis of Biological Fluids)

This is a general protocol and may require optimization based on the specific instrument and sample matrix.

1. Reagent Preparation:

  • Acids: Use high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) for sample digestion and dilution.

  • Internal Standards: Prepare a multi-element internal standard solution containing elements not expected in the samples (e.g., Sc, Y, In, Bi).

  • Calibration Standards: Prepare a series of multi-element calibration standards by diluting a certified stock solution in a matrix-matching diluent (e.g., 2% HNO₃).

2. Sample Preparation:

  • Digestion: Accurately weigh or pipette the sample into a digestion vessel. Add a specific volume of concentrated nitric acid (and potentially other acids like hydrochloric acid or hydrogen peroxide).

  • Microwave-assisted digestion is commonly used to break down the organic matrix and bring the elements into solution.

  • Dilution: After digestion, dilute the sample to a final volume with deionized water to reduce the acid concentration and the total dissolved solids.[8]

  • Add the internal standard to the final diluted sample.

3. Instrumental Analysis:

  • Set up the ICP-MS instrument with the appropriate plasma conditions, gas flows, and lens settings.

  • Calibrate the instrument using the prepared calibration standards.

  • Analyze the samples, including quality control standards and blanks, using an autosampler for automated analysis.

4. Data Analysis:

  • The instrument software calculates the concentration of each element in the samples based on the calibration curve and corrects for instrumental drift using the internal standards.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the this compound assay and ICP-MS analysis.

G This compound Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Working Solution, Calibrators) pipette Pipetting (Blank, Calibrators, Samples) reagent_prep->pipette sample_prep Sample Preparation (Serum/Plasma Collection, Centrifugation) sample_prep->pipette add_reagent Add Working Solution pipette->add_reagent incubate Incubation (Room Temperature, 10 min) add_reagent->incubate read_abs Read Absorbance (580 nm) incubate->read_abs calculate Calculation read_abs->calculate results Results (Copper Concentration) calculate->results

Caption: Workflow for the this compound colorimetric assay.

G ICP-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing digestion Sample Digestion (Acid, Microwave) dilution Dilution & Internal Standard Addition digestion->dilution sample_analysis Sample Analysis (Autosampler) dilution->sample_analysis calibration Instrument Calibration calibration->sample_analysis data_processing Data Analysis (Software) sample_analysis->data_processing results Results (Elemental Concentrations) data_processing->results

Caption: Workflow for elemental analysis using ICP-MS.

Conclusion

The this compound colorimetric assay and ICP-MS are two distinct methods for elemental analysis, each with its own set of advantages and limitations. The this compound method offers a simple, rapid, and cost-effective solution for the specific determination of copper, particularly in high-throughput screening applications where a dedicated spectrophotometer is available. Its performance, while acceptable for many applications, shows lower precision and a narrower linear range compared to more advanced techniques.

In contrast, ICP-MS stands as the gold standard for multi-elemental analysis, providing exceptional sensitivity, a wide dynamic range, and high precision. While the initial investment and operational costs are significantly higher, its ability to deliver accurate and reliable data for a broad suite of elements makes it indispensable for comprehensive elemental profiling and trace element analysis in research and drug development.

Ultimately, the choice between these two methods will depend on the specific requirements of the study, including the target element(s), required sensitivity, sample throughput, and budgetary constraints. For focused, high-throughput copper analysis where cost is a major consideration, the this compound assay is a viable option. For comprehensive, high-sensitivity multi-elemental analysis where accuracy and reliability are paramount, ICP-MS is the superior choice.

References

Navigating the Copper Assay Landscape: A Comparative Guide to Commercial 3,5-DiBr-PAESA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate roles of copper in biological systems, the accurate quantification of this essential trace element is paramount. The 3,5-DiBr-PAESA (2-(3,5-Dibromo-2-pyridylazo)-5-[N-ethyl-N-(3-sulfopropyl)amino]phenol) colorimetric assay has emerged as a popular method for this purpose. This guide offers a comparative overview of the performance characteristics of several commercially available this compound kits, providing a valuable resource for selecting the most suitable assay for your research needs.

This comparison synthesizes publicly available data from various manufacturers, focusing on key performance indicators such as assay range, sensitivity, and precision. While a direct head-to-head experimental comparison is beyond the scope of this guide, the collated data provides a solid foundation for an informed decision.

Performance Characteristics at a Glance

ManufacturerKit Catalog No.Assay RangeSensitivity (Limit of Detection)Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)
JaICA/Funakoshi/MetallogenicsMetallo Assay Copper Kit LS (CU03ME)3 - 400 µg/dLData Not Available< 5%Data Not Available
Assay Genie/ElabscienceMAES0175 / E-BC-K300-M1.84 - 60 µmol/L1.84 µmol/L3.0 - 3.5%2.8 - 3.3%
DIALAB GmbH507140Data Not AvailableData Not AvailableData Not AvailableData Not Available
AffiGENAFG-JCS-24Data Not AvailableData Not AvailableData Not AvailableData Not Available
Kamiya Biomedical CompanyKT-7583 - 400 µg/dLData Not AvailableData Not AvailableData Not Available

Understanding the Assay: The Role of Copper in Cellular Signaling

The this compound assay leverages the ability of this chromogen to form a stable, colored complex with copper ions. The intensity of the color, measured spectrophotometrically, is directly proportional to the copper concentration in the sample. This assay is crucial for studying the roles of copper in a myriad of physiological and pathological processes.

Copper is an essential cofactor for numerous enzymes involved in critical cellular functions, including cellular respiration, antioxidant defense, neurotransmitter synthesis, and iron metabolism. The homeostasis of copper is tightly regulated, and its dysregulation is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

The following diagram illustrates a simplified overview of cellular copper homeostasis and its involvement in signaling pathways.

CopperSignalingPathway Cellular Copper Homeostasis and Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_golgi Trans-Golgi Network cluster_mitochondrion Mitochondrion Albumin-Cu Albumin-Cu(II) CTR1 CTR1 Albumin-Cu->CTR1 Ceruloplasmin-Cu Ceruloplasmin-Cu(II) Ceruloplasmin-Cu->CTR1 Uptake Cu_ion Cu(I) CTR1->Cu_ion Import Atox1 Atox1 Cu_ion->Atox1 Binding CCS CCS Cu_ion->CCS COX17 COX17 Cu_ion->COX17 Transport ATP7A_B ATP7A/B Atox1->ATP7A_B Cu delivery SOD1 SOD1 CCS->SOD1 Cu delivery ATP7A_B->CTR1 Trafficking to export excess Cu Cuproenzymes Secretory Cuproenzymes ATP7A_B->Cuproenzymes Cu loading SCO1_2 SCO1/2 COX17->SCO1_2 Cytochrome_c_oxidase Cytochrome c oxidase SCO1_2->Cytochrome_c_oxidase Cu insertion

Caption: Simplified diagram of cellular copper uptake, trafficking, and utilization in key signaling and metabolic pathways.

A Look at the Experimental Workflow

The general workflow for quantifying copper using a this compound kit is straightforward and adaptable to a high-throughput format. The following diagram outlines the typical experimental procedure.

ExperimentalWorkflow General Experimental Workflow for this compound Copper Assay cluster_prep 1. Preparation cluster_assay 2. Assay Procedure cluster_detection 3. Detection and Analysis SamplePrep Sample Preparation (e.g., serum, cell lysate) AddReagent Add this compound Reagent to samples and standards SamplePrep->AddReagent StandardPrep Standard Curve Preparation StandardPrep->AddReagent Incubate Incubate at specified temperature and time AddReagent->Incubate MeasureAbsorbance Measure Absorbance (typically at ~580 nm) Incubate->MeasureAbsorbance Calculate Calculate Copper Concentration based on standard curve MeasureAbsorbance->Calculate

Caption: A generalized workflow for the colorimetric determination of copper concentration using a this compound based assay kit.

Detailed Methodologies

While specific protocols may vary slightly between manufacturers, the fundamental experimental steps are generally conserved. Below are representative methodologies based on publicly available information.

Sample Preparation
  • Serum/Plasma: Samples should be free of hemolysis. Centrifuge to remove any particulate matter.

  • Cell Lysates: Cells can be lysed using various methods. It is crucial to ensure that the lysis buffer does not contain chelating agents like EDTA, which will interfere with the assay.

  • Tissue Homogenates: Tissues should be homogenized in a suitable buffer and centrifuged to pellet cellular debris. The supernatant is then used for the assay.

Standard Curve Preparation

A series of copper standards with known concentrations are prepared by diluting a stock solution. These standards are used to generate a standard curve, which is essential for determining the copper concentration in the unknown samples.

Assay Procedure (96-well plate format)
  • Pipette standards and samples into the wells of a 96-well microplate.

  • Add the this compound reagent to each well.

  • Incubate the plate for a specified time (typically 5-10 minutes) at a defined temperature (often room temperature or 37°C).

  • Measure the absorbance of each well at the recommended wavelength (around 580 nm) using a microplate reader.

Data Analysis
  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Plot the absorbance of the standards versus their corresponding concentrations to generate a standard curve.

  • Use the equation of the linear regression line from the standard curve to calculate the copper concentration in the samples.

Choosing the Right Kit: Key Considerations

When selecting a this compound kit, researchers should consider the following factors:

  • Assay Range and Sensitivity: Ensure the kit's detection range is appropriate for the expected copper concentrations in your samples. High sensitivity is crucial for samples with low copper levels.

  • Precision: Low intra- and inter-assay coefficients of variation (CV%) are indicative of a robust and reproducible assay.

  • Sample Type Compatibility: Verify that the kit is validated for use with your specific sample types.

  • Throughput and Ease of Use: For large-scale studies, a kit that is amenable to high-throughput screening and has a simple protocol is advantageous.

  • Availability of Performance Data: The transparency of the manufacturer in providing comprehensive performance data is a good indicator of a quality product.

This comparative guide provides a starting point for navigating the available commercial this compound kits. For optimal results, it is always recommended to consult the manufacturer's specific product documentation and, if possible, perform in-house validation to ensure the chosen kit meets the specific requirements of your research.

Safety Operating Guide

Proper Disposal of 3,5-DiBr-PAESA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 3,5-DiBr-PAESA is paramount for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound, minimizing risks and environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-impermeable gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1]

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound involve professional chemical waste management services. Under no circumstances should this chemical be discharged into sewer systems or contaminate waterways, food supplies, or animal feed.[1]

  • Collection and Storage of Waste:

    • Carefully collect all waste material containing this compound.

    • Place the waste in a suitable, clearly labeled, and securely closed container.

    • Store the container in a designated, cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[1]

  • Accidental Spill Management:

    • In the event of a spill, first, ensure the area is well-ventilated and remove all sources of ignition.[1]

    • Wearing appropriate PPE, collect the spilled material using spark-proof tools and explosion-proof equipment.[1]

    • The collected material should be promptly placed in a suitable container for disposal, following the same procedure as for regular waste.[1]

  • Final Disposal:

    • The recommended method of disposal is through a licensed chemical destruction facility.[1]

    • An alternative method is controlled incineration, which must include flue gas scrubbing to neutralize harmful combustion byproducts.[1]

    • Contact your institution's environmental health and safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

Quantitative Data and Chemical Properties

While specific quantitative limits for disposal are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key properties of this compound relevant to its handling and safety.

PropertyValue
CAS Number 100743-65-5
Appearance Dark reddish-brown or black-purple brown powder
Solubility in Water Soluble (forms a clear, red solution)
Storage Store in a cool, dry place; keep tightly closed and protect from metal.

Source: Various chemical supplier safety data.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Suitable, Labeled Container ppe->collect spill Accidental Spill? collect->spill spill_cleanup Follow Spill Cleanup Protocol: - Ventilate Area - Remove Ignition Sources - Use Spark-Proof Tools spill->spill_cleanup Yes storage Store Container in a Designated Safe Area spill->storage No spill_cleanup->collect contact_ehs Contact Environmental Health & Safety (EHS) or Certified Waste Disposal Service storage->contact_ehs disposal_method Arrange for Professional Disposal contact_ehs->disposal_method incineration Controlled Incineration with Flue Gas Scrubbing disposal_method->incineration destruction Licensed Chemical Destruction Plant disposal_method->destruction end End: Proper Disposal Complete incineration->end destruction->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3,5-DiBr-PAESA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols and logistical information for the handling and disposal of 3,5-DiBr-PAESA (4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline, monosodium salt, monohydrate). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Chemical Identification and Hazard Overview

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 100743-65-5[1][4][5]
Molecular Formula C₁₆H₁₇Br₂N₄NaO₃S·H₂O[1][2]
Molecular Weight 546.21 g/mol [1]
Appearance Dark reddish-brown or black-purple brown powder[1][4]
Solubility Soluble in water[1][4]
Storage Store in a cool, dry place (2–8 °C), protected from moisture, light, and metal.[1][4][6]
Stability Stable for at least one year at 2–8 °C when stored correctly.[1][4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact and inhalation of dust.[7]

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale and Source(s)
Hand Protection Chemical-resistant nitrile or chloroprene gloves.To prevent skin contact.[7]
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.To protect eyes from dust and splashes.[7]
Skin & Body Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To protect skin from accidental exposure.[7]
Respiratory Not required if handled in a chemical fume hood. If weighing large quantities in an open area, an N95-rated respirator may be used to minimize dust inhalation.To prevent respiratory irritation from dust.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standard operating procedure is critical for minimizing risk. All handling of this compound, especially the solid powder, should be performed within a certified chemical fume hood to control potential dust exposure.[7]

Step 1: Preparation and Precaution

  • Ensure a chemical fume hood is operational and certified.[7]

  • Gather all necessary PPE as specified in Table 2.

  • Locate the nearest eyewash station and safety shower before beginning work.

  • Prepare a designated waste container for halogenated organic waste.[8]

Step 2: Weighing and Solution Preparation

  • Conduct all weighing of the this compound powder inside the chemical fume hood to contain dust.

  • Use plastic or ceramic spatulas to avoid potential reaction or contamination, as the compound is a metal chelator.[9][10]

  • When preparing solutions, add the powder slowly to the solvent to avoid splashing.

  • Keep the container tightly closed when not in use.[3]

Step 3: Post-Handling and Storage

  • After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[7]

  • Clean the work area, ensuring any residual dust is wiped up with a damp cloth and disposed of as hazardous waste.

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][11]

Disposal Plan

As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[8][12] Improper disposal can pose an environmental hazard.

Disposal Protocol:

  • Segregation: Collect all waste containing this compound (including unused solid, solutions, and contaminated items like gloves and weigh boats) in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label must read "Halogenated Organic Waste" and list the chemical contents.[8][13]

  • Compatibility: Do not mix halogenated waste with non-halogenated organic waste, as this increases disposal costs and complexity.[8][14] Also, keep it separate from acidic, alkaline, or heavy metal waste streams.[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment, until it is collected by institutional Environmental Health & Safety (EHS) personnel.[8]

  • Prohibition: Under no circumstances should this chemical or its solutions be poured down the drain.[15]

Visual Workflow for Safe Handling

The following diagram outlines the complete workflow for safely managing this compound in a laboratory setting, from initial planning to final disposal.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_disposal 3. Waste Management risk_assessment Risk Assessment ppe_selection Select & Don PPE risk_assessment->ppe_selection fume_hood Work in Fume Hood ppe_selection->fume_hood Proceed to Handling experiment Perform Experiment fume_hood->experiment segregate Segregate Halogenated Waste experiment->segregate Generate Waste dispose Store for EHS Pickup segregate->dispose

Caption: Workflow for handling this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。